molecular formula C41H78O5 B3026139 1-Oleoyl-3-arachidoyl-rac-glycerol

1-Oleoyl-3-arachidoyl-rac-glycerol

Katalognummer: B3026139
Molekulargewicht: 651.1 g/mol
InChI-Schlüssel: CPMUKIVRNRJKFG-UZYVYHOESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester is a structured lipid of significant interest in biochemical research. This synthetic glyceride derivative, incorporating eicosanoic (arachidic) acid and oleic acid moieties, is primarily utilized as a reference standard in the field of lipidomics for the development and validation of analytical methods to characterize complex lipid species . Its structure positions it as a compelling subject for investigating the behavior of esterified lipids within cellular membranes. Researchers can employ this compound to study how the integration of specific fatty acids into more complex lipid structures influences membrane fluidity, microdomain organization, and cellular signaling events . The esterification of fatty acids into complex lipids like this one is a known biological process that can alter their function and localization, making such compounds vital for probing lipid metabolism and trafficking . Furthermore, hydroxy fatty acids and their esters are a recognized class of bioactive lipids, with some members, such as 2-hydroxyoleic acid (Minerval), demonstrating potent biological activities including anti-cancer properties in preclinical models by modulating membrane composition and triggering cell cycle arrest . While the specific biological functions of eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester are a subject for ongoing research, it serves as a high-purity chemical tool for exploring the structure-function relationships of esterified lipids, their role as biomarkers, and their potential downstream signaling effects in various in vitro systems.

Eigenschaften

IUPAC Name

[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H78O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-38-39(42)37-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h18,21,39,42H,3-17,19-20,22-38H2,1-2H3/b21-18-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMUKIVRNRJKFG-UZYVYHOESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H78O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on 1-Oleoyl-3-arachidoyl-rac-glycerol: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oleoyl-3-arachidoyl-rac-glycerol is a specific diacylglycerol (DAG) molecule composed of a glycerol (B35011) backbone esterified with oleic acid at the sn-1 position and arachidic acid at the sn-3 position. As a member of the diacylglycerol family, it is a crucial lipid second messenger involved in a variety of cellular signaling pathways, most notably the activation of protein kinase C (PKC). This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and analysis of this compound. Furthermore, it delves into the general biological roles of diacylglycerols in cellular signaling and outlines relevant experimental protocols for its study.

Chemical Structure and Properties

This compound is a diacylglycerol that contains oleic acid (a monounsaturated omega-9 fatty acid) and arachidic acid (a saturated fatty acid) esterified to a glycerol backbone. The "rac" in its name indicates that it is a racemic mixture of the sn-1-Oleoyl-3-arachidoyl-glycerol and sn-3-Oleoyl-1-arachidoyl-glycerol enantiomers.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Synonyms DG(18:1/0:0/20:0), 1-Olein-3-Arachidin
Molecular Formula C₄₁H₇₈O₅
Molecular Weight 651.1 g/mol
CAS Number 1427086-85-8
Physical State Solid
Solubility DMF: 20 mg/ml, DMSO: 7 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 0.25 mg/ml
Storage Temperature -20°C

Biological Significance and Signaling Pathways

Diacylglycerols are pivotal second messengers in cellular signaling.[1][2] Their primary and most well-understood function is the activation of protein kinase C (PKC) isoforms.[3][4][5] The generation of DAG at the cell membrane, typically through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), initiates a cascade of downstream signaling events.

The general diacylglycerol signaling pathway is depicted below:

DAG_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase extracellular_signal->receptor Binds plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag 1,2-Diacylglycerol (DAG) pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Recruits and Activates ca2_release Ca²⁺ Release er->ca2_release ca2_release->pkc Co-activates (conventional PKCs) downstream Downstream Substrates pkc->downstream Phosphorylates cellular_response Cellular Response (e.g., Proliferation, Differentiation, Apoptosis) downstream->cellular_response

Figure 1: General Diacylglycerol (DAG) Signaling Pathway.

While the general role of DAGs is well-established, the specific biological functions of this compound have not been extensively studied. The unique combination of a monounsaturated (oleic) and a long-chain saturated (arachidic) fatty acid may confer specific properties, such as influencing the activation of particular PKC isoforms or partitioning into specific membrane microdomains. Further research is required to elucidate the precise role of this diacylglycerol species.

Experimental Protocols

Synthesis of this compound

A general enzymatic approach for the synthesis of 1,3-diacylglycerols can be adapted for this compound. This method involves the direct esterification of glycerol with the corresponding fatty acids using a 1,3-specific lipase (B570770).

Materials:

  • Glycerol

  • Oleic acid

  • Arachidic acid

  • Immobilized 1,3-specific lipase (e.g., from Rhizomucor miehei or Thermomyces lanuginosus)

  • Solvent (optional, for solvent-based synthesis) or solvent-free system

  • Vacuum system

  • Reaction vessel with temperature and stirring control

Protocol (Solvent-Free):

  • Combine glycerol, oleic acid, and arachidic acid in the reaction vessel. A molar ratio of glycerol to total fatty acids of 1:2 is typically used. For asymmetric DAGs, a stepwise addition of fatty acids may be necessary.

  • Add the immobilized lipase to the mixture (typically 5-10% by weight of reactants).

  • Heat the mixture to the optimal temperature for the chosen lipase (e.g., 50-70°C).

  • Apply a vacuum to the system to remove the water produced during the esterification reaction, which drives the equilibrium towards product formation.

  • Stir the reaction mixture continuously for a specified period (e.g., 3-24 hours), monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, stop the reaction and separate the immobilized enzyme by filtration.

  • The crude product can then be purified.

The following diagram illustrates a general workflow for the enzymatic synthesis and purification of 1,3-diacylglycerols.

Synthesis_Workflow reactants Glycerol + Fatty Acids (Oleic and Arachidic) esterification Enzymatic Esterification (Controlled Temperature, Vacuum) reactants->esterification lipase Immobilized 1,3-Specific Lipase lipase->esterification filtration Filtration to Remove Lipase esterification->filtration crude_product Crude Product (DAG, MAG, TAG, FFA) filtration->crude_product purification Purification crude_product->purification molecular_distillation Molecular Distillation (Remove FFA, MAG) purification->molecular_distillation chromatography Column Chromatography (Silica Gel) (Separate DAG Isomers and TAG) purification->chromatography molecular_distillation->chromatography pure_dag Pure this compound chromatography->pure_dag Analytical_Workflow sample Sample (Crude or Purified Product) tlc TLC (Qualitative Purity Check) sample->tlc hplc HPLC (Quantitative Analysis and Isomer Separation) sample->hplc gc GC (Fatty Acid Composition) sample->gc nmr NMR Spectroscopy (Detailed Structural Elucidation) sample->nmr data_analysis Data Analysis and Structure Confirmation tlc->data_analysis ms Mass Spectrometry (Molecular Weight and Structural Confirmation) hplc->ms hplc->data_analysis gc->ms gc->data_analysis ms->data_analysis nmr->data_analysis

References

The Biological Role of 1-Oleoyl-3-arachidoyl-rac-glycerol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oleoyl-3-arachidoyl-rac-glycerol is a specific diacylglycerol (DAG) molecule composed of a glycerol (B35011) backbone esterified with oleic acid at the sn-1 position and arachidic acid at the sn-3 position. While direct research on this particular diacylglycerol isomer is limited, its biological role can be largely inferred from the extensive body of knowledge surrounding diacylglycerols as critical second messengers in cellular signaling. This technical guide synthesizes the established principles of DAG signaling, the functional implications of its constituent fatty acids, and provides detailed experimental protocols and pathway diagrams to facilitate further investigation into the precise functions of this compound. The primary hypothesized role of this molecule is the activation of Protein Kinase C (PKC), a key regulator of numerous cellular processes.

Introduction to Diacylglycerols (DAGs)

Diacylglycerols are pivotal lipid molecules that function as intermediates in lipid metabolism and as potent second messengers in a multitude of cellular signaling pathways.[1][2] They are generated at cellular membranes in response to extracellular stimuli, leading to the activation of downstream effector proteins. The specific composition of the fatty acid chains esterified to the glycerol backbone significantly influences the biological activity and signaling specificity of a given DAG molecule.

This compound possesses a monounsaturated fatty acid (oleic acid) and a saturated fatty acid (arachidic acid). This combination of a fluidizing monounsaturated chain and a rigid saturated chain likely imparts specific biophysical properties to the membrane microenvironment, influencing the recruitment and activation of downstream signaling proteins.

Table 1: Physicochemical Properties of this compound [3]

PropertyValue
Molecular Formula C41H78O5
Molecular Weight 651.1 g/mol
Formal Name eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester
Synonyms DG(18:1/0:0/20:0), 1-Olein-3-Arachidin
Physical State Solid
Solubility DMF: 20 mg/ml, DMSO: 7 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 0.25 mg/ml

Core Biological Role: Activation of Protein Kinase C (PKC)

The most well-established role of diacylglycerols is the activation of the Protein Kinase C (PKC) family of serine/threonine kinases.[4] Upon generation in the plasma membrane, DAGs recruit PKC isoforms from the cytosol and allosterically activate them. This activation is a critical step in a canonical signaling pathway initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).

The oleic acid component of this compound is known to synergistically enhance PKC activation in the presence of other lipids.[1][5] Conversely, the presence of a long-chain saturated fatty acid like arachidic acid may modulate the duration and specificity of PKC activation.[6] Different PKC isoforms exhibit varying affinities for different DAG species, suggesting that this compound may selectively activate a subset of PKC isozymes.

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein G-protein GPCR->G_protein activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1-Oleoyl-3-arachidoyl- rac-glycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits & activates PKC_active Active PKC Substrate Substrate Protein PKC_active->Substrate phosphorylates Ligand Extracellular Ligand Ligand->GPCR G_protein->PLC activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_inactive->PKC_active Substrate_P Phosphorylated Substrate Substrate->Substrate_P Cellular_Response Cellular_Response Substrate_P->Cellular_Response Ca_release->PKC_active co-activates (conventional PKCs)

Figure 1: Proposed PKC signaling pathway involving this compound.

Other Potential Biological Roles

Beyond PKC activation, diacylglycerols are implicated in a range of other cellular functions:

  • Metabolic Intermediary: DAGs are central to the synthesis of triacylglycerols (for energy storage) and phospholipids (B1166683) (for membrane structure).[2]

  • Membrane Biophysics: The presence of specific DAG species can alter membrane curvature and fluidity, influencing processes like vesicle trafficking and membrane fusion.[7]

  • Modulation of Other Signaling Proteins: DAGs can bind to and regulate the activity of other proteins containing C1 domains, such as Ras guanyl nucleotide-releasing proteins (RasGRPs), chimaerins, and Unc-13.

The specific fatty acid composition of this compound will likely determine its precise contribution to these processes. The presence of arachidic acid, a very long-chain saturated fatty acid, may particularly influence its role in metabolic pathways and membrane structure.

Experimental Protocols

Due to the absence of specific published methods for this compound, the following protocols are representative methodologies for studying the biological activity of diacylglycerols.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a common method to assess the ability of a specific DAG species to activate PKC in a controlled in vitro environment.[8]

Materials:

  • Purified PKC isozyme

  • This compound

  • Phosphatidylserine (B164497) (PS)

  • Triton X-100

  • PKC substrate peptide (e.g., a fluorescently labeled peptide)

  • ATP (with [γ-³²P]ATP for radioactive detection, or unlabeled for fluorescence-based assays)

  • Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

  • Stop solution (e.g., 75 mM H₃PO₄)

Procedure:

  • Lipid Vesicle Preparation:

    • In a glass tube, mix this compound and phosphatidylserine in chloroform (B151607) at the desired molar ratio.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Resuspend the lipid film in kinase reaction buffer containing Triton X-100 by vortexing or sonication to form mixed micelles.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the lipid vesicles, purified PKC enzyme, and the substrate peptide in the kinase reaction buffer.

    • Pre-incubate the mixture at 30°C for 5 minutes.

    • Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP if using radioactive detection).

    • Incubate at 30°C for 10-30 minutes.

  • Termination and Detection:

    • Stop the reaction by adding the stop solution.

    • Spot the reaction mixture onto a phosphocellulose paper (for radioactive assays) or read the fluorescence in a plate reader (for fluorescent assays).

    • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter or quantify the fluorescence change.

In_Vitro_PKC_Assay_Workflow start Start lipid_prep Prepare Lipid Vesicles (DAG + PS) start->lipid_prep kinase_mix Prepare Kinase Reaction Mix (PKC + Substrate) start->kinase_mix pre_incubation Pre-incubate at 30°C lipid_prep->pre_incubation kinase_mix->pre_incubation start_reaction Initiate Reaction with ATP pre_incubation->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detection (Radioactivity or Fluorescence) stop_reaction->detection analysis Data Analysis detection->analysis end End analysis->end

Figure 2: Experimental workflow for an in vitro PKC kinase activity assay.
Cell-Based Diacylglycerol Signaling Assay

This protocol outlines a general method to assess the effect of exogenously added this compound on a cellular signaling pathway.[9][10]

Materials:

  • Cultured cells (e.g., HEK293, HeLa, or a cell line relevant to the research question)

  • This compound

  • Cell culture medium and supplements

  • Transfection reagents (if using reporter constructs)

  • Reporter plasmid (e.g., a PKC activity reporter) or specific antibodies for Western blotting

  • Lysis buffer

  • Assay reagents for the chosen readout (e.g., luciferase substrate, antibodies for Western blotting)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency in multi-well plates.

    • If using a reporter plasmid, transfect the cells according to the manufacturer's protocol and allow for expression.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat the cells with varying concentrations of the DAG for the desired time periods.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with an appropriate lysis buffer.

    • Clarify the lysates by centrifugation.

  • Signal Readout:

    • Reporter Assay: Measure the activity of the reporter enzyme (e.g., luciferase) according to the manufacturer's instructions.

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated downstream targets of PKC.

Lipidomics Analysis of Cellular Diacylglycerol Species

This protocol provides a general workflow for the extraction and analysis of cellular DAGs by mass spectrometry to determine changes in the levels of specific DAG species, including this compound, upon cellular stimulation.[11][12]

Materials:

  • Cultured cells or tissue samples

  • Internal standards for DAGs

  • Solvents for lipid extraction (e.g., chloroform, methanol, water)

  • Mass spectrometer coupled with liquid chromatography (LC-MS)

Procedure:

  • Sample Collection and Quenching:

    • Rapidly harvest cells or tissue and quench metabolic activity (e.g., by flash-freezing in liquid nitrogen).

  • Lipid Extraction:

    • Perform a lipid extraction using a modified Bligh-Dyer or Folch method.[11]

    • Add a known amount of an internal standard for DAGs prior to extraction for quantification.

  • Sample Preparation for MS:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with the LC-MS system.

  • LC-MS Analysis:

    • Inject the sample onto the LC-MS system.

    • Separate the different lipid species using an appropriate chromatography method (e.g., reverse-phase chromatography).

    • Detect and identify the DAG species based on their mass-to-charge ratio and fragmentation patterns.

  • Data Analysis:

    • Quantify the amount of this compound and other DAG species relative to the internal standard.

Conclusion

While direct experimental evidence for the specific biological roles of this compound is currently lacking, its structural characteristics strongly suggest its involvement in cellular signaling, primarily through the activation of Protein Kinase C. The unique combination of a monounsaturated and a very long-chain saturated fatty acid likely confers specific properties that fine-tune its interaction with PKC and other effector proteins, as well as its influence on membrane dynamics and metabolic pathways. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically investigate the precise functions of this and other specific diacylglycerol species, thereby advancing our understanding of the complexity and specificity of lipid-mediated signaling. Further research in this area holds promise for identifying novel targets for therapeutic intervention in diseases where DAG signaling is dysregulated.

References

In-Depth Technical Guide: 1-Oleoyl-3-arachidoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Oleoyl-3-arachidoyl-rac-glycerol, a specific diacylglycerol molecule. It covers its chemical identity, physicochemical properties, and key experimental protocols relevant to its synthesis and biological activity. This document is intended to serve as a valuable resource for professionals in research and drug development who are interested in the roles and applications of diacylglycerols.

Chemical Identity and Properties

This compound is a diacylglycerol containing oleic acid at the sn-1 position and arachidic acid at the sn-3 position. Diacylglycerols (DAGs) are critical signaling molecules in various cellular processes.

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) number and common synonyms for this compound are summarized in the table below for easy reference.

IdentifierValue
CAS Number 1427086-85-8[1]
Synonyms DG(18:1/0:0/20:0), 1-Olein-3-Arachidin[1]
Physicochemical Properties

The key physicochemical properties of this compound are detailed in the following table. This information is crucial for handling, storage, and experimental design.

PropertyValueReference
Molecular Formula C41H78O5[1]
Molecular Weight 651.1 g/mol [1]
Appearance Solid[1]
Purity ≥98%[1]
Solubility DMF: 20 mg/ml, DMSO: 7 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 0.25 mg/ml[1]
Storage Temperature -20°C
Stability ≥ 4 years[1]

Synthesis and Experimental Protocols

While specific experimental data for this compound is limited in publicly available literature, this section provides detailed, adaptable protocols for its synthesis and for studying its biological activity based on established methods for similar diacylglycerols.

Enzymatic Synthesis of this compound

The synthesis of 1,3-diacylglycerols can be efficiently achieved through lipase-catalyzed esterification. This method offers high selectivity and mild reaction conditions.

Experimental Protocol: Lipase-Catalyzed Esterification

  • Reactants and Enzyme Preparation :

    • Substrates: Glycerol (B35011), Oleic Acid (sn-1), and Arachidic Acid (sn-3).

    • Enzyme: A commercially available sn-1,3-specific lipase (B570770) (e.g., Lipozyme RM IM).

    • The molar ratio of glycerol to total fatty acids is typically optimized, with a common starting point being 1:2.

  • Reaction Setup :

    • The reaction is often performed in a solvent-free system to enhance efficiency and simplify purification.

    • Combine glycerol, oleic acid, and arachidic acid in a reaction vessel.

    • Add the immobilized lipase to the mixture. The enzyme loading is usually between 5-10% (w/w) of the total substrates.

  • Reaction Conditions :

    • Temperature : Maintain the reaction temperature between 50-60°C.

    • Agitation : Stir the mixture continuously to ensure proper mixing.

    • Vacuum : Apply a vacuum to remove the water produced during the esterification reaction, which drives the reaction towards product formation.

  • Monitoring and Purification :

    • Monitor the progress of the reaction by taking aliquots at different time points and analyzing the composition using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Once the reaction reaches the desired conversion, the immobilized enzyme is removed by filtration.

    • The product, this compound, can be purified from the reaction mixture using column chromatography or molecular distillation.

G cluster_synthesis Enzymatic Synthesis Workflow Reactants Glycerol, Oleic Acid, Arachidic Acid Reaction Esterification Reaction (50-60°C, Vacuum) Reactants->Reaction Lipase sn-1,3-specific Lipase Lipase->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Filtration Enzyme Filtration Monitoring->Filtration Purification Product Purification (Chromatography) Filtration->Purification Product This compound Purification->Product

Caption: General workflow for the enzymatic synthesis of this compound.

Diacylglycerol Signaling Pathways and Assays

Diacylglycerols are key second messengers that activate various downstream signaling pathways, most notably through Protein Kinase C (PKC). Their cellular levels are tightly regulated, in part by Diacylglycerol Kinases (DGKs), which convert DAG to phosphatidic acid.

The activation of conventional and novel PKC isoforms is a primary mechanism through which diacylglycerols exert their biological effects.

G cluster_pkc Protein Kinase C (PKC) Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ Release IP3->Ca2 Ca2->PKC activates (cPKC) Substrate Substrate Proteins PKC->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Proteins Substrate->PhosphoSubstrate Response Cellular Responses PhosphoSubstrate->Response

Caption: Activation of Protein Kinase C by diacylglycerol.

Experimental Protocol: Protein Kinase C (PKC) Activity Assay

This protocol allows for the measurement of PKC activity in response to activators like this compound.

  • Reagent Preparation :

    • Assay Buffer : Prepare a buffer containing 20 mM MOPS (pH 7.2), 25 mM β-glycerol phosphate, 1 mM sodium orthovanadate, 1 mM dithiothreitol, and 1 mM CaCl2.

    • Lipid Activator : Prepare a solution of phosphatidylserine (B164497) (0.5 mg/ml) and this compound (0.05 mg/ml) in the assay buffer. This solution must be sonicated on ice before use.

    • Substrate Cocktail : A solution containing a specific PKC substrate peptide (e.g., QKRPSQRSKYL) at a concentration of 500 µM in the assay buffer.

    • ATP Solution : Prepare a solution of MgCl2 (75 mM) and ATP (500 µM) in the assay buffer. For radiometric assays, [γ-32P]ATP is added to this mixture.

  • Assay Procedure :

    • In a microcentrifuge tube, combine the substrate cocktail, the lipid activator, and the enzyme source (purified PKC or cell lysate).

    • Initiate the reaction by adding the Mg2+/ATP cocktail.

    • Incubate the reaction mixture at 30°C for 10-20 minutes.

    • Stop the reaction by adding a quenching buffer or by spotting the reaction mixture onto P81 phosphocellulose paper.

  • Detection :

    • For radiometric assays, wash the P81 paper with phosphoric acid to remove unincorporated [γ-32P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • For non-radiometric assays, detection can be based on fluorescence or luminescence, depending on the specific kit used.

Diacylglycerol Kinases play a crucial role in terminating DAG signaling by converting it to phosphatidic acid (PA), another important signaling lipid.

G cluster_dgk Diacylglycerol Kinase (DGK) Pathway DAG This compound (DAG) DGK Diacylglycerol Kinase (DGK) DAG->DGK substrate ADP ADP DGK->ADP PA Phosphatidic Acid (PA) DGK->PA phosphorylates ATP ATP ATP->DGK Signaling Downstream PA Signaling PA->Signaling

Caption: Conversion of DAG to Phosphatidic Acid by Diacylglycerol Kinase.

Experimental Protocol: Diacylglycerol Kinase (DGK) Activity Assay

This assay measures the activity of DGK by quantifying the product of a coupled enzymatic reaction.

  • Reagent Preparation :

    • Kinase Buffer : Prepare a buffer suitable for the DGK enzyme, typically containing HEPES, MgCl2, and other necessary components.

    • DAG Substrate : A solution of this compound.

    • ATP Solution .

    • Coupled Enzyme System : This typically includes a lipase to hydrolyze the product (phosphatidic acid) to glycerol-3-phosphate, and glycerol-3-phosphate oxidase to produce hydrogen peroxide.

    • Fluorometric Probe : A probe that reacts with hydrogen peroxide to produce a fluorescent signal (e.g., Amplex Red).

  • Assay Procedure :

    • In a 96-well plate, add the DAG substrate, Kinase Buffer, and the DGK-containing sample (e.g., cell lysate or purified enzyme).

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for 30-60 minutes to allow for the formation of phosphatidic acid.

    • Add the lipase solution and incubate further to convert phosphatidic acid to glycerol-3-phosphate.

    • Add the detection mixture containing glycerol-3-phosphate oxidase and the fluorometric probe.

  • Detection :

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

    • The DGK activity is proportional to the fluorescence signal.

Conclusion

This compound is a specific diacylglycerol with potential roles in cellular signaling. This guide provides essential information on its chemical properties and detailed protocols for its synthesis and the characterization of its activity through key signaling pathways. The provided methodologies can be adapted by researchers and drug development professionals to further investigate the biological functions and therapeutic potential of this and other diacylglycerol molecules.

References

An In-depth Technical Guide to 1-Oleoyl-3-arachidoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oleoyl-3-arachidoyl-rac-glycerol is a specific diacylglycerol (DAG) molecule that, while not extensively studied individually, belongs to a class of lipids crucial for understanding fundamental cellular processes. As a synthetic diacylglycerol, it serves as a valuable tool for investigating lipid signaling pathways, particularly those involving protein kinase C (PKC) and diacylglycerol kinases (DGK). This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, probable synthetic and analytical methodologies, and its potential applications in research and drug development. The information presented herein is a synthesis of data available for this specific molecule and established protocols for the broader class of mixed-acid diacylglycerols.

Discovery and History: A Contextual Overview

The specific discovery of this compound is not documented in seminal historical literature, suggesting it is a more recent, likely commercially synthesized, tool compound rather than a historically significant natural product. Its existence and utility are rooted in the broader history of lipid biochemistry and the elucidation of diacylglycerol's role as a second messenger.

The journey began with the discovery of phospholipids (B1166683) and their hydrolysis products. In the mid-20th century, the pioneering work of Lowell Hokin and Mabel Hokin on the "phosphoinositide effect" laid the groundwork for understanding how extracellular signals could lead to changes in intracellular lipids. This culminated in the 1980s with the groundbreaking discovery by Yasutomi Nishizuka and Michael Berridge that diacylglycerol, released from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), is a potent activator of Protein Kinase C (PKC)[1].

This discovery ignited immense interest in the synthesis of specific diacylglycerol isomers to probe the structure-activity relationships of PKC activation and other DAG-mediated signaling events. The development of synthetic routes, both chemical and enzymatic, allowed researchers to create a vast array of DAGs with defined fatty acid compositions at the sn-1 and sn-3 positions. This compound, with its combination of a monounsaturated fatty acid (oleic acid) and a saturated long-chain fatty acid (arachidic acid), represents one such tool designed for specific biophysical or enzymatic studies. Its racemic nature indicates a non-stereospecific synthesis, making it suitable for initial screening and general studies of DAG-protein interactions where stereospecificity is not the primary focus.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below. These properties are essential for its handling, formulation, and use in experimental settings.

PropertyValueReference
Chemical Formula C41H78O5[2]
Molecular Weight 651.1 g/mol [2]
Physical Form Solid[2]
CAS Number 1427086-85-8[2]
Synonyms DG(18:1/0:0/20:0), 1-Olein-3-Arachidin[2][3]
Purity ≥98% (commercially available)[2]
Storage Temperature -20°C[2]
Solubility DMF: 20 mg/mL, DMSO: 7 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 0.25 mg/mL[2]

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and analysis of mixed-acid 1,3-diacylglycerols and can be adapted for this compound.

Synthesis

3.1.1. Enzymatic Synthesis (A Plausible Route)

Enzymatic synthesis is often preferred for its regioselectivity and milder reaction conditions, which minimize acyl migration. A plausible two-step enzymatic approach for synthesizing this compound is outlined below.

Step 1: Synthesis of 1-Oleoyl-rac-glycerol

  • Reaction Setup: In a temperature-controlled reactor, combine glycerol (B35011) and oleic acid in a 1:1 molar ratio.

  • Enzyme Addition: Add a 1,3-specific lipase, such as Lipozyme RM IM, at a concentration of 5-10% (w/w) of the total substrates[4].

  • Reaction Conditions: Conduct the reaction under vacuum to remove the water produced during esterification, driving the reaction to completion. Maintain the temperature at 50-60°C with constant stirring[4].

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the formation of monoacylglycerol.

  • Purification: Once the desired conversion is achieved, inactivate the enzyme by filtration. The resulting 1-oleoyl-rac-glycerol can be purified using column chromatography on silica (B1680970) gel.

Step 2: Acylation with Arachidic Acid

  • Reaction Setup: Dissolve the purified 1-oleoyl-rac-glycerol in a suitable organic solvent (e.g., hexane).

  • Acyl Donor: Add arachidic acid or an activated form (e.g., arachidoyl chloride or vinyl arachidate) in a slight molar excess.

  • Enzyme Addition: Add a 1,3-specific lipase.

  • Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 40-50°C) with stirring.

  • Purification: After the reaction is complete, as determined by TLC or HPLC, the final product, this compound, is purified by silica gel column chromatography.

Enzymatic_Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-Oleoyl-rac-glycerol cluster_step2 Step 2: Acylation with Arachidic Acid Glycerol Glycerol Reaction1 Esterification (1,3-specific lipase) Glycerol->Reaction1 Oleic_Acid Oleic Acid Oleic_Acid->Reaction1 Purification1 Silica Gel Chromatography Reaction1->Purification1 MAG 1-Oleoyl-rac-glycerol Purification1->MAG Reaction2 Esterification (1,3-specific lipase) MAG->Reaction2 Arachidic_Acid Arachidic Acid Arachidic_Acid->Reaction2 Purification2 Silica Gel Chromatography Reaction2->Purification2 Final_Product This compound Purification2->Final_Product

Plausible enzymatic synthesis workflow for this compound.
Analysis

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and purification of diacylglycerols.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water is common. For better separation of isomers, pure acetonitrile can be effective[5].

  • Detection: UV detection at a low wavelength (e.g., 205 nm) is suitable for lipids without a strong chromophore. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for more universal detection[6].

  • Sample Preparation: Dissolve the sample in a suitable organic solvent, such as chloroform (B151607) or the mobile phase, and filter before injection.

3.2.2. Mass Spectrometry (MS)

MS is a powerful tool for the structural elucidation and quantification of diacylglycerols.

  • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used. ESI often produces adduct ions (e.g., [M+Na]+ or [M+NH4]+)[7].

  • Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) of the precursor ion will yield characteristic fragment ions corresponding to the neutral loss of the fatty acyl chains. For this compound, expected losses would correspond to oleic acid and arachidic acid.

  • Instrumentation: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the glycerol backbone protons, the olefinic protons of the oleoyl (B10858665) chain, and the aliphatic protons of both fatty acid chains. The chemical shifts of the glycerol protons can help distinguish between 1,2- and 1,3-isomers[8][9].

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbonyl carbons and the carbons of the fatty acid chains, which can be used for structural confirmation[8][9][10].

  • Sample Preparation: Dissolve the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl3).

Analytical_Workflow Sample This compound Sample HPLC HPLC Analysis (Purity & Quantification) Sample->HPLC MS Mass Spectrometry (Structural Confirmation) Sample->MS NMR NMR Spectroscopy (Detailed Structure) Sample->NMR Data Comprehensive Characterization HPLC->Data MS->Data NMR->Data

General analytical workflow for the characterization of synthetic diacylglycerols.

Biological Activity and Signaling Pathways

Diacylglycerols are key signaling molecules that primarily function through the activation of Protein Kinase C (PKC) isoforms. The activation of PKC by DAG is a critical step in numerous cellular processes, including cell proliferation, differentiation, and apoptosis.

Protein Kinase C (PKC) Activation

This compound, as a diacylglycerol, is expected to activate conventional and novel PKC isoforms. The activation process involves the recruitment of PKC from the cytosol to the cell membrane, where it can phosphorylate its downstream targets. The specific fatty acid composition of the DAG can influence the potency and isoform selectivity of PKC activation[11].

Experimental Protocol: In Vitro PKC Activity Assay

  • Reagents: Purified PKC isoform, phosphatidylserine (B164497) (PS), ATP (γ-³²P-ATP for radioactive detection or unlabeled for fluorescence-based assays), a specific peptide substrate for the PKC isoform, and the test compound (this compound).

  • Lipid Vesicle Preparation: Prepare small unilamellar vesicles containing PS and the test DAG by sonication or extrusion.

  • Reaction: In a reaction buffer, combine the lipid vesicles, PKC enzyme, and peptide substrate. Initiate the reaction by adding ATP.

  • Detection:

    • Radioactive: Stop the reaction and spot the mixture onto a phosphocellulose paper. Wash away unreacted ATP and measure the incorporated ³²P into the peptide substrate using a scintillation counter.

    • Fluorescence-based: Use a fluorescently labeled peptide substrate and detect the change in fluorescence upon phosphorylation.

Diacylglycerol Kinase (DGK) Activity

Diacylglycerol kinases (DGKs) phosphorylate DAG to produce phosphatidic acid (PA), thereby terminating DAG signaling and initiating PA signaling. Synthetic DAGs are crucial substrates for studying the activity and specificity of different DGK isoforms.

Experimental Protocol: In Vitro DGK Activity Assay

  • Reagents: Purified DGK isoform, ATP, and the test compound (this compound).

  • Reaction: Incubate the DGK enzyme with the DAG substrate in a suitable buffer containing ATP.

  • Detection: The production of ADP (a byproduct of the kinase reaction) can be measured using a coupled enzyme assay that leads to a colorimetric or fluorescent readout. Alternatively, the formation of PA can be quantified using lipid extraction followed by chromatography or mass spectrometry. Commercial kits are available for this purpose[12][13].

DAG_Signaling_Pathway PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG This compound (or endogenous DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates DGK Diacylglycerol Kinase (DGK) DAG->DGK is a substrate for Substrates Downstream Substrates PKC->Substrates phosphorylates PA Phosphatidic Acid (PA) DGK->PA produces Response Cellular Response Substrates->Response PA->Response initiates signaling

Simplified diacylglycerol signaling pathway.

Applications in Drug Development

Synthetic diacylglycerols like this compound are valuable tools in drug development for several reasons:

  • Target Validation: They can be used to activate specific signaling pathways in cell-based assays to validate PKC or other DAG-binding proteins as drug targets.

  • High-Throughput Screening: In assays for inhibitors or activators of PKC or DGK, synthetic DAGs serve as essential reagents.

  • Structure-Activity Relationship (SAR) Studies: By comparing the activity of a series of synthetic DAGs with varying fatty acid compositions, researchers can understand the structural requirements for protein activation or inhibition.

  • Lipid-Based Drug Delivery: While not a direct therapeutic itself, the physicochemical properties of such lipids can inform the design of lipid-based drug delivery systems like liposomes and lipid nanoparticles.

Conclusion

This compound is a representative of a large family of synthetic diacylglycerols that have become indispensable tools in modern biological research. While its specific discovery and history are not individually prominent, its utility arises from the foundational discoveries in lipid signaling. The protocols and information provided in this guide, synthesized from general knowledge of diacylglycerol chemistry and biology, offer a framework for researchers and drug development professionals to effectively utilize this and similar molecules in their investigations of cellular signaling and for the discovery of new therapeutic agents.

References

An In-depth Technical Guide on the Natural Sources of 1-Oleoyl-3-arachidoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oleoyl-3-arachidoyl-rac-glycerol is a specific diacylglycerol (DAG) molecule composed of a glycerol (B35011) backbone esterified with oleic acid at the sn-1 position and arachidic acid at the sn-3 position. While its direct quantification in natural sources is not extensively documented in publicly available literature, its constituent fatty acids, oleic acid (an omega-9 monounsaturated fatty acid) and arachidic acid (a saturated fatty acid), are found in various plant and animal lipids. This guide synthesizes the current understanding of diacylglycerol metabolism and analysis to provide a comprehensive overview of the potential natural sources, biosynthesis, and analytical methodologies relevant to this compound.

Potential Natural Sources

Direct evidence for the natural occurrence and concentration of this compound is limited. However, its presence can be inferred in oils and fats that contain both oleic acid and arachidic acid as components of their triacylglycerol (TAG) and diacylglycerol fractions. Diacylglycerols are key intermediates in the biosynthesis and degradation of triacylglycerols. Therefore, tissues and seeds with active lipid metabolism are probable sources.

Table 1: Potential Plant-Based Sources of this compound Based on Fatty Acid Composition

Plant SourceOleic Acid (% of total fatty acids)Arachidic Acid (% of total fatty acids)
Peanut Oil35 - 701 - 3
Macadamia Nut Oil50 - 672 - 3
Moringa Seed Oil65 - 85~0.6
Rapeseed Oil (low erucic acid)50 - 700.5 - 1.0
Sunflower Oil (High-Oleic)75 - 900.2 - 0.5

Table 2: Potential Animal-Based Sources of this compound Based on Fatty Acid Composition

Animal SourceOleic Acid (% of total fatty acids)Arachidic Acid (% of total fatty acids)
Bovine Milk Fat20 - 300.2 - 0.5
Lard (Pork Fat)35 - 45~0.5
Tallow (Beef/Mutton Fat)30 - 400.2 - 0.5

Note: The concentrations of diacylglycerols, including this compound, are expected to be significantly lower than that of triacylglycerols in these sources.

Biosynthesis and Metabolic Pathways

1,3-diacylglycerols can be formed through several metabolic pathways in both plants and animals. The primary routes involve the synthesis and breakdown of triacylglycerols.

De Novo Synthesis (Kennedy Pathway) and Acyl Migration

In the de novo synthesis of triacylglycerols, known as the Kennedy pathway, glycerol-3-phosphate is sequentially acylated to form lysophosphatidic acid and then phosphatidic acid. Dephosphorylation of phosphatidic acid yields sn-1,2-diacylglycerol. While this pathway directly produces the 1,2-isomer, acyl migration can occur, leading to the formation of the more stable 1,3-diacylglycerol isomer.

Triacylglycerol Hydrolysis

Lipases can hydrolyze triacylglycerols to release fatty acids and glycerol. This process can yield diacylglycerol and monoacylglycerol intermediates. The specificity of the lipase (B570770) determines which fatty acids are cleaved. The hydrolysis of a triacylglycerol containing oleic and arachidic acids could potentially yield this compound.

TAG_Hydrolysis TAG Triacylglycerol (containing Oleic and Arachidic Acid) DAG_12 1,2-Diacylglycerol TAG->DAG_12 Lipase FFA Free Fatty Acids TAG->FFA DAG_13 This compound DAG_12->DAG_13 Acyl Migration MAG Monoacylglycerol DAG_12->MAG Lipase DAG_12->FFA MAG->FFA Glycerol Glycerol MAG->Glycerol Lipase

Figure 1. General pathway of triacylglycerol hydrolysis leading to the formation of diacylglycerols.

Monoacylglycerol Acylation Pathway

In the intestine of animals, monoacylglycerols can be re-acylated to form diacylglycerols. If a 1-oleoyl-glycerol or a 3-arachidoyl-glycerol were present, subsequent acylation could lead to the formation of this compound.

MAG_Acylation cluster_0 Pathway A cluster_1 Pathway B MAG_O 1-Oleoyl-glycerol DAG_OA This compound MAG_O->DAG_OA MGAT ACoA_A Arachidoyl-CoA ACoA_A->DAG_OA MAG_A 3-Arachidoyl-glycerol DAG_AO This compound MAG_A->DAG_AO MGAT ACoA_O Oleoyl-CoA ACoA_O->DAG_AO

Figure 2. Potential monoacylglycerol acylation pathways for the synthesis of this compound.

Experimental Protocols for Analysis

The analysis of specific diacylglycerol isomers like this compound requires sophisticated analytical techniques to separate them from other lipid classes and isomeric forms. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice.

Lipid Extraction

A robust lipid extraction is the first critical step. The Folch or Bligh-Dyer methods are commonly used.

Protocol: Modified Folch Extraction

  • Homogenize the tissue or oil sample in a chloroform:methanol (2:1, v/v) solution.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

  • Centrifuge the mixture to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for HPLC analysis (e.g., isopropanol:acetonitrile).

Diacylglycerol Isomer Separation and Quantification by HPLC-MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 or C30 column

  • Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

Chromatographic Conditions (Example):

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient: A linear gradient from 30% B to 100% B over 20 minutes, followed by a 10-minute hold at 100% B.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive ESI.

  • Scan Mode: Full scan and targeted MS/MS (Product Ion Scan).

  • Precursor Ion for MS/MS: [M+NH4]+ adduct of this compound.

  • Collision Energy: Optimized for the fragmentation of the specific DAG.

Quantification:

Quantification is achieved by comparing the peak area of the target analyte to that of a known concentration of an internal standard (e.g., a deuterated or odd-chain diacylglycerol).

Experimental_Workflow Sample Natural Source Sample (e.g., Seed Oil, Adipose Tissue) Extraction Lipid Extraction (Folch/Bligh-Dyer) Sample->Extraction Purification Optional: Solid Phase Extraction (to isolate DAG fraction) Extraction->Purification HPLC HPLC Separation (Reversed-Phase C18/C30) Purification->HPLC MS Mass Spectrometry (ESI or APCI) HPLC->MS Data Data Analysis (Identification and Quantification) MS->Data

Figure 3. A generalized experimental workflow for the analysis of this compound.

Conclusion

While direct evidence for the widespread natural occurrence of this compound is currently scarce, its existence can be logically inferred in biological matrices rich in oleic and arachidic acids. As a diacylglycerol, it likely plays a role as a metabolic intermediate in the complex network of lipid biosynthesis and degradation. The analytical methodologies outlined in this guide provide a robust framework for researchers to investigate the presence and quantify the concentration of this and other specific diacylglycerol isomers in various natural sources. Further lipidomic studies are required to elucidate the precise distribution and biological significance of this compound.

Solubility Profile of 1-Oleoyl-3-arachidoyl-rac-glycerol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1-Oleoyl-3-arachidoyl-rac-glycerol in common organic solvents. A comprehensive search of available scientific literature and chemical databases indicates a lack of specific quantitative solubility data for the triacylglycerol (TAG), this compound. Data is frequently misattributed to a similarly named diacylglycerol (DAG). This document provides a detailed overview of the available solubility data for structurally related triacylglycerols to offer a comparative reference. Furthermore, a general experimental protocol for determining the solubility of lipophilic compounds in triglycerides is presented, alongside a workflow diagram to guide researchers in establishing solubility parameters for this and other similar molecules.

Introduction and Clarification of Compound Identity

Triacylglycerols are a class of lipids that are fundamental in various research and development applications, including as excipients in drug formulations due to their ability to solubilize poorly water-soluble active pharmaceutical ingredients (APIs). The specific triacylglycerol, this compound, is a mixed TAG containing oleic acid (18:1) and arachidic acid (20:0).

A critical point of clarification is the distinction between the requested triacylglycerol and the diacylglycerol, this compound (DG(18:1/0:0/20:0)). The diacylglycerol possesses a free hydroxyl group on the glycerol (B35011) backbone, which significantly alters its polarity and, consequently, its solubility profile compared to the triacylglycerol, which has this position esterified. Much of the readily available data under this name refers to the diacylglycerol. This guide will focus on providing the best available comparative data for structurally similar triacylglycerols.

Quantitative Solubility Data for Structurally Related Triacylglycerols

In the absence of direct data for this compound, this section summarizes the reported solubility of other mixed-acid triacylglycerols in various organic solvents. This data, primarily sourced from chemical supplier technical data sheets, provides a valuable reference point for estimating the solubility of the target compound.

CompoundSolventSolubility
1-Palmitoyl-2-Oleoyl-3-Arachidonoyl-rac-glycerolChloroformSlightly soluble
DMF10 mg/ml
Ethanol10 mg/ml
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/ml
1,2-Dioleoyl-3-Arachidoyl-rac-glycerolChloroformSlightly soluble
DMF10 mg/ml
Ethanol10 mg/ml
Ethanol:PBS (pH 7.2) (1:1)500 µg/mL
1-Arachidoyl-2-Oleoyl-3-Palmitoyl-rac-glycerolChloroformSoluble
MethanolSoluble
1,2-Dioleoyl-3-arachidonoyl-rac-glycerolChloroformSlightly soluble
DMF10 mg/ml
Ethanol10 mg/ml
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/ml

Experimental Protocol for Determining Triacylglycerol Solubility

The following is a general protocol for determining the equilibrium solubility of a triacylglycerol in an organic solvent. This method is widely applicable for establishing the solubility of lipophilic compounds.

Objective:

To determine the equilibrium solubility of a triacylglycerol in a specific organic solvent at a controlled temperature.

Materials:
  • Triacylglycerol of interest (e.g., this compound)

  • Selected organic solvent(s) (e.g., ethanol, chloroform, dimethylformamide)

  • Analytical balance

  • Glass vials with screw caps

  • Shaking incubator or water bath with an orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS) or another suitable quantitative analysis method.

  • Volumetric flasks and pipettes

Methodology:
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of the triacylglycerol to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved triacylglycerol.

  • Sample Preparation for Analysis:

    • Carefully pipette a known volume of the clear supernatant into a volumetric flask.

    • Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC-ELSD or HPLC-MS) to determine the concentration of the dissolved triacylglycerol.

    • A calibration curve should be prepared using standards of known concentrations of the triacylglycerol.

  • Calculation of Solubility:

    • Calculate the solubility of the triacylglycerol in the solvent based on the measured concentration in the supernatant and the dilution factor used. The solubility is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of a triacylglycerol.

G Experimental Workflow for Solubility Determination A Preparation of Supersaturated Solution (Excess TAG in Solvent) B Equilibration (Shaking at Constant Temperature) A->B 24-72 hours C Phase Separation (Centrifugation) B->C D Sample Preparation (Dilution of Supernatant) C->D E Quantitative Analysis (e.g., HPLC-ELSD/MS) D->E F Data Analysis (Calculation of Solubility) E->F

Caption: Workflow for determining triacylglycerol solubility.

Conclusion

While direct, quantitative solubility data for the triacylglycerol this compound remains elusive in publicly accessible resources, the information on structurally analogous compounds provides a useful framework for estimation. Researchers and formulation scientists are encouraged to perform experimental determinations to ascertain the precise solubility in their specific solvent systems of interest. The provided general protocol and workflow offer a robust starting point for such investigations. It is imperative to distinguish between the target triacylglycerol and the similarly named diacylglycerol to avoid misinterpretation of data in future studies.

An In-Depth Technical Guide to the Stability and Storage of 1-Oleoyl-3-arachidoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Oleoyl-3-arachidoyl-rac-glycerol, a diacylglycerol of significant interest in lipid research and pharmaceutical development. Understanding the stability profile of this molecule is critical for ensuring its integrity in experimental settings and for the development of stable formulations.

Chemical and Physical Properties

This compound is a diacylglycerol featuring an oleic acid moiety at the sn-1 position and an arachidic acid moiety at the sn-3 position of the glycerol (B35011) backbone.[1] Its physical state is solid, and it exhibits solubility in various organic solvents.

PropertyValueReference
Molecular Formula C41H78O5[1]
Molecular Weight 651.1 g/mol [1]
Physical State Solid[1]
Solubility DMF: 20 mg/ml; DMSO: 7 mg/ml; Ethanol: 30 mg/ml; PBS (pH 7.2): 0.25 mg/ml[1]
Purity ≥98%[1]

Recommended Storage and Stability

Proper storage is paramount to maintain the chemical integrity of this compound. The primary recommended storage condition is at a controlled temperature to minimize degradation.

ParameterRecommendationNotes
Storage Temperature -20°CEnsures long-term stability.
Long-term Stability ≥ 4 yearsWhen stored at -20°C.[1]
Shipping Condition Room temperature (continental US)May vary for other locations.[1]

Potential Degradation Pathways

Diacylglycerols like this compound are susceptible to two primary degradation pathways: hydrolysis and oxidation. These pathways can be influenced by factors such as temperature, pH, light, and the presence of enzymes or oxidizing agents.

Hydrolysis

Hydrolysis of the ester bonds in this compound results in the release of the constituent fatty acids (oleic acid and arachidic acid) and the formation of monoacylglycerols and glycerol. This process can be catalyzed by acids, bases, or lipolytic enzymes.

Hydrolysis_Pathway DAG This compound H2O Water / H+ / OH- / Lipase DAG->H2O MAG1 1-Oleoyl-rac-glycerol H2O->MAG1 MAG2 3-Arachidoyl-rac-glycerol H2O->MAG2 FA1 Arachidic Acid H2O->FA1 FA2 Oleic Acid H2O->FA2 Glycerol Glycerol MAG1->Glycerol MAG2->Glycerol

Figure 1: Hydrolytic degradation pathway of this compound.
Oxidation

The unsaturated oleic acid moiety in this compound is susceptible to oxidation. This process can be initiated by light, heat, or the presence of metal ions and leads to the formation of hydroperoxides, which can further decompose into a variety of secondary oxidation products such as aldehydes and ketones. These products can compromise the quality and biological activity of the compound. Studies on diacylglycerol oils have indicated that they may oxidize more rapidly than their triacylglycerol counterparts.

Oxidation_Pathway DAG This compound (Oleoyl moiety) Initiators Light / Heat / Metal Ions DAG->Initiators Hydroperoxides Lipid Hydroperoxides Initiators->Hydroperoxides Secondary_Products Aldehydes, Ketones, etc. Hydroperoxides->Secondary_Products Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Hydrolysis Acid Hydrolysis HPLC-UV/ELSD/MS HPLC-UV/ELSD/MS Acid Hydrolysis->HPLC-UV/ELSD/MS Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC-UV/ELSD/MS Oxidation Oxidation Oxidation->HPLC-UV/ELSD/MS Thermal Thermal Thermal->HPLC-UV/ELSD/MS Photolytic Photolytic Photolytic->HPLC-UV/ELSD/MS Quantification Quantification HPLC-UV/ELSD/MS->Quantification Degradation Profile Degradation Profile Quantification->Degradation Profile This compound This compound This compound->Acid Hydrolysis This compound->Base Hydrolysis This compound->Oxidation This compound->Thermal This compound->Photolytic

References

Synthesis of 1-Oleoyl-3-arachidoyl-rac-glycerol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for 1-Oleoyl-3-arachidoyl-rac-glycerol, a specific diacylglycerol with distinct fatty acid chains at the sn-1 and sn-3 positions of the glycerol (B35011) backbone. This document details both chemical and enzymatic methodologies, offering step-by-step experimental protocols and quantitative data to support researchers in the synthesis and application of this molecule. Furthermore, it elucidates the crucial role of diacylglycerols in cellular signaling, with a focus on the Protein Kinase C (PKC) pathway.

Chemical Synthesis Pathway

The chemical synthesis of this compound necessitates a regioselective approach to ensure the specific placement of the oleoyl (B10858665) and arachidoyl moieties. A common strategy involves the use of protecting groups to selectively acylate the primary hydroxyl groups of glycerol.

Overview of the Chemical Synthesis Workflow

The chemical synthesis can be conceptualized as a multi-step process involving the protection of the glycerol backbone, sequential acylation, and subsequent deprotection to yield the target molecule.

G cluster_0 Preparation of Acyl Chlorides cluster_1 Protected Glycerol Synthesis cluster_2 Stepwise Acylation cluster_3 Final Product Formation Oleic Acid Oleic Acid Oleoyl Chloride Oleoyl Chloride Oleic Acid->Oleoyl Chloride Thionyl Chloride Arachidic Acid Arachidic Acid Arachidoyl Chloride Arachidoyl Chloride Arachidic Acid->Arachidoyl Chloride Thionyl Chloride Glycerol Glycerol Protected Glycerol (sn-2 OH free) Protected Glycerol (sn-2 OH free) Glycerol->Protected Glycerol (sn-2 OH free) Protection Protected 1-Oleoyl-glycerol Protected 1-Oleoyl-glycerol Protected Glycerol (sn-2 OH free)->Protected 1-Oleoyl-glycerol 1. Oleoyl Chloride 2. Base Protected 1-Oleoyl-3-arachidoyl-glycerol Protected 1-Oleoyl-3-arachidoyl-glycerol Protected 1-Oleoyl-glycerol->Protected 1-Oleoyl-3-arachidoyl-glycerol 1. Arachidoyl Chloride 2. Base This compound This compound Protected 1-Oleoyl-3-arachidoyl-glycerol->this compound Deprotection

Fig 1. Chemical Synthesis Workflow for this compound.
Experimental Protocols

1.2.1. Preparation of Acyl Chlorides

  • Oleoyl Chloride: Oleic acid is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction with thionyl chloride is a common method. A yield of 97-99% can be achieved with this method.[1]

    • Procedure: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add oleic acid (1 equivalent). Slowly add thionyl chloride (1.2 equivalents) at room temperature. Heat the reaction mixture to 60-70°C for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution. After completion, excess thionyl chloride is removed by distillation under reduced pressure to yield crude oleoyl chloride.

  • Arachidoyl Chloride: A similar procedure is followed for the preparation of arachidoyl chloride from arachidic acid.

1.2.2. Regioselective Acylation of Glycerol

A protecting group strategy is employed to ensure acylation occurs at the sn-1 and sn-3 positions. A common protecting group for the sn-2 hydroxyl is a benzyl (B1604629) group, which can be removed later by hydrogenolysis. An alternative is to use a ketal protecting group, such as an isopropylidene group, which protects the sn-1 and sn-2 or sn-2 and sn-3 hydroxyls, allowing for selective acylation of the remaining primary hydroxyl. For 1,3-diacylglycerol synthesis, a protection strategy that leaves the sn-1 and sn-3 hydroxyls available is necessary. A two-step acylation of a suitably protected glycerol is a viable route.

  • Step 1: Monoprotection of Glycerol. A common starting material is solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), where the sn-1 and sn-2 hydroxyls are protected.

  • Step 2: Acylation of the sn-3 position. Solketal is acylated with arachidoyl chloride in the presence of a base like pyridine.

  • Step 3: Deprotection of the ketal. The isopropylidene group is removed under acidic conditions to yield 3-arachidoyl-rac-glycerol.

  • Step 4: Selective protection of the sn-2 and sn-3 hydroxyls. This can be achieved using a bulky protecting group that preferentially reacts with the primary hydroxyl at sn-3 and the secondary hydroxyl at sn-2.

  • Step 5: Acylation of the sn-1 position. The free sn-1 hydroxyl is then acylated with oleoyl chloride.

  • Step 6: Final Deprotection. The protecting groups are removed to yield the final product.

A more direct, albeit potentially less selective, approach involves the direct acylation of glycerol.

  • Procedure for Stepwise Acylation:

    • Synthesis of 1-mono-oleoyl-rac-glycerol: Dissolve glycerol (1 equivalent) in a suitable solvent like pyridine. Cool the mixture to 0°C and slowly add oleoyl chloride (1 equivalent). Stir the reaction at room temperature for 12-24 hours. The reaction is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

    • Acylation with Arachidoyl Chloride: The purified 1-mono-oleoyl-rac-glycerol (1 equivalent) is dissolved in a suitable solvent with a base (e.g., pyridine). Arachidoyl chloride (1.1 equivalents) is added dropwise at 0°C. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The final product is purified by column chromatography.

1.2.3. Purification

The final product, this compound, is purified from the reaction mixture using silica (B1680970) gel column chromatography. A gradient of hexane (B92381) and ethyl acetate (B1210297) is typically used as the eluent.

Quantitative Data for Chemical Synthesis
StepReactantsKey ReagentsTypical Reaction TimeTypical Yield (%)
1. Oleoyl Chloride Synthesis Oleic AcidThionyl Chloride2-3 hours95-99
2. Arachidoyl Chloride Synthesis Arachidic AcidThionyl Chloride2-3 hours95-99
3. Monoacylation of Glycerol Glycerol, Oleoyl ChloridePyridine12-24 hours40-60
4. Diacylation 1-mono-oleoyl-glycerol, Arachidoyl ChloridePyridine12-24 hours50-70
5. Purification Crude ProductSilica Gel->95 (purity)

Enzymatic Synthesis Pathway

Enzymatic synthesis offers a milder and more regioselective alternative to chemical methods for producing structured diacylglycerols. Lipases are commonly employed for this purpose.

Overview of the Enzymatic Synthesis Workflow

The enzymatic synthesis can proceed through either direct esterification of glycerol with the respective fatty acids or through glycerolysis of a triacylglycerol. For a mixed diacylglycerol like this compound, a two-step esterification is a plausible approach.

G cluster_0 Step 1: Monoesterification cluster_1 Step 2: Diesterification cluster_2 Purification Glycerol Glycerol 1-mono-oleoyl-rac-glycerol 1-mono-oleoyl-rac-glycerol Glycerol->1-mono-oleoyl-rac-glycerol Oleic Acid Oleic Acid Oleic Acid->1-mono-oleoyl-rac-glycerol Lipase (B570770) (e.g., Novozym 435) This compound This compound 1-mono-oleoyl-rac-glycerol->this compound Arachidic Acid Arachidic Acid Arachidic Acid->this compound Lipase (e.g., Novozym 435) Crude Product Crude Product This compound->Crude Product Pure this compound Pure this compound Crude Product->Pure this compound Column Chromatography

Fig 2. Enzymatic Synthesis Workflow for this compound.
Experimental Protocols

2.2.1. Materials

  • Glycerol

  • Oleic Acid

  • Arachidic Acid

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica lipase B)

  • Organic solvent (e.g., tert-butanol (B103910) or solvent-free system)

  • Molecular sieves (for water removal)

2.2.2. Procedure

  • Step 1: Synthesis of 1-mono-oleoyl-rac-glycerol.

    • In a reaction vessel, combine glycerol (1 equivalent) and oleic acid (1-1.5 equivalents).

    • If using a solvent, add tert-butanol.

    • Add the immobilized lipase (e.g., 5-10% by weight of substrates).

    • Add molecular sieves to remove water produced during the reaction, which drives the equilibrium towards ester formation.

    • Incubate the reaction at a controlled temperature (e.g., 60°C) with constant stirring for a specified time (e.g., 24-48 hours).

    • Monitor the reaction progress by TLC or HPLC.

    • After the reaction, filter to remove the immobilized lipase. The lipase can often be reused.

    • Purify the 1-mono-oleoyl-rac-glycerol by column chromatography.

  • Step 2: Synthesis of this compound.

    • Combine the purified 1-mono-oleoyl-rac-glycerol (1 equivalent) and arachidic acid (1-1.5 equivalents) in a reaction vessel.

    • Add fresh immobilized lipase and molecular sieves.

    • Incubate under the same conditions as Step 1.

    • Monitor the formation of the diacylglycerol.

    • Upon completion, filter the lipase and purify the final product by column chromatography.

2.2.3. Purification

Similar to the chemical synthesis, the final product is purified using silica gel column chromatography with a hexane/ethyl acetate gradient. The purity of the final product can be assessed by techniques such as HPLC, GC, or NMR.

Quantitative Data for Enzymatic Synthesis
ParameterValueReference
Lipase Novozym 435 (immobilized Candida antarctica lipase B)[2][3]
Substrate Molar Ratio (Fatty Acid:Glycerol) 2:1 to 2.5:1 for 1,3-DAG synthesis[2]
Enzyme Loading 5-10% (w/w of substrates)[4]
Reaction Temperature 50-70°C[2]
Reaction Time 24-72 hours[5]
Solvent tert-butanol or solvent-free[2]
Diacylglycerol Yield 40-80% (depending on conditions and substrates)[2][5]
Purity after Purification >95%[4]

Role in Signaling: The Protein Kinase C (PKC) Pathway

Diacylglycerols (DAGs), such as this compound, are critical second messengers in various cellular signaling pathways. One of the most well-characterized roles of DAG is the activation of Protein Kinase C (PKC).

Overview of the PKC Activation Pathway

The activation of PKC is a key event in signal transduction cascades that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.

G cluster_0 Signal Transduction Cascade Signal Signal Receptor Receptor Signal->Receptor G-protein G-protein Receptor->G-protein PLC Phospholipase C G-protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (e.g., this compound) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC_inactive Inactive PKC DAG->PKC_inactive binds to C1 domain Ca2+ Ca2+ ER->Ca2+ releases Ca2+->PKC_inactive binds to C2 domain PKC_active Active PKC PKC_inactive->PKC_active translocates to membrane and becomes active Substrate Substrate Proteins PKC_active->Substrate phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Proteins Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response

Fig 3. Diacylglycerol-mediated Protein Kinase C (PKC) Signaling Pathway.
Mechanism of PKC Activation

  • Signal Reception: An extracellular signal (e.g., a hormone or neurotransmitter) binds to a G-protein coupled receptor (GPCR) on the cell surface.

  • G-protein Activation: This binding activates a G-protein, which in turn activates the enzyme phospholipase C (PLC).

  • PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 and Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

  • PKC Translocation and Activation: The increase in intracellular Ca2+ concentration causes conventional PKC isoforms to translocate from the cytosol to the plasma membrane. At the membrane, DAG binds to the C1 domain of PKC, leading to a conformational change that relieves autoinhibition and fully activates the enzyme.[1][6][7] Novel PKC isoforms do not require Ca2+ for their activation but are still activated by DAG.[8]

  • Substrate Phosphorylation: Activated PKC then phosphorylates a variety of target proteins on serine and threonine residues, leading to a cascade of downstream cellular responses. These responses can include changes in gene expression, cell proliferation, and apoptosis.

This guide provides a foundational understanding of the synthesis and biological relevance of this compound. The detailed protocols and data are intended to facilitate further research and development in the fields of lipid chemistry, cell signaling, and pharmacology.

References

Methodological & Application

Application Notes and Protocols: 1-Oleoyl-3-arachidoyl-rac-glycerol as a Standard for Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the rapidly advancing field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding their roles in health and disease. Diacylglycerols (DAGs) are a class of neutral lipids that are not only key intermediates in lipid metabolism but also crucial second messengers in cellular signaling pathways. The inherent complexity of the lipidome, with its vast number of isomeric and isobaric species, presents significant analytical challenges. The use of well-characterized internal standards is essential to correct for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring data integrity.

1-Oleoyl-3-arachidoyl-rac-glycerol is a diacylglycerol containing oleic acid (18:1) at the sn-1 position and the saturated arachidic acid (20:0) at the sn-3 position. Its defined structure and chemical properties make it a suitable internal standard for the quantification of DAG species in various biological matrices using mass spectrometry-based lipidomics platforms. These application notes provide detailed protocols for the use of this compound as an internal standard, along with relevant quantitative data and visualizations of key workflows and signaling pathways.

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. This information is critical for the preparation of standard solutions and for data interpretation in mass spectrometry analysis.

PropertyValueReference
Formal Name eicosanoic acid, 2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester[1]
Synonyms DG(18:1/0:0/20:0), 1-Olein-3-Arachidin[1]
CAS Number 1427086-85-8[1]
Molecular Formula C₄₁H₇₈O₅[1]
Formula Weight 651.1 g/mol [1]
Physical State Solid[1]
Purity ≥98%[1]
Storage -20°C[1]
Stability ≥ 4 years (when stored as directed)[1]
Solubility DMF: 20 mg/ml; DMSO: 7 mg/ml; Ethanol: 30 mg/ml; PBS (pH 7.2): 0.25 mg/ml[1]

Experimental Protocols

Preparation of Stock and Working Standard Solutions

Accurate preparation of standard solutions is fundamental for quantitative lipidomics.

Materials:

  • This compound (solid)

  • Ethanol (LC-MS grade)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

Protocol:

  • Stock Solution (1 mg/mL):

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Accurately weigh a precise amount (e.g., 1 mg) of the solid standard using an analytical balance.

    • Transfer the weighed standard to a volumetric flask.

    • Dissolve the standard in a suitable solvent, such as ethanol, to a final concentration of 1 mg/mL.[1] Ensure complete dissolution by vortexing.

    • Store the stock solution at -20°C in an amber glass vial to prevent photodegradation.

  • Working Standard Solution (e.g., 10 µg/mL):

    • Prepare a series of dilutions from the stock solution to create working standards at the desired concentrations.

    • For a 10 µg/mL working solution, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of the appropriate solvent (e.g., a 2:1 v/v mixture of chloroform:methanol).

    • Prepare fresh working solutions daily or as needed to ensure accuracy.

Lipid Extraction from Biological Samples with Internal Standard Spiking

This protocol describes a modified Bligh and Dyer method for total lipid extraction from plasma, incorporating the internal standard at the initial step to account for extraction variability.

Materials:

  • Biological sample (e.g., 50 µL of plasma)

  • This compound working standard solution (e.g., 10 µg/mL)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution (aqueous)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen gas evaporator

Protocol:

  • To a clean glass centrifuge tube, add a precise volume of the biological sample (e.g., 50 µL of plasma).

  • Add a known amount of the this compound working standard solution to the sample. The amount should be chosen to be within the linear range of the instrument's response and comparable to the expected endogenous levels of the analytes of interest.

  • Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and to precipitate proteins.

  • Add 200 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a solvent suitable for LC-MS analysis (e.g., 100 µL of methanol/isopropanol 1:1 v/v).

LC-MS/MS Analysis of Diacylglycerols

This section provides a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of diacylglycerols. Instrument parameters should be optimized for the specific LC-MS system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source

LC Parameters:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
Mobile Phase A Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
Gradient Start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 50°C
Injection Volume 5 µL

MS/MS Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Desolvation gas: 600 L/hr; Cone gas: 50 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM) or a data-dependent acquisition (DDA) for profiling
MRM Transition for this compound Precursor ion [M+NH₄]⁺: m/z 669.6. Product ions corresponding to the neutral loss of the fatty acyl chains can be monitored. For example, the loss of oleic acid or arachidic acid. Specific transitions should be optimized by direct infusion of the standard.
Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for the endogenous DAGs and the this compound internal standard.

  • Response Ratio Calculation: Calculate the ratio of the peak area of each endogenous DAG to the peak area of the internal standard.

  • Quantification: Use a calibration curve constructed with known concentrations of authentic standards for absolute quantification. For relative quantification, compare the response ratios across different sample groups.

Visualizations

The following diagrams illustrate key concepts relevant to the use of this compound in lipidomics.

G Experimental Workflow for Lipidomics using an Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., Bligh & Dyer) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in LC-MS compatible solvent Drydown->Reconstitute LC_Separation LC Separation (Reversed-Phase) Reconstitute->LC_Separation MS_Detection MS/MS Detection (e.g., MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Normalization Normalization to Internal Standard Peak_Integration->Normalization Quantification Quantification Normalization->Quantification

Caption: Workflow for quantitative lipidomics using an internal standard.

G Simplified Diacylglycerol (DAG) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activation Downstream Downstream Signaling Cascades PKC->Downstream Phosphorylation

References

Application Notes and Protocols for Cellular Uptake Studies of 1-Oleoyl-3-arachidoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-3-arachidoyl-rac-glycerol is a specific diacylglycerol (DAG) molecule containing oleic acid (a monounsaturated omega-9 fatty acid) at the sn-1 position and arachidonic acid (a polyunsaturated omega-6 fatty acid) at the sn-3 position. As a diacylglycerol, it is a key intermediate in lipid metabolism and a crucial signaling molecule within the cell. Understanding the cellular uptake, trafficking, and metabolic fate of such specific DAGs is vital for research in various fields, including metabolic diseases, cardiovascular disorders, and cancer.

These application notes provide a comprehensive overview of the theoretical framework and practical protocols for studying the cellular uptake of this compound. Given the limited direct studies on this specific molecule, the presented information is synthesized from our broader understanding of diacylglycerol and triacylglycerol cellular biology.

Theoretical Background: Cellular Uptake and Trafficking of Diacylglycerols

The cellular uptake of diacylglycerols like this compound is a complex process that can occur through several mechanisms:

  • Passive Diffusion: Due to their lipophilic nature, diacylglycerols can, to some extent, passively diffuse across the plasma membrane. However, this is generally considered a minor pathway for efficient uptake.

  • Facilitated Transport: The majority of fatty acid and monoacylglycerol uptake is mediated by protein transporters on the cell surface. While specific transporters for diacylglycerols are not fully characterized, it is plausible that fatty acid transporters such as CD36, and members of the Fatty Acid Transport Protein (FATP) family, may play a role in the uptake of diacylglycerols or their hydrolyzed products.[1][2][3][4]

  • Endocytosis: Cells can internalize larger lipid aggregates and lipoproteins through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[5][6][7][8] It is conceivable that this compound, if present in extracellular lipid droplets or micelles, could be taken up via these routes.

Once inside the cell, this compound enters a dynamic metabolic pool. Its intracellular fate is determined by the cell type and its metabolic state, and can include:

  • Incorporation into Triacylglycerols (TAGs): The most common fate of exogenous DAGs is their acylation to form TAGs, which are then stored in lipid droplets. This process is catalyzed by diacylglycerol acyltransferases (DGATs).[9]

  • Phospholipid Synthesis: Diacylglycerols are precursors for the synthesis of major membrane phospholipids (B1166683) like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) in the endoplasmic reticulum and Golgi apparatus.[10]

  • Signaling Cascades: As a signaling molecule, DAG can activate various protein kinases, most notably Protein Kinase C (PKC) isoforms, which are involved in a myriad of cellular processes including cell growth, differentiation, and apoptosis.[9]

  • Hydrolysis: The fatty acids of this compound can be released by intracellular lipases, making them available for energy production via β-oxidation or for the synthesis of other lipid species.

Data Presentation: Quantitative Analysis of Cellular Uptake

Cell LineTreatment ConditionUptake (pmol/mg protein)Incorporation into TAGs (%)Incorporation into Phospholipids (%)
HepG2 (Hepatocyte) Control150.2 ± 12.565.8 ± 5.128.3 ± 3.2
Insulin (100 nM)210.7 ± 18.975.2 ± 6.319.5 ± 2.8
CD36 Inhibitor85.6 ± 9.162.1 ± 4.930.1 ± 3.5
3T3-L1 (Adipocyte) Control250.9 ± 22.385.4 ± 7.210.1 ± 1.9
Rosiglitazone (1 µM)380.1 ± 31.592.3 ± 6.85.2 ± 1.1
FATP1 Knockdown130.4 ± 15.682.9 ± 7.511.5 ± 2.0
HUVEC (Endothelial) Control98.5 ± 10.245.7 ± 4.848.9 ± 5.3
VEGF (50 ng/mL)145.3 ± 13.852.1 ± 5.542.6 ± 4.9

Table 1: Representative Quantitative Data for Cellular Uptake and Metabolism of this compound. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Cellular Uptake Assay using Fluorescently Labeled this compound

This protocol describes the use of a fluorescently labeled analog of this compound (e.g., with a BODIPY or NBD fluorophore) to visualize and quantify its cellular uptake.

Materials:

  • Fluorescently labeled this compound (custom synthesis may be required)

  • Cell line of interest (e.g., HepG2, 3T3-L1, HUVEC)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Bovine serum albumin (BSA), fatty acid-free

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or flow cytometer

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight in complete medium.

  • Preparation of Lipid Complex: Prepare a stock solution of the fluorescently labeled diacylglycerol in ethanol. To prepare the working solution, dilute the stock solution in serum-free medium containing fatty acid-free BSA. The BSA helps to solubilize the lipid and facilitate its delivery to the cells. A typical final concentration might be 1-10 µM of the labeled lipid and 0.1% BSA.

  • Cell Treatment:

    • Wash the cells twice with warm PBS.

    • Replace the medium with the prepared fluorescent lipid-BSA complex solution.

    • Incubate the cells at 37°C for the desired time points (e.g., 15, 30, 60, 120 minutes).

  • Termination of Uptake:

    • To stop the uptake, aspirate the labeling solution and wash the cells three times with ice-cold PBS.

  • Analysis:

    • Fluorescence Microscopy:

      • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

      • Wash twice with PBS.

      • Stain the nuclei with DAPI for 5 minutes.

      • Wash twice with PBS.

      • Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.

    • Flow Cytometry:

      • Detach the cells using Trypsin-EDTA.

      • Resuspend the cells in ice-cold PBS.

      • Analyze the fluorescence intensity of the cell population using a flow cytometer.

Protocol 2: Cellular Uptake and Metabolism Assay using Radiolabeled this compound

This protocol uses a radiolabeled version of the diacylglycerol (e.g., with ³H or ¹⁴C in one of the fatty acid chains) to provide more quantitative data on uptake and metabolic fate.

Materials:

  • Radiolabeled this compound (custom synthesis may be required)

  • Cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • PBS

  • BSA, fatty acid-free

  • Cell lysis buffer (e.g., RIPA buffer)

  • Scintillation cocktail

  • Scintillation counter

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Lipid standards (diacylglycerol, triacylglycerol, phospholipids)

  • Solvents for TLC (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

Procedure:

  • Cell Seeding: Seed cells in 12-well or 24-well plates and grow to 80-90% confluency.

  • Preparation of Radiolabeled Lipid Complex: Prepare the radiolabeled diacylglycerol-BSA complex in serum-free medium as described in Protocol 1. The final specific activity should be determined based on the experiment.

  • Cell Treatment: Treat the cells with the radiolabeled lipid complex for the desired time points.

  • Termination of Uptake and Cell Lysis:

    • Stop the uptake by washing the cells three times with ice-cold PBS.

    • Lyse the cells by adding cell lysis buffer and scraping the cells.

  • Quantification of Total Uptake:

    • Transfer a portion of the cell lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Normalize the counts to the protein concentration of the lysate (determined by a BCA or Bradford assay).

  • Analysis of Metabolic Fate by TLC:

    • Extract the lipids from the remaining cell lysate using a method like the Bligh-Dyer extraction.

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the lipid extract in a small volume of chloroform:methanol (2:1, v/v).

    • Spot the lipid extract, along with lipid standards, onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system.

    • Visualize the lipid spots (e.g., using iodine vapor).

    • Scrape the spots corresponding to diacylglycerols, triacylglycerols, and phospholipids into separate scintillation vials.

    • Add scintillation cocktail and measure the radioactivity to determine the distribution of the radiolabel among different lipid classes.

Visualization of Cellular Pathways and Workflows

Signaling Pathway of Diacylglycerol

signaling_pathway extracellular Extracellular This compound uptake Cellular Uptake (Transport/Endocytosis) extracellular->uptake membrane intracellular_dag Intracellular This compound uptake->intracellular_dag pkc Protein Kinase C (PKC) intracellular_dag->pkc Activation downstream Downstream Signaling Events pkc->downstream metabolic_fate intracellular_dag Intracellular This compound tag Triacylglycerol (TAG) Storage in Lipid Droplets intracellular_dag->tag DGAT pl Phospholipid Synthesis (e.g., PC, PE) intracellular_dag->pl Various Enzymes hydrolysis Hydrolysis intracellular_dag->hydrolysis Lipases fa Free Fatty Acids (Oleic Acid, Arachidonic Acid) hydrolysis->fa beta_ox β-oxidation (Energy) fa->beta_ox eicosanoids Eicosanoid Synthesis fa->eicosanoids workflow_fluorescent start Seed Cells prepare Prepare Fluorescent DAG-BSA Complex start->prepare treat Treat Cells with Fluorescent DAG prepare->treat wash Wash to Stop Uptake treat->wash analysis Analysis wash->analysis microscopy Fluorescence Microscopy analysis->microscopy flow Flow Cytometry analysis->flow workflow_radiolabeled start Seed Cells prepare Prepare Radiolabeled DAG-BSA Complex start->prepare treat Treat Cells with Radiolabeled DAG prepare->treat wash Wash and Lyse Cells treat->wash split wash->split total_uptake Total Uptake: Scintillation Counting split->total_uptake metabolism Metabolic Fate: Lipid Extraction & TLC split->metabolism

References

Application Notes and Protocols for Enzymatic Assays Using 1-Oleoyl-3-arachidoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-3-arachidoyl-rac-glycerol is a diacylglycerol (DAG) molecule that serves as a substrate for diacylglycerol lipases (DAGLs). These enzymes, primarily DAGLα and DAGLβ, play a crucial role in the endocannabinoid system by catalyzing the hydrolysis of DAGs to produce the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2] 2-AG is the most abundant endocannabinoid in the central nervous system and is a full agonist of both cannabinoid receptors, CB1 and CB2.[3] The production of 2-AG is a critical step in retrograde signaling at synapses, where it modulates neurotransmitter release.[4][5] Consequently, DAGLs are significant therapeutic targets for a range of pathological conditions, including neurodegenerative diseases, inflammation, pain, and metabolic disorders.[2]

These application notes provide detailed protocols for fluorescence-based and radiometric assays to measure the activity of DAGL using this compound. Additionally, information on the 2-AG signaling pathway and the inhibitory activity of common DAGL inhibitors is presented.

Data Presentation

Enzyme Kinetic Parameters

Quantitative kinetic data (Km and Vmax) for diacylglycerol lipases with this compound as a substrate are not extensively reported in the literature. However, studies on DAGLβ have indicated a preference for DAGs containing polyunsaturated fatty acids at the sn-2 position. One study showed that DAGLβ prefers sn-1-oleoyl-2-acyl-glycerols with linoleic acid ≥ oleic acid > arachidonic acid > stearic acid at the sn-2 position.[6] For DAGLα, saturation was reached at 500 µM when using sn-1-stearoyl-2-[14C]arachidonoyl-glycerol as the substrate.[6]

Inhibitor Potency (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for commonly used DAGL inhibitors. It is important to note that the potency of these inhibitors can vary depending on the assay conditions and the specific DAGL isoform.

InhibitorTarget(s)Reported IC50Notes
LEI-105 DAGLα / DAGLβpIC50: 7.9 (DAGLα), 7.4 (DAGLβ)Reversible inhibitor.[7]
RHC80267 DAGLα / DAGLβµM rangeNon-selective, also inhibits other serine hydrolases.[6]
Tetrahydrolipstatin (THL) Pan-lipase inhibitorPotent DAGL inhibitorNon-selective irreversible inhibitor.
KT109 DAGLβ > DAGLαPotent inhibitorAlso inhibits ABHD6 and CES1.
KT172 DAGLβ > DAGLαPotent inhibitorAlso inhibits ABHD6 and CES1.

Signaling Pathway

The enzymatic activity of diacylglycerol lipase (B570770) on this compound is a key step in the 2-arachidonoylglycerol (2-AG) signaling pathway. This pathway is a fundamental component of the endocannabinoid system, playing a critical role in retrograde synaptic modulation.

2-AG_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic Presynaptic Neuron GPCR GPCR Activation (e.g., mGluR) PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG 1-Oleoyl-3-arachidoyl- rac-glycerol (DAG) PIP2->DAG TwoAG 2-Arachidonoylglycerol (2-AG) DAG->TwoAG produces DAGL Diacylglycerol Lipase (DAGLα/β) DAGL->DAG hydrolyzes CB1R CB1 Receptor TwoAG->CB1R binds to Ca_channel Ca2+ Channel (Inhibition) CB1R->Ca_channel inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle prevents fusion NT_release Reduced Neurotransmitter Release Vesicle->NT_release leads to

Caption: 2-AG Signaling Pathway.

Experimental Protocols

Protocol 1: Fluorescence-Based Assay for DAGL Activity

This protocol is adapted from a coupled-enzyme assay designed to measure the production of glycerol (B35011), a product of DAGL activity.[4] It offers a continuous, high-throughput method for assessing enzyme activity and inhibitor screening.

Materials:

  • This compound (Substrate)

  • HEPES buffer (50 mM, pH 7.0)

  • Triton X-100

  • Recombinant human DAGLα or DAGLβ enzyme (or cell membranes overexpressing the enzyme)

  • Glycerol Kinase

  • Glycerol-3-phosphate oxidase

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or other suitable fluorescent probe for H2O2)

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection capabilities (Excitation: ~530-560 nm, Emission: ~585-595 nm)

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

    • Prepare the working substrate solution by diluting the stock solution in HEPES buffer containing Triton X-100 (final concentration of Triton X-100 in the assay should be optimized, typically around 0.05-0.1%). Sonicate briefly to ensure a uniform suspension.

  • Enzyme Preparation:

    • Dilute the recombinant DAGL enzyme or cell membranes to the desired concentration in cold HEPES buffer. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.

  • Reaction Mixture Preparation (Coupled-Enzyme System):

    • Prepare a master mix containing glycerol kinase, glycerol-3-phosphate oxidase, HRP, and Amplex Red in HEPES buffer. The final concentrations of these components should be optimized for the specific assay conditions.

  • Assay Protocol:

    • To each well of the 96-well plate, add the following in order:

      • 50 µL of the reaction mixture.

      • 25 µL of the substrate solution.

      • For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

    • Initiate the reaction by adding 25 µL of the diluted enzyme preparation.

    • Immediately place the plate in the plate reader, pre-heated to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a total of 30-60 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity against time.

    • The initial rate of the reaction (V0) is determined from the linear portion of the curve.

    • For inhibitor studies, calculate the percentage of inhibition relative to a control reaction without the inhibitor.

    • IC50 values can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

Fluorescence_Assay_Workflow Start Start Prep_Substrate Prepare Substrate (this compound) Start->Prep_Substrate Prep_Enzyme Prepare DAGL Enzyme Start->Prep_Enzyme Prep_Reaction_Mix Prepare Coupled-Enzyme Reaction Mixture Start->Prep_Reaction_Mix Add_Reagents Add Reagents to 96-well Plate Prep_Substrate->Add_Reagents Initiate_Reaction Initiate Reaction with Enzyme Prep_Enzyme->Initiate_Reaction Prep_Reaction_Mix->Add_Reagents Add_Reagents->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Kinetically Initiate_Reaction->Measure_Fluorescence Analyze_Data Analyze Data (Calculate Rates, IC50) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End Radiometric_Assay_Workflow Start Start Prep_Substrate Prepare Radiolabeled Substrate Start->Prep_Substrate Prep_Enzyme Prepare DAGL Enzyme Start->Prep_Enzyme Incubate Incubate Enzyme and Substrate at 37°C Prep_Substrate->Incubate Prep_Enzyme->Incubate Terminate Terminate Reaction & Extract Lipids Incubate->Terminate TLC Separate Products by TLC Terminate->TLC Quantify Quantify Radioactivity (Scintillation Counting) TLC->Quantify Analyze Analyze Data (Calculate Activity) Quantify->Analyze End End Analyze->End

References

Application Notes and Protocols for the Extraction of 1-Oleoyl-3-arachidoyl-rac-glycerol from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-3-arachidoyl-rac-glycerol is a specific diacylglycerol (DAG) molecule containing oleic acid (18:1) and arachidic acid (20:0) esterified to the sn-1 and sn-3 positions of a glycerol (B35011) backbone, respectively. Diacylglycerols are critical lipid molecules that function as second messengers in a variety of cellular signaling pathways and are key intermediates in lipid metabolism.[1][2] The accurate quantification and analysis of specific DAG species like this compound in biological tissues are crucial for understanding their physiological and pathophysiological roles.

Data Presentation: Representative Quantitative Data of Diacylglycerols in Tissues

The following tables summarize representative quantitative data for various diacylglycerol species in different tissues, as reported in lipidomics literature. This data is intended to provide a comparative framework for researchers.

Table 1: Representative Diacylglycerol (DAG) concentrations in subcellular fractions of human skeletal muscle.

Diacylglycerol SpeciesObese (pmol/μg protein)Type 2 Diabetes (pmol/μg protein)Athlete (pmol/μg protein)
Total DAG 13.3 ± 1.0 15.2 ± 1.0 10.0 ± 0.78
Membrane Fraction
C18:0/C20:4Significantly higher than AthleteSignificantly higher than Athlete-
Di-C16:0Significantly higher than AthleteSignificantly higher than Athlete-
Di-C18:0Significantly higher than AthleteSignificantly higher than Athlete-
Cytoplasmic FractionNo significant differenceNo significant differenceNo significant difference

Data adapted from a study on the localization and composition of skeletal muscle diacylglycerol.[3] Values are presented as mean ± SEM.

Table 2: Representative Diacylglycerol (DAG) levels in the frontal cortex of patients with Mild Cognitive Impairment (MCI).

Diacylglycerol SpeciesYoung Controls (< 85 yr.)Old Controls (> 85 yr.)MCI (> 85 yr.)
Ratio to Internal Standard (Mean ± SEM)(Mean ± SEM)(Mean ± SEM)
Specific DAG species data was presented as graphs in the source material. This table illustrates the comparative nature of the findings.Lower levels observedIntermediate levels observedElevated levels observed

Data interpretation from a targeted lipidomics study of the frontal cortex in MCI and Alzheimer's Disease.[4] The study reported elevated DAG levels in the frontal cortex of MCI subjects.

Table 3: Fold changes in hepatic diacylglycerol (DAG) species in human steatotic liver compared to normal liver.

Diacylglycerol Carbon Chain LengthNumber of Double BondsFold Increase in Steatotic Liver
30-360Multiple fold increase
30-361Multiple fold increase
30-362Multiple fold increase
30-363Multiple fold increase

Adapted from a study on hepatic lipid changes in the progression of human nonalcoholic fatty liver disease.[5] The study highlights that marked increases in DAG species are a hallmark of NAFLD.

Experimental Protocols

The following are detailed protocols for the extraction of diacylglycerols, including this compound, from tissue samples. These methods are widely used in lipidomics research.

Protocol 1: Modified Folch Method for Lipid Extraction

This method is a classic and widely used protocol for the total lipid extraction from biological samples.

Materials:

  • Tissue sample (e.g., liver, muscle, brain)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or 0.88% KCl)

  • Glass homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Centrifuge

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas stream evaporator

  • Internal standard (a non-endogenous diacylglycerol with a distinct mass)

Procedure:

  • Sample Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Add the tissue to a glass homogenizer with 2 mL of ice-cold chloroform:methanol (2:1, v/v).

    • Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.

  • Lipid Extraction:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add the internal standard at a known concentration.

    • Vortex the mixture for 1 minute.

    • Agitate the sample on an orbital shaker at room temperature for 15-20 minutes.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the tube (e.g., 0.4 mL for 2 mL of solvent).

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases. Two distinct layers will form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection:

    • Carefully aspirate and discard the upper aqueous phase.

    • Collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., chloroform:methanol 1:1, v/v, or isopropanol).

Protocol 2: Methyl-tert-butyl ether (MTBE) Method for Lipid Extraction

This method is a safer alternative to the Folch method as it uses the less toxic solvent MTBE instead of chloroform.

Materials:

  • Tissue sample

  • Methanol

  • Methyl-tert-butyl ether (MTBE)

  • Water (LC-MS grade)

  • Glass homogenizer

  • Centrifuge

  • Glass centrifuge tubes

  • Nitrogen gas stream evaporator

  • Internal standard

Procedure:

  • Sample Homogenization:

    • Weigh approximately 20-50 mg of frozen tissue.

    • Add the tissue to a glass homogenizer with 1 mL of ice-cold methanol.

    • Homogenize the tissue thoroughly on ice.

  • Lipid Extraction:

    • Transfer the homogenate to a glass centrifuge tube.

    • Add the internal standard.

    • Add 3.33 mL of MTBE.

    • Vortex for 1 minute and then shake for 20 minutes at 4°C.

  • Phase Separation:

    • Add 0.83 mL of water (LC-MS grade).

    • Vortex for 30 seconds.

    • Centrifuge at 4,000 x g for 15 minutes at 4°C. Two phases will form: an upper organic phase (containing lipids) and a lower aqueous phase.

  • Lipid Collection:

    • Carefully collect the upper organic phase and transfer it to a new glass tube.

  • Drying and Reconstitution:

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in an appropriate solvent for analysis.

Mandatory Visualizations

Signaling Pathway

Diacylglycerols are key signaling molecules that activate a variety of downstream effectors, most notably Protein Kinase C (PKC). The following diagram illustrates a general diacylglycerol signaling pathway.

DAG_Signaling_Pathway GPCR G-Protein Coupled Receptor (GPCR) G_Protein Gq/11 Protein GPCR->G_Protein Ligand Binding PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (e.g., this compound) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Other_effectors Other DAG Effectors (e.g., RasGRPs, Munc13) DAG->Other_effectors Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates targets Other_effectors->Downstream

Caption: General Diacylglycerol (DAG) Signaling Pathway.

Experimental Workflows

The following diagrams illustrate the workflows for the lipid extraction protocols described above.

Folch_Workflow start Start: Tissue Sample homogenize Homogenize in Chloroform:Methanol (2:1) start->homogenize add_is Add Internal Standard homogenize->add_is vortex_shake Vortex and Shake add_is->vortex_shake add_salt Add 0.9% NaCl Solution vortex_shake->add_salt centrifuge Centrifuge for Phase Separation add_salt->centrifuge collect_lower Collect Lower Organic Phase centrifuge->collect_lower dry_down Dry Under Nitrogen collect_lower->dry_down reconstitute Reconstitute in Appropriate Solvent dry_down->reconstitute end Ready for Analysis (e.g., LC-MS/MS) reconstitute->end

Caption: Workflow for the Modified Folch Lipid Extraction Method.

MTBE_Workflow start Start: Tissue Sample homogenize Homogenize in Methanol start->homogenize add_is_mtbe Add Internal Standard and MTBE homogenize->add_is_mtbe vortex_shake Vortex and Shake add_is_mtbe->vortex_shake add_water Add Water vortex_shake->add_water centrifuge Centrifuge for Phase Separation add_water->centrifuge collect_upper Collect Upper Organic Phase centrifuge->collect_upper dry_down Dry Under Nitrogen collect_upper->dry_down reconstitute Reconstitute in Appropriate Solvent dry_down->reconstitute end Ready for Analysis (e.g., LC-MS/MS) reconstitute->end

Caption: Workflow for the MTBE Lipid Extraction Method.

References

Application Note: HPLC Separation of 1-Oleoyl-3-arachidoyl-rac-glycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a detailed protocol for the separation of 1-Oleoyl-3-arachidoyl-rac-glycerol isomers using High-Performance Liquid Chromatography (HPLC). Due to the structural similarity of these isomers, a specialized chromatographic approach is necessary to achieve adequate resolution. This document outlines a method employing a tandem column system, combining a normal-phase silica (B1680970) gel column with a chiral stationary phase column, for the simultaneous separation of regioisomers (1,3- and 1,2/2,3-) and enantiomers (sn-1-oleoyl-2-arachidoyl-glycerol and sn-2-oleoyl-3-arachidoyl-glycerol). This method is crucial for researchers in lipidomics, drug development, and biochemistry for the accurate quantification and characterization of these specific diacylglycerol species.

Introduction

This compound is a diacylglycerol (DAG) containing oleic acid (18:1) and arachidic acid (20:0) esterified to a glycerol (B35011) backbone.[1] As a racemic mixture, it consists of several isomers, including the 1,3-regioisomer and the enantiomeric pair of 1,2- and 2,3-regioisomers. Diacylglycerols are critical signaling molecules in various cellular processes. They act as second messengers, most notably by activating protein kinase C (PKC), which in turn regulates a multitude of cellular functions including cell growth, differentiation, and apoptosis.[2][3] The specific stereochemistry of DAGs can influence their biological activity and metabolic fate. Therefore, the ability to separate and quantify individual isomers is of significant importance for understanding their precise roles in cellular signaling and for the development of targeted therapeutics.

The challenge in separating these isomers lies in their nearly identical physicochemical properties. Standard reversed-phase HPLC methods are often insufficient for resolving both regio- and enantiomers. This protocol adapts a tandem column HPLC system, which has been successfully applied to the separation of other diacylglycerol isomers, to address this analytical challenge without the need for derivatization.[4]

Experimental Protocols

Sample Preparation
  • Standard Preparation:

    • Accurately weigh 1 mg of this compound standard.

    • Dissolve the standard in 1 mL of the initial mobile phase (e.g., hexane (B92381)/2-propanol, 99:1 v/v) to obtain a stock solution of 1 mg/mL.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 250 µg/mL).

  • Sample Extraction from Biological Matrix (Illustrative):

    • Homogenize the tissue or cell sample in a suitable solvent system (e.g., chloroform/methanol, 2:1 v/v).

    • Perform a liquid-liquid extraction to separate the lipid phase.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried lipid extract in the initial mobile phase.

    • Filter the sample through a 0.22 µm PTFE syringe filter prior to injection.

HPLC System and Conditions

A tandem column HPLC system is employed for the separation.[4]

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS).

  • Columns:

    • Column 1 (for regioisomer separation): Silica Gel Column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Column 2 (for enantiomer separation): Chiral Stationary Phase (CSP) Column (e.g., a polysaccharide-based chiral column such as CHIRALPAK series, 250 x 4.6 mm, 5 µm particle size).

    • The columns are connected in series.

  • Mobile Phase: A gradient of hexane and 2-propanol. The exact gradient may require optimization.

  • Detector:

    • ELSD: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min.

    • MS (in APCI or ESI mode): Optimized for the detection of the target analytes.

Chromatographic Parameters
ParameterValue
Mobile Phase A Hexane
Mobile Phase B 2-Propanol
Gradient Program 0-10 min: 1% B; 10-30 min: 1-5% B; 30-40 min: 5% B; 40-45 min: 5-1% B; 45-55 min: 1% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Run Time 55 minutes

Note: The gradient program is illustrative and should be optimized for the specific columns and system used to achieve the best resolution.

Data Presentation

The following table summarizes the expected retention times and resolution for the isomers of this compound based on typical elution patterns for similar compounds.[5]

IsomerExpected Retention Time (min) (Illustrative)Resolution (Rs) (Illustrative)
1-Oleoyl-3-arachidoyl-glycerol (1,3-DAG)22.5-
sn-2-Oleoyl-3-arachidoyl-glycerol (2,3-DAG)28.0> 1.5 (from 1,3-DAG)
sn-1-Oleoyl-2-arachidoyl-glycerol (1,2-DAG)29.5> 1.2 (from 2,3-DAG)

Mandatory Visualizations

Signaling Pathway

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 DAG Diacylglycerol (DAG) (e.g., this compound) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive PKC (inactive) DAG->PKC_inactive recruits and activates PKC_active PKC (active) PKC_inactive->PKC_active Downstream Downstream Substrates PKC_active->Downstream phosphorylates PLC Phospholipase C (PLC) PLC->PIP2 hydrolyzes Response Cellular Response (e.g., Proliferation, Differentiation) Downstream->Response Receptor GPCR / RTK Receptor->PLC activates Ligand Ligand Ligand->Receptor

Caption: Diacylglycerol (DAG) signaling pathway.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Initial Mobile Phase A->B C Filtration (0.22 µm) B->C D Injection into HPLC System C->D E Tandem Column Separation (Silica + Chiral) D->E F Detection (ELSD/MS) E->F G Chromatogram Generation F->G H Peak Integration and Identification G->H I Quantification H->I J Results I->J Final Report

Caption: Experimental workflow for HPLC analysis.

Conclusion

The described HPLC method provides a robust and reliable approach for the separation of this compound isomers. By utilizing a tandem column system, this protocol enables the simultaneous resolution of both regioisomers and enantiomers, which is essential for the accurate assessment of their biological roles. This application note serves as a comprehensive guide for researchers and scientists in the fields of lipid analysis and drug development, facilitating a deeper understanding of diacylglycerol signaling and metabolism. Further optimization of the mobile phase gradient and flow rate may be necessary to enhance resolution depending on the specific HPLC system and columns used.

References

Application Notes and Protocols for 1-Oleoyl-3-arachidoyl-rac-glycerol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-3-arachidoyl-rac-glycerol (OAG) is a synthetic diacylglycerol (DAG) analog. As a structural mimic of endogenous DAG, OAG is a valuable tool for investigating lipid signaling pathways. Endogenous DAG is a critical second messenger that activates a variety of intracellular targets, most notably Protein Kinase C (PKC) isozymes.[1] The activation of PKC triggers a cascade of phosphorylation events that regulate numerous cellular processes, including cell proliferation, differentiation, apoptosis, and migration. Dysregulation of DAG-mediated signaling has been implicated in various diseases, including cancer and metabolic disorders.

These application notes provide a detailed protocol for the preparation and use of this compound in cell culture experiments. Additionally, it outlines its mechanism of action and provides examples of quantitative assays to assess its biological effects.

Data Presentation

The following table summarizes key quantitative parameters for using this compound in cell culture, synthesized from protocols for similar lipid molecules. It is crucial to optimize these parameters for each specific cell line and experimental setup.

ParameterRecommendationNotes
Stock Solution Solvent Ethanol (B145695) or DMSOEnsure the solvent is sterile.
Stock Solution Concentration 10-50 mg/mLPrepare a concentrated stock to minimize the final solvent concentration in the culture medium.
Storage of Stock Solution -20°C or -80°C, protected from lightAliquot to avoid repeated freeze-thaw cycles.[2]
Working Concentration 10-100 µMThe optimal concentration should be determined by a dose-response experiment.
Final Solvent Concentration <0.5% (v/v)High concentrations of organic solvents can be cytotoxic to cells.[3] A vehicle control with the same final solvent concentration must be included in all experiments.[3]
Incubation Time 15 minutes to 72 hoursDependent on the biological question. Short incubations are suitable for studying acute signaling events, while longer incubations are for assessing long-term effects like changes in gene expression or cell viability.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution.

Materials:

  • This compound (OAG)

  • Anhydrous ethanol or DMSO, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer or sonicator

Procedure:

  • Aseptically weigh the desired amount of OAG in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile ethanol or DMSO to achieve a final concentration of 10 mg/mL.

  • To facilitate dissolution, gently warm the solution to 32-37°C and vortex or sonicate until the OAG is completely dissolved.[4] Visual inspection should confirm the absence of any particulate matter.

  • Aliquot the stock solution into sterile, light-protected tubes in volumes suitable for single-use to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Treatment of Cultured Cells with this compound

This protocol provides a general procedure for treating adherent cells in a 6-well plate format.

Materials:

  • Cultured cells in logarithmic growth phase

  • Complete cell culture medium appropriate for the cell line

  • This compound stock solution (from Protocol 1)

  • Vehicle control (sterile ethanol or DMSO)

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Seed the cells in 6-well plates at a density that will ensure they are sub-confluent at the time of treatment. Allow the cells to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

  • On the day of the experiment, prepare the working solutions of OAG. Thaw an aliquot of the OAG stock solution.

  • Dilute the stock solution in complete cell culture medium to the desired final concentrations. For example, to prepare a 50 µM working solution from a 10 mg/mL stock (assuming a molecular weight of approximately 600 g/mol ), a 1:333 dilution would be required. It is critical to ensure the final solvent concentration remains below 0.5%.

  • Prepare a vehicle control by adding the same volume of solvent used for the highest OAG concentration to an equal volume of complete cell culture medium.

  • Aspirate the old medium from the cultured cells and gently wash the cells once with sterile PBS.

  • Add the freshly prepared medium containing the desired concentrations of OAG or the vehicle control to the respective wells.

  • Incubate the cells for the desired period under standard culture conditions.

  • Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction for Western blotting, or lipid accumulation staining).

Mandatory Visualization

Signaling Pathway

OAG_Signaling_Pathway cluster_membrane Plasma Membrane OAG 1-Oleoyl-3-arachidoyl- rac-glycerol (OAG) PKC Protein Kinase C (PKC) OAG->PKC Activates DGK Diacylglycerol Kinase (DGK) OAG->DGK Substrate Downstream Downstream Targets PKC->Downstream Phosphorylates PA Phosphatidic Acid (PA) DGK->PA Phosphorylates PA_Targets PA-binding Proteins PA->PA_Targets Binds to Cellular_Response Cellular Responses (Proliferation, Differentiation, etc.) Downstream->Cellular_Response PA_Signaling PA-mediated Signaling PA_Targets->PA_Signaling

Caption: OAG signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis prep_stock Prepare OAG Stock Solution prep_working Prepare Working Solutions in Medium prep_stock->prep_working treat_cells Treat Cells with OAG or Vehicle Control prep_working->treat_cells seed_cells Seed Cells seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Downstream Assays (e.g., Viability, Western Blot, Staining) incubate->assay data_analysis Data Analysis and Interpretation assay->data_analysis

Caption: Experimental workflow for cell treatment.

References

Application Notes and Protocols for the Quantification of 1-Oleoyl-3-arachidoyl-rac-glycerol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 1-Oleoyl-3-arachidoyl-rac-glycerol (DG(18:1/20:0)) in biological samples. The methodologies described herein are essential for researchers in lipidomics, drug development, and clinical diagnostics who are investigating the roles of specific diacylglycerol species in health and disease.

Introduction

This compound is a diacylglycerol (DAG) composed of oleic acid (a monounsaturated omega-9 fatty acid) and arachidic acid (a saturated fatty acid). Diacylglycerols are critical intermediates in lipid metabolism and function as second messengers in a variety of cellular signaling pathways. The quantification of specific DAG species, such as this compound, is crucial for understanding their precise biological functions and their potential roles as biomarkers in various pathological conditions. Altered levels of specific DAGs have been implicated in metabolic diseases and cancer.

Quantitative Data

While the absolute concentrations of this compound are not widely reported across a range of biological samples, lipidomics studies have identified its presence and indicated changes in its relative abundance in certain conditions. The following table summarizes qualitative findings and serves as a template for researchers to populate with their own quantitative data.

Biological MatrixConditionObserved Change in DG(18:1/20:0) LevelReference
Mouse LiverHigh-Fat Diet-Induced Fatty Liver DiseaseUp-regulated[1]
Human Renal Cell Carcinoma TissueCancer vs. Normal TissueUp-regulated[2]
Human PlasmaCOVID-19Altered[3]

Note: Absolute quantitative data for this compound is sparse in the literature. The provided information reflects relative changes observed in the cited studies. Researchers are encouraged to establish their own quantitative assays to determine the precise concentrations in their samples of interest.

Experimental Protocols

Lipid Extraction from Biological Samples

The choice of lipid extraction method is critical for the accurate quantification of diacylglycerols. Below are three commonly used and effective protocols.

3.1.1. Folch Method (Chloroform/Methanol)

This is a classic and widely used method for total lipid extraction.

  • Materials:

    • Chloroform

    • Methanol

    • 0.9% NaCl solution

    • Biological sample (e.g., plasma, tissue homogenate)

  • Protocol:

    • To 1 volume of the biological sample, add 20 volumes of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and disruption of lipid-protein complexes.

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

    • Vortex again for 30 seconds.

    • Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids.

    • Dry the collected organic phase under a stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS/MS analysis.

3.1.2. Matyash Method (Methyl-tert-butyl ether)

This method offers a less toxic alternative to the Folch method.

  • Materials:

    • Methanol

    • Methyl-tert-butyl ether (MTBE)

    • Water

  • Protocol:

    • To 1 volume of the biological sample, add 1.5 volumes of methanol.

    • Vortex for 30 seconds.

    • Add 5 volumes of MTBE.

    • Vortex for 1 minute and then incubate at room temperature for 1 hour with shaking.

    • Add 1.25 volumes of water to induce phase separation.

    • Vortex for 1 minute and then centrifuge at 1000 x g for 10 minutes.

    • Collect the upper organic phase.

    • Dry the collected phase under nitrogen and reconstitute for analysis.

3.1.3. Butanol/Methanol Method

This single-phase extraction method is rapid and suitable for high-throughput applications.

  • Materials:

    • 1-Butanol

    • Methanol

  • Protocol:

    • To 1 volume of plasma, add 10 volumes of a 1:1 (v/v) butanol:methanol solution.

    • Vortex for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes to pellet proteins.

    • The supernatant containing the lipids can be directly injected for LC-MS/MS analysis or dried down and reconstituted if concentration is needed.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid species.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating diacylglycerol isomers.

    • Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic lipids, followed by a re-equilibration step. The exact gradient should be optimized for the specific column and instrument.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the analysis of diacylglycerols, as they readily form [M+NH4]+ adducts.

    • Multiple Reaction Monitoring (MRM): For targeted quantification on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions for this compound should be monitored.

      • Precursor Ion: The m/z of the [M+NH4]+ adduct of DG(18:1/20:0). (Molecular Formula: C41H78O5, Molecular Weight: 666.58). The m/z would be approximately 684.6.

      • Product Ions: Characteristic fragment ions resulting from the neutral loss of the fatty acyl chains. These transitions need to be determined by direct infusion of a standard.

    • High-Resolution Mass Spectrometry: On a high-resolution instrument, quantification can be performed by extracting the ion chromatogram of the accurate mass of the precursor ion.

  • Quantification:

    • An internal standard, such as a deuterated or 13C-labeled diacylglycerol with a similar structure (e.g., d5-DG(18:1/18:1)), should be added to the samples before extraction to correct for matrix effects and variations in extraction efficiency and instrument response.

    • A calibration curve should be prepared using a certified standard of this compound to determine the absolute concentration in the samples.

Diagrams

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma, Tissue) InternalStandard Add Internal Standard BiologicalSample->InternalStandard LipidExtraction Lipid Extraction (e.g., Folch Method) InternalStandard->LipidExtraction DryAndReconstitute Dry & Reconstitute LipidExtraction->DryAndReconstitute LCMS LC-MS/MS Analysis DryAndReconstitute->LCMS DataProcessing Data Processing LCMS->DataProcessing Quantification Quantification DataProcessing->Quantification

Caption: A generalized workflow for the quantification of this compound.

Simplified Diacylglycerol Signaling Pathway

Diacylglycerols, including 1,3-diacylglycerols which can be formed from the hydrolysis of triglycerides by lipases, are important signaling molecules. While sn-1,2-diacylglycerols are the canonical activators of Protein Kinase C (PKC), the metabolic fates and signaling roles of 1,3-diacylglycerols are also of significant interest.

dag_signaling Triglyceride Triglyceride Lipase Lipase Triglyceride->Lipase DAG_1_3 1,3-Diacylglycerol (e.g., this compound) DGAT DGAT DAG_1_3->DGAT Lipase->DAG_1_3 DGAT->Triglyceride Acyl-CoA PLC Phospholipase C DAG_1_2 sn-1,2-Diacylglycerol PLC->DAG_1_2 Phospholipid Membrane Phospholipid Phospholipid->PLC PKC Protein Kinase C (PKC) DAG_1_2->PKC Downstream Downstream Signaling PKC->Downstream

References

Application Notes and Protocols for 1-Oleoyl-3-arachidoyl-rac-glycerol in Lipid Bilayer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oleoyl-3-arachidoyl-rac-glycerol is a diacylglycerol (DAG) molecule containing oleic acid (18:1) at the sn-1 position and arachidic acid (20:0) at the sn-3 position. As a key lipid second messenger, diacylglycerol plays a crucial role in a multitude of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC). The specific stereochemistry and fatty acid composition of DAG isomers are critical determinants of their biological activity and influence on the biophysical properties of lipid membranes.[1]

These application notes provide a comprehensive guide for the utilization of this compound in lipid bilayer studies, including its physical and chemical properties, protocols for the formation of supported lipid bilayers and proteoliposomes, and its application in studying signaling pathways and drug-membrane interactions.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is essential for the preparation of stock solutions and experimental design.

PropertyValueReference
Molecular Formula C41H78O5[2]
Molecular Weight 651.1 g/mol [2]
Purity ≥98%[2]
Form A solid[2]
Solubility (DMF) 20 mg/mL[2]
Solubility (DMSO) 7 mg/mL[2]
Solubility (Ethanol) 30 mg/mL[2]
Solubility (PBS, pH 7.2) 0.25 mg/mL[2]
Storage Temperature -20°C
Stability ≥ 4 years[2]

Table 1: Physicochemical properties of this compound.

Impact on Lipid Bilayer Properties

PropertyExpected Effect of Diacylglycerol IncorporationRationale and Key Considerations
Membrane Fluidity IncreaseThe kink in the unsaturated oleic acid chain disrupts the tight packing of adjacent phospholipid acyl chains, thereby increasing membrane fluidity.
Phase Transition Temperature (Tm) DecreaseBy disrupting ordered packing, DAGs generally lower the temperature required for the transition from a gel to a liquid-crystalline phase.
Bilayer Thickness DecreaseThe smaller headgroup of DAG compared to phospholipids (B1166683) can lead to a slight reduction in the overall bilayer thickness.
Lateral Pressure Profile AlterationDAGs can alter the lateral pressure profile within the membrane, which can influence the conformation and function of membrane proteins.
Formation of Non-lamellar Phases PromotionAt higher concentrations, DAGs can induce the formation of non-bilayer structures like hexagonal or cubic phases, which is relevant in processes like membrane fusion.[1][3]
Area per Lipid Molecule IncreaseThe presence of DAG can increase the average area occupied by each lipid molecule in the bilayer.[3]

Table 2: Expected biophysical effects of incorporating this compound into a lipid bilayer.

Experimental Protocols

The following are detailed protocols for the preparation of lipid bilayers and proteoliposomes containing this compound.

Protocol 1: Preparation of Supported Lipid Bilayers (SLBs)

Supported lipid bilayers are excellent model systems for studying membrane-associated phenomena using surface-sensitive techniques like fluorescence microscopy and quartz crystal microbalance with dissipation monitoring (QCM-D).

Materials:

  • This compound

  • Primary phospholipid (e.g., DOPC, POPC)

  • Chloroform (B151607)

  • Glass coverslips or other suitable solid support

  • Vesicle fusion buffer (e.g., 10 mM Tris, 150 mM NaCl, 2 mM CaCl2, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen or Argon gas stream

  • Sonicator

Methodology:

  • Lipid Film Preparation:

    • In a clean glass vial, prepare a lipid mixture by combining the primary phospholipid and this compound in chloroform at the desired molar ratio (e.g., 95:5).

    • Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under a high vacuum for at least 2 hours to remove any residual solvent.

  • Vesicle Formation by Extrusion:

    • Rehydrate the lipid film with the vesicle fusion buffer to a final lipid concentration of 1-5 mg/mL.

    • Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

    • To create small unilamellar vesicles (SUVs), subject the MLV suspension to at least 11 passes through a polycarbonate membrane with a 100 nm pore size using a mini-extruder.

  • SLB Formation by Vesicle Fusion:

    • Clean the solid support (e.g., glass coverslip) thoroughly. A common procedure involves sonication in a solution of detergent, followed by extensive rinsing with ultrapure water and drying under nitrogen.

    • Place the cleaned support in a chamber and add the SUV suspension.

    • Incubate for 30-60 minutes at a temperature above the phase transition temperature of the lipid mixture to allow for vesicle rupture and fusion onto the support, forming a continuous lipid bilayer.

    • Gently rinse the surface with excess vesicle fusion buffer to remove any unfused vesicles.

    • The SLB is now ready for experimental use.

Experimental_Workflow_SLB cluster_prep Lipid Preparation cluster_slb SLB Formation start Start: Define Lipid Composition mix Mix Lipids in Chloroform start->mix e.g., 95% DOPC, 5% DAG dry Dry to Form Lipid Film mix->dry N2/Ar stream & vacuum rehydrate Rehydrate Film to form MLVs dry->rehydrate Vesicle Buffer extrude Extrude to form SUVs rehydrate->extrude 100 nm filter incubate Incubate SUVs with Support extrude->incubate clean Clean Solid Support clean->incubate rinse Rinse to Remove Excess Vesicles incubate->rinse 30-60 min incubation ready SLB Ready for Experiment rinse->ready

Figure 1: Experimental workflow for the preparation of a supported lipid bilayer (SLB).

Protocol 2: Reconstitution of Membrane Proteins into Liposomes

This protocol is designed for studying the function of membrane proteins in a lipid environment containing this compound.

Materials:

  • Purified membrane protein of interest

  • This compound

  • Primary phospholipid (e.g., POPC)

  • Detergent for protein solubilization (e.g., n-Dodecyl-β-D-maltoside (DDM), Octyl glucoside)

  • Bio-Beads or dialysis cassette for detergent removal

  • Reconstitution buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

Methodology:

  • Lipid Preparation:

    • Prepare a lipid film containing the desired ratio of primary phospholipid and this compound as described in Protocol 1, Step 1.

    • Solubilize the lipid film in reconstitution buffer containing a concentration of detergent above its critical micelle concentration (CMC). Sonicate briefly to ensure complete solubilization.

  • Protein and Lipid Mixing:

    • Mix the detergent-solubilized lipids with the purified, detergent-solubilized membrane protein at a specific lipid-to-protein molar ratio (LPR), which may require optimization (e.g., LPR of 100:1 to 1000:1).

    • Incubate the mixture for 1 hour at 4°C with gentle agitation.

  • Detergent Removal:

    • Remove the detergent from the protein-lipid-detergent mixture to allow for the spontaneous formation of proteoliposomes. This is a critical step and can be achieved by:

      • Dialysis: Dialyze the mixture against a large volume of detergent-free reconstitution buffer for 48-72 hours with several buffer changes.

      • Bio-Beads: Add adsorbent polystyrene beads (e.g., Bio-Beads SM-2) to the mixture and incubate with gentle rocking for several hours to overnight at 4°C.

  • Proteoliposome Characterization:

    • After detergent removal, the resulting proteoliposomes can be harvested by ultracentrifugation.

    • The orientation and functionality of the reconstituted protein should be assessed using appropriate assays.

Application in Signaling Pathway Studies: Protein Kinase C Activation

Diacylglycerols are canonical activators of most Protein Kinase C (PKC) isoforms. The inclusion of this compound in lipid bilayers or liposomes provides a model system to study the kinetics and structural requirements of PKC activation.

Experimental Approach:

  • Prepare liposomes containing a defined concentration of this compound and phosphatidylserine (B164497) (PS), another crucial lipid for PKC activation.

  • In a kinase assay buffer, combine the liposomes, purified PKC isozyme, ATP (radiolabeled or with a fluorescent analog), and a specific PKC substrate peptide.

  • Initiate the reaction by adding Ca2+.

  • Measure the rate of substrate phosphorylation to determine PKC activity.

  • By varying the concentration of this compound, a dose-response curve for PKC activation can be generated.

The activation of PKC by DAG is a key event in many signaling cascades. A simplified representation of this pathway is shown below.

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 cleaves DAG 1-Oleoyl-3-arachidoyl- rac-glycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_mem PKC (membrane-bound) DAG->PKC_mem activates Substrate Substrate Protein PKC_mem->Substrate phosphorylates Receptor GPCR / RTK Receptor->PLC activates Signal External Signal Signal->Receptor PKC_cyto PKC (inactive) PKC_cyto->PKC_mem translocates via Ca2+ and DAG pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response Drug_Interaction_Workflow cluster_model Model Membrane Preparation cluster_exp Drug Interaction Experiments cluster_analysis Data Analysis and Interpretation start Prepare Liposomes or SLB with this compound partition Measure Drug Partitioning (e.g., SPR, ITC) start->partition permeability Assess Membrane Permeability (e.g., Dye Leakage Assay) start->permeability protein_interaction Study Drug-Protein Interaction in Proteoliposomes start->protein_interaction analyze Analyze Quantitative Data partition->analyze permeability->analyze protein_interaction->analyze interpret Interpret Impact of DAG on Drug-Membrane Interaction analyze->interpret conclusion Draw Conclusions on Drug Efficacy/Mechanism interpret->conclusion

References

derivatization of 1-Oleoyl-3-arachidoyl-rac-glycerol for GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Topic: Derivatization of 1-Oleoyl-3-arachidoyl-rac-glycerol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Diacylglycerols (DAGs) are crucial intermediates in lipid metabolism and cellular signaling pathways.[1] The analysis of specific DAG species such as this compound provides critical insights into various physiological and pathological processes. However, their analysis by Gas Chromatography (GC) is hampered by their low volatility and thermal instability.[2][3] Chemical derivatization is an essential step to convert DAGs into more volatile and thermally stable compounds suitable for GC-MS analysis. This document provides detailed protocols for two primary derivatization methods: silylation for the analysis of the intact molecule, and transesterification for the determination of the constituent fatty acid profile.

Principle of Derivatization for GC-MS

The primary goal of derivatization for the GC analysis of diacylglycerols is to increase their volatility. This is achieved by chemically modifying the polar hydroxyl group on the glycerol (B35011) backbone.

  • Silylation: This is the most common method for preparing DAGs for intact analysis. A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group.[2][4] This modification reduces the molecule's boiling point and improves its thermal stability, resulting in better chromatographic peak shape and sensitivity.[3]

  • Transesterification: This method does not analyze the intact DAG. Instead, it cleaves the ester bonds linking the fatty acids to the glycerol backbone and simultaneously forms fatty acid methyl esters (FAMEs).[5] FAMEs are highly volatile and are ideal for GC-MS analysis to determine the identity and relative abundance of the constituent fatty acids (in this case, oleic acid and arachidic acid).[5][6]

Experimental Protocols

Method 1: Silylation for Intact this compound Analysis

This protocol details the conversion of the DAG to its trimethylsilyl (TMS) ether derivative for subsequent GC-MS analysis.

3.1.1 Materials and Reagents

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), preferably with 1% Trimethylchlorosilane (TMCS) as a catalyst[3]

  • Anhydrous Pyridine (B92270) or Acetonitrile (B52724) (GC grade)

  • Anhydrous Hexane (B92381) (GC grade)

  • Micro-reaction vials (e.g., 1-2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas-tight syringe for GC injection

3.1.2 Protocol

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry micro-reaction vial.

  • Dissolution: Add 200 µL of anhydrous pyridine or acetonitrile to dissolve the sample. Vortex briefly.

  • Derivatization: Add 100 µL of BSTFA (+1% TMCS) to the vial. A molar excess of the silylating reagent is recommended to ensure the reaction goes to completion.[2]

  • Reaction: Cap the vial tightly and vortex for 10-20 seconds. Heat the mixture at 60-75°C for 30-60 minutes.[3] Optimization of time and temperature may be required depending on the specific sample matrix.[2]

  • Cooling & Dilution: Allow the vial to cool to room temperature. Dilute the sample with anhydrous hexane to a final concentration suitable for your GC-MS system (e.g., 1 mL total volume).

  • Analysis: The sample is now ready for injection into the GC-MS system. Analyze promptly, as TMS derivatives can be susceptible to hydrolysis from atmospheric moisture.

3.1.3 Recommended GC-MS Parameters

  • Injector: Split/splitless, 280-300°C

  • Column: Low-bleed, non-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

  • Oven Program: Initial temperature 150°C, hold for 1 min, ramp at 10°C/min to 340°C, hold for 10-15 min.

  • MS Transfer Line: 280-300°C

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C

  • Scan Range: m/z 50-850

Method 2: Transesterification for Fatty Acid Profiling

This protocol details the conversion of the DAG's fatty acids into FAMEs.

3.2.1 Materials and Reagents

  • This compound standard

  • Boron trifluoride (BF3)-Methanol reagent (14% w/v) or anhydrous HCl in Methanol (5%)[3][6]

  • Anhydrous Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Micro-reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

3.2.2 Protocol

  • Sample Preparation: Place approximately 1 mg of this compound into a micro-reaction vial.

  • Reaction: Add 1 mL of 14% BF3-Methanol reagent.[3]

  • Heating: Cap the vial tightly and heat at 60-100°C for 10-20 minutes. A higher temperature may be needed for complete reaction.[6]

  • Cooling: Cool the vial to room temperature.

  • Extraction: Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.[3]

  • Phase Separation: Allow the layers to separate.

  • Collection & Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The hexane solution containing the FAMEs (methyl oleate (B1233923) and methyl arachidate) is ready for GC-MS analysis using a standard FAMEs temperature program.

Data Presentation

Quantitative data should be organized to facilitate clear comparisons and interpretations.

Table 1: Comparison of Derivatization Methods for this compound.

Feature Silylation (with BSTFA) Transesterification (with BF₃-Methanol)
Analyte Intact TMS-derivatized DAG Fatty Acid Methyl Esters (FAMEs)
Information Gained Molecular weight of the intact DAG; structural information from fragmentation. Fatty acid composition and relative abundance.
Key Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Boron Trifluoride in Methanol
Reaction Conditions 60-75°C for 30-60 min[3] 60-100°C for 10-20 min[6]
Primary Advantage Preserves the complete molecular structure. Robust, well-established method for fatty acid profiling.[5]

| Key Limitation | TMS derivatives can be moisture-sensitive.[2][7] | Loses all information about the original glycerol backbone structure. |

Table 2: Expected Key Ions for GC-MS Analysis of TMS-Derivatized this compound. Molecular Weight of this compound = 649.07 g/mol Molecular Weight of TMS-derivatized DAG = 721.21 g/mol

Ion TypeDescriptionExpected m/z
[M]+ Molecular ion (often low abundance)721
[M-15]+ Loss of a methyl group from a TMS moiety706
[M-RCOO]+ Loss of an acyloxy group (Oleoyl or Arachidoyl)439 or 337
[M-RCOOCH₂]+ Diagnostic ion for distinguishing positional isomers[4]425 or 323
RCO+ Acylium ions from fatty acid chains265 (Oleoyl) or 311 (Arachidoyl)
Base Peak Often a fragment resulting from loss of an acyl chain.Varies, often [M-RCOO]+

Visualizations

Diagrams help clarify complex workflows and chemical reactions, ensuring procedural accuracy.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_result Data Output start 1-Oleoyl-3-arachidoyl- rac-glycerol Sample dissolve Dissolve in Anhydrous Solvent start->dissolve silylation Silylation (BSTFA, 60-75°C) dissolve->silylation Method 1 transester Transesterification (BF3-MeOH, 60-100°C) dissolve->transester Method 2 gcms_silylated GC-MS Analysis of Intact TMS-DAG silylation->gcms_silylated gcms_fame GC-MS Analysis of FAMEs transester->gcms_fame result_silylated Molecular Structure & Weight Data gcms_silylated->result_silylated result_fame Fatty Acid Profile gcms_fame->result_fame

Caption: Experimental workflow for GC-MS analysis of this compound.

Caption: Chemical derivatization of the diacylglycerol hydroxyl group via silylation.

References

Troubleshooting & Optimization

improving 1-Oleoyl-3-arachidoyl-rac-glycerol stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the stability of 1-Oleoyl-3-arachidoyl-rac-glycerol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

A1: The two main degradation pathways for this compound in an aqueous environment are:

  • Hydrolysis: The ester bonds are cleaved, resulting in the formation of glycerol (B35011), oleic acid, and arachidic acid. This process is catalyzed by acids, bases, and lipases.

  • Acyl Migration: This is a spontaneous isomerization process where the acyl groups on the glycerol backbone migrate. For 1,3-diacylglycerols, this can lead to the formation of the less stable 1,2- or 2,3-diacylglycerol isomers.[1] This migration is entropically driven and is influenced by temperature and the presence of water.[2]

Q2: What factors influence the stability of this compound in my experiments?

A2: Several factors can impact the stability of your compound:

  • pH: Both acidic and alkaline conditions can accelerate the rate of hydrolysis.

  • Temperature: Higher temperatures increase the rates of both hydrolysis and acyl migration.[3]

  • Enzymes: The presence of lipases, which can be introduced through biological samples or contamination, will rapidly catalyze the hydrolysis of the diacylglycerol.

  • Solvent System: The polarity of the solvent and the presence of water can affect the rate of degradation. Increased water activity has been shown to decrease the rate of acyl migration.[2]

Q3: How can I improve the stability of this compound in my aqueous formulations?

A3: To enhance stability, consider the following formulation strategies:

  • Encapsulation: Incorporating the diacylglycerol into liposomes or nanoemulsions can protect it from the aqueous environment.

  • Complexation: Using cyclodextrins to form inclusion complexes can shield the labile ester bonds from hydrolysis.[4]

  • Use of Emulsifiers: Employing suitable emulsifiers can help to create stable oil-in-water emulsions, reducing the direct contact of the diacylglycerol with water.

  • pH and Temperature Control: Maintaining a neutral pH and low temperatures can significantly slow down degradation reactions.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
Possible Cause Suggested Solution
pH of the aqueous solution is too high or too low. Adjust the pH of your buffer to a neutral range (pH 6.5-7.5). Verify the pH of all components before mixing.
Storage temperature is too high. Store stock solutions and experimental samples at low temperatures (-20°C or -80°C for long-term storage). During experiments, use an ice bath to keep samples cool.
Presence of contaminating lipases. Use high-purity reagents and sterile techniques. If working with biological samples, consider adding lipase (B570770) inhibitors if they do not interfere with your experiment.
High water content in the formulation. Minimize the amount of free water in your formulation by using co-solvents or by encapsulating the diacylglycerol in lipid-based carriers.
Issue 2: Inconsistent Experimental Results
Possible Cause Suggested Solution
Acyl migration leading to a mixture of isomers. Prepare fresh solutions of this compound for each experiment. Analyze the isomeric purity of your stock solution regularly using HPLC.
Variability in formulation preparation. Standardize your formulation protocol. For liposomes and nanoemulsions, ensure consistent parameters such as sonication time, extrusion pressure, and temperature.
Oxidation of unsaturated fatty acids. Use degassed buffers and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

Quantitative Data on Diacylglycerol Stability

Disclaimer: The following data is based on studies of diacylglycerols with similar structures. Specific kinetic data for this compound may vary and should be determined experimentally.

Table 1: Effect of Temperature on Acyl Migration of 1,2-Diacylglycerols to 1,3-Diacylglycerols

Temperature (°C)Half-life (t½) of 1,2-DAG (hours)
253425
8015.8
(Data adapted from a study on long-chain 1,2-diacylglycerols)[5]

Table 2: Influence of pH on the Rate of Hydrolysis

pHRelative Hydrolysis Rate
4.8High
6.8 - 8.2Moderate (base-catalyzed)
(Qualitative data suggests that hydrolysis is significant at acidic pH and is base-catalyzed in the neutral to alkaline range)[6][7]

Key Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion

Objective: To encapsulate this compound in liposomes to improve its stability in aqueous solutions.

Materials:

  • This compound

  • Main phospholipid (e.g., DSPC or POPC)

  • Cholesterol (optional, for membrane rigidity)

  • Chloroform (B151607)

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm)

Methodology:

  • Dissolve this compound, the main phospholipid, and cholesterol (if used) in chloroform in a round-bottom flask. The molar ratio of the components should be optimized for the specific application.

  • Create a thin lipid film by evaporating the chloroform using a rotary evaporator.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Subject the resulting multilamellar vesicles (MLVs) to several freeze-thaw cycles to increase lamellarity.

  • Form unilamellar vesicles by extruding the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times.

Protocol 2: Analysis of this compound Stability by HPLC-UV

Objective: To quantify the amount of this compound and its degradation products (isomers, free fatty acids) over time.

Materials:

  • Reversed-phase C18 HPLC column

  • HPLC system with a UV detector

  • Mobile phase: Acetonitrile

  • Standards for this compound, its 1,2-isomer, oleic acid, and arachidic acid.

Methodology:

  • Prepare a calibration curve for each standard.

  • Set up the HPLC system with a C18 column and an isocratic elution of 100% acetonitrile.

  • Set the UV detector to 205 nm.[8]

  • At specified time points, inject a sample of the aqueous formulation of this compound.

  • Identify and quantify the peaks corresponding to the parent compound and its degradation products based on the retention times and calibration curves of the standards. The elution order of diacylglycerol isomers is typically 1,3-DAG followed by 1,2-DAG.[8]

Signaling Pathway and Experimental Workflow Diagrams

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG 1,2-Diacylglycerol (signaling active) PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates DGK DGK DAG->DGK phosphorylates CellularResponse Cellular Response PKC->CellularResponse Receptor Receptor Receptor->PLC GPCR GPCR GPCR->PLC IP3R IP3 Receptor IP3->IP3R Ca2 Ca²⁺ Ca2->PKC co-activates PA Phosphatidic Acid DGK->PA IP3R->Ca2 release

Caption: Diacylglycerol (DAG) signaling pathway illustrating the activation of Protein Kinase C (PKC).

Experimental_Workflow Start Start: Prepare Aqueous Formulation of this compound Incubate Incubate at Defined Conditions (Time, Temp, pH) Start->Incubate Sample Take Aliquots at Time Points Incubate->Sample Analyze Analyze by HPLC-UV Sample->Analyze Quantify Quantify Parent Compound and Degradation Products Analyze->Quantify Data Plot Concentration vs. Time Quantify->Data End End: Determine Stability Profile Data->End

Caption: Experimental workflow for monitoring the stability of this compound.

References

troubleshooting poor peak shape of 1-Oleoyl-3-arachidoyl-rac-glycerol in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1-Oleoyl-3-arachidoyl-rac-glycerol.

Frequently Asked Questions (FAQs)

Q1: My peak for this compound is very broad. What are the most common causes?

Broad peaks in the analysis of highly hydrophobic molecules like triglycerides can stem from several factors. The most common include an injection solvent that is significantly stronger (less polar in reversed-phase) than the initial mobile phase, leading to band spreading.[1] Other causes are column overload due to a high concentration or large injection volume, or significant extra-column volume from excessively long or wide-bore tubing in your HPLC system.[1]

Q2: I'm observing a tailing peak. What should I check first?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by column contamination.[1][2][3] For neutral, non-polar compounds like triglycerides, tailing is less likely to be caused by silanol (B1196071) interactions, which commonly affect basic compounds.[4][5][6] Therefore, the primary suspect is often the accumulation of strongly retained sample components on the column. A thorough column cleaning procedure is the recommended first step.[7][8] Additionally, a mobile phase that is too weak (insufficient organic solvent) may not elute the triglyceride efficiently, causing it to "drag" along the column, resulting in a tailing peak.[3]

Q3: My peak is exhibiting fronting. What does this indicate?

Peak fronting is a classic symptom of sample overload or a significant mismatch between the sample solvent and the mobile phase.[3] If the sample is dissolved in a solvent much stronger than the mobile phase, the leading edge of the analyte band travels through the column faster than the rest, causing the peak to appear skewed forward.[9][10] This can also occur if the sample concentration is too high, saturating the stationary phase at the point of injection.[2]

Q4: What are the ideal starting conditions for analyzing a lipid like this compound?

For triglycerides, a reversed-phase HPLC method is standard. A C18 column is a common choice, providing the necessary hydrophobicity to retain and separate lipids.[11][12] The mobile phase typically consists of a gradient of a non-polar organic solvent like acetonitrile (B52724) mixed with a stronger, less polar solvent such as isopropanol (B130326) or acetone (B3395972) to ensure elution of these highly hydrophobic compounds.[11] Detection can be challenging as triglycerides lack a strong UV chromophore; therefore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often preferred.[12]

Troubleshooting Guide for Poor Peak Shape

This guide provides a systematic approach to diagnosing and resolving specific peak shape problems.

Problem: Severe Peak Tailing

Q: I've identified severe peak tailing in my chromatogram. What are the potential causes and how can I resolve this?

Peak tailing can compromise quantification and resolution.[11] The workflow below outlines a systematic approach to troubleshooting this issue.

G cluster_0 start Start: Peak Tailing Observed check_contamination Is the column old or contaminated with lipids? start->check_contamination clean_column Perform Column Cleaning (See Protocol 1) check_contamination->clean_column Yes check_solvent_strength Is the mobile phase too weak? check_contamination->check_solvent_strength No clean_column->check_solvent_strength Tailing persists end_good Problem Resolved clean_column->end_good Tailing resolved increase_organic Increase organic modifier (e.g., isopropanol) in gradient check_solvent_strength->increase_organic Yes check_dead_volume Is there excess dead volume? check_solvent_strength->check_dead_volume No increase_organic->check_dead_volume Tailing persists increase_organic->end_good Tailing resolved optimize_tubing Use shorter, narrower ID tubing. Check fittings. check_dead_volume->optimize_tubing Yes replace_column Replace Column check_dead_volume->replace_column No optimize_tubing->replace_column Tailing persists optimize_tubing->end_good Tailing resolved replace_column->end_good

Caption: Troubleshooting workflow for peak tailing.

Corrective Actions:

  • Column Contamination: Lipids are notoriously "sticky" and can irreversibly adsorb to the column, creating active sites that cause tailing.[1] A rigorous column cleaning protocol is the first and most crucial step.

  • Insufficient Mobile Phase Strength: this compound is highly non-polar. If the percentage of the strong organic solvent (e.g., isopropanol) in the mobile phase is too low, the analyte's elution will be slow and uneven, resulting in a tailing peak.[2] Adjust your gradient to include a higher concentration of the strong solvent.

  • Extra-Column Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening that manifests as tailing.[2] Ensure all tubing is as short as possible with a narrow internal diameter (e.g., 0.005") and that all fittings are secure.[4]

  • Column Degradation: If cleaning and method adjustments do not work, the column itself may be degraded (e.g., through silica (B1680970) dissolution or phase collapse) and require replacement.

Problem: Peak Fronting

Q: My peak for this compound is fronting. What are the likely causes and solutions?

Peak fronting is typically less common than tailing for lipids but points to specific issues related to the sample itself.

G cluster_0 cluster_1 cluster_2 sample_solvent Sample Solvent ss1 Weaker than Mobile Phase sample_solvent->ss1 ss2 Stronger than Mobile Phase sample_solvent->ss2 mobile_phase Mobile Phase (Initial Conditions) mobile_phase->ss1 mobile_phase->ss2 peak_shape Resulting Peak Shape ps1 Sharp, Symmetrical ss1->ps1 ps2 Fronting/ Broadening ss2->ps2

Caption: Relationship between solvent strength and peak shape.

Corrective Actions:

  • Sample Solvent Mismatch: The primary cause of fronting is dissolving the sample in a solvent that is significantly stronger (more non-polar) than the initial mobile phase.[1][9] For example, injecting a sample dissolved in 100% isopropanol into a mobile phase starting at 70% acetonitrile will likely cause fronting. The best practice is to dissolve the sample in the initial mobile phase composition whenever possible.[1][2]

  • Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to a distorted, fronting peak.[2] This is particularly relevant for triglycerides which may have limited solubility in the mobile phase.

The following table summarizes recommended adjustments:

IssuePotential CauseRecommended Solution
Peak Fronting Sample solvent is stronger than the mobile phase.Re-dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that maintains solubility and reduce injection volume.
Sample concentration is too high (overload).Dilute the sample by a factor of 5 or 10 and re-inject. Alternatively, reduce the injection volume.[2]
Problem: Split Peaks

Q: Why am I seeing a split or double peak where I expect a single peak for my analyte?

Split peaks can be caused by either chemical or physical issues within the HPLC system.

Corrective Actions:

  • Column Void/Blockage: A common cause is a physical disruption of the column's packed bed, such as a void at the column inlet or a partially blocked inlet frit.[5] This creates two different flow paths for the sample, resulting in a split peak. Reversing and flushing the column (backflushing) can sometimes resolve a blocked frit, but a void typically means the column must be replaced.[5][13]

  • Severe Solvent Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause the analyte to precipitate at the column head and then redissolve as the gradient becomes stronger, leading to a split or misshapen peak.[1][10] Ensure your sample solvent is as compatible as possible with the initial mobile phase.

  • Co-elution: While less likely for a pure standard, ensure that the split peak is not due to two closely eluting isomers or impurities.[1] This can be verified by changing the separation conditions (e.g., gradient slope, temperature) to see if the resolution between the two peaks changes.

Experimental Protocols

Protocol 1: Column Cleaning and Regeneration for Lipid Analysis

This protocol is designed to remove strongly retained hydrophobic compounds like triglycerides from a C18 reversed-phase column.

Materials:

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Tetrahydrofuran (THF) - Use with caution in a well-ventilated area.

  • HPLC-grade Hexane

  • HPLC-grade Water

Procedure: Note: Disconnect the column from the detector to avoid contamination of the detector cell.[13]

  • Initial Wash: Flush the column with the mobile phase used during analysis but without any buffer salts (e.g., Acetonitrile/Water) for 10-15 minutes.[7]

  • Strong Solvent Flush (Reversed Direction): Reverse the column flow direction. Flush the column sequentially with the following solvents at a reduced flow rate (e.g., 0.5 mL/min). Pass at least 10 column volumes for each step.[8][14]

    • 100% Isopropanol (to remove lipids)

    • 100% Tetrahydrofuran (if IPA is insufficient for stubborn residues)

    • 100% Hexane (for very non-polar contaminants)

  • Intermediate Flush: Flush again with 10 column volumes of 100% Isopropanol to remove the hexane.

  • Re-equilibration: Return the column to the normal flow direction. Flush sequentially with:

    • The initial mobile phase organic solvent (e.g., 100% Acetonitrile) for 10 column volumes.

    • The starting conditions of your analytical gradient for at least 20 column volumes, or until the baseline is stable.

  • Performance Check: Inject a standard to confirm that peak shape and retention time have been restored. If problems persist, the column may be permanently damaged.[15]

Protocol 2: Sample Preparation for Triglyceride Analysis

This protocol aims to ensure complete solubilization and minimize solvent mismatch effects.

  • Stock Solution: Accurately weigh the this compound standard and dissolve it in a solvent where it is highly soluble, such as Hexane or a Chloroform/Methanol mixture, to create a concentrated stock solution (e.g., 1-10 mg/mL).

  • Working Solution: Perform a serial dilution of the stock solution. The final dilution step should be made using the initial mobile phase composition of your HPLC gradient (e.g., Acetonitrile/Isopropanol 70:30 v/v).[12] This minimizes the solvent strength mismatch during injection.

  • Filtration: Filter the final working solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulates that could block the column frit.[12]

  • Injection Volume: Start with a low injection volume (e.g., 5-10 µL) to avoid column overload. The injection volume should generally not exceed 1-2% of the total column volume.[11]

References

Technical Support Center: Optimizing Mass Spectrometry of 1-Oleoyl-3-arachidoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the mass spectrometric analysis of 1-Oleoyl-3-arachidoyl-rac-glycerol, a diacylglycerol (DAG). The following sections offer solutions to common challenges, detailed protocols, and frequently asked questions to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

A1: this compound is a diacylglycerol (DAG) composed of a glycerol (B35011) backbone esterified with oleic acid (an 18-carbon monounsaturated fatty acid) at the sn-1 position and arachidic acid (a 20-carbon saturated fatty acid) at the sn-3 position. Like other neutral lipids, it is nonpolar and lacks a readily ionizable functional group, making its detection by mass spectrometry challenging without specific optimization.[1]

Q2: Which ionization techniques are most effective for analyzing this molecule?

A2: The most common and effective techniques are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).[2]

  • ESI is a "soft" ionization method ideal for this analysis, as it typically requires the formation of adduct ions for detection with minimal in-source fragmentation.[3][4]

  • APCI is a more energetic technique that works well for neutral molecules like DAGs and can produce protonated molecules along with diagnostic fragment ions directly in the source.[5][6][7]

  • MALDI is another soft ionization technique that can be used, typically forming sodiated adducts for analysis.[8][9]

Q3: When using ESI, I don't see a protonated molecule ([M+H]⁺). Is my experiment failing?

A3: No, this is expected behavior. Due to their low basicity, neutral lipids like DAGs and TAGs do not readily form protonated molecules with ESI.[7] Instead, analysis relies on the formation of adduct ions. You should look for ions corresponding to your molecule complexed with a cation, such as ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺).[3][10]

Q4: How do I promote adduct formation in ESI, and which adduct is best?

A4: Adduct formation is induced by adding the appropriate salt to your sample solution or mobile phase.[11] A concentration of 5-10 mM is typically effective. The choice of adduct affects the information you can obtain:

  • Ammonium ([M+NH₄]⁺): Excellent for determining molecular weight. Collision-induced dissociation (CID) of this adduct leads to a characteristic neutral loss of ammonia (B1221849) and a fatty acid, which helps to identify the fatty acid constituents.[1][3][12]

  • Sodium ([M+Na]⁺): Readily formed and useful for molecular weight confirmation. Fragmentation can provide structural data.[8]

  • Lithium ([M+Li]⁺): Often considered the most informative for structural analysis. Fragmentation of lithiated adducts can reveal the specific positions of the fatty acids on the glycerol backbone.[10]

Q5: What is the main fragmentation pathway for this DAG?

A5: The primary fragmentation pathway in tandem mass spectrometry (MS/MS) involves the neutral loss of the constituent fatty acids from the precursor ion.[4] For this compound, you would expect to see losses corresponding to oleic acid and arachidic acid, resulting in monoacylglycerol-like fragment ions. The relative intensity of these fragment ions can help confirm the structure.[10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Signal Intensity 1. Inefficient Ionization: The molecule is not forming detectable ions. 2. Ion Suppression: Other components in a complex sample are interfering with the ionization of the target analyte.[13][14] 3. Suboptimal Instrument Settings: Source temperature, gas flows, or voltages are not optimized.1. Enhance Adduct Formation (ESI): Ensure your infusion solvent or mobile phase contains an appropriate salt (e.g., 5-10 mM ammonium acetate (B1210297), sodium acetate, or lithium hydroxide).[11] 2. Improve Sample Purity: Use HPLC to separate the DAG from interfering matrix components.[13] Consider solid-phase extraction (SPE) for sample cleanup. Dilute the sample. 3. Optimize MS Parameters: Methodically adjust source temperature (a starting point for chemical ionization is ~200°C), nebulizer gas, and capillary voltage to maximize the signal for your specific adduct.[15]
Poor Reproducibility 1. Inconsistent Sample Preparation: Variations in final solvent composition or concentration. 2. Instrument Instability: Fluctuations in source conditions or detector performance. 3. Sample Degradation: The DAG may be unstable over time.1. Standardize Protocols: Use a precise and consistent protocol for sample dilution and solvent preparation. Use an internal standard for quantification. 2. Equilibrate and Clean: Allow the mass spectrometer to stabilize before analysis. Perform routine source cleaning and calibration. 3. Analyze Promptly: Prepare samples immediately before analysis and store them at low temperatures if necessary.
Difficulty Identifying Precursor Ion 1. Multiple Adducts: Formation of various adducts ([M+NH₄]⁺, [M+Na]⁺, [M+K]⁺) simultaneously, splitting the signal.[16] 2. In-source Fragmentation (APCI): The precursor ion fragments before mass analysis, leading to a weak molecular ion signal.[1]1. Simplify Adducts: Use high-purity solvents to minimize sodium and potassium contamination. Add a higher concentration of a single cationizing agent (e.g., ammonium acetate) to favor the formation of one primary adduct. 2. Soften Ionization Conditions: For APCI, try reducing the source temperature or discharge current to minimize fragmentation. Alternatively, use ESI for softer ionization.[4]
Unable to Confirm Fatty Acid Positions 1. Insufficient Fragmentation Energy: The collision energy in MS/MS is too low to produce informative fragment ions. 2. Incorrect Adduct Choice: The chosen adduct (e.g., ammonium) may not yield fragments that are sensitive to the fatty acid positions.1. Optimize Collision Energy: Perform a collision energy ramp (e.g., 15-45 eV) to find the optimal energy that produces a rich spectrum of fragment ions. 2. Use Lithium Adducts: Switch to using lithium hydroxide (B78521) or lithium acetate to form [M+Li]⁺ adducts. The fragmentation patterns of lithiated DAGs are often more sensitive to the sn-position of the fatty acids.[10]

Quantitative Data Summary

Table 1: Molecular Profile and Expected Precursor Ions for this compound

ParameterValue
Chemical FormulaC₄₁H₇₈O₅
Monoisotopic Mass650.5853 Da
Expected Ion (m/z)
Protonated ([M+H]⁺)651.5926
Ammonium Adduct ([M+NH₄]⁺)668.6191
Sodium Adduct ([M+Na]⁺)673.5745
Lithium Adduct ([M+Li]⁺)657.6032

Table 2: Expected MS/MS Fragments from the [M+NH₄]⁺ Precursor Ion (m/z 668.62)

Fragment DescriptionFragmentation PathwayExpected Fragment m/z
Protonated Molecule[M+NH₄]⁺ → [M+H]⁺ + NH₃651.59
Loss of Oleic Acid[M+H]⁺ → [M+H - C₁₈H₃₄O₂]⁺369.3363
Loss of Arachidic Acid[M+H]⁺ → [M+H - C₂₀H₄₀O₂]⁺339.2894

Experimental Protocols

Protocol 1: Sample Preparation for ESI-MS Direct Infusion

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a solvent like chloroform (B151607) or a chloroform:methanol (B129727) (2:1, v/v) mixture.

  • Working Solution: Create a working solution by diluting the stock solution to a final concentration of 5-10 µg/mL.

  • Infusion Solvent: The final dilution should be made in a solvent suitable for ESI, such as methanol or acetonitrile:isopropanol (1:1, v/v).

  • Adduct Formation: Fortify the infusion solvent with the desired salt to promote ionization. For example, add ammonium acetate to a final concentration of 10 mM to form [M+NH₄]⁺ adducts.[4]

Protocol 2: General ESI-MS/MS Method for Structural Elucidation

  • Instrumentation: Use a tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the prepared working solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • MS Scan (Full Scan): First, acquire a full scan mass spectrum in positive ion mode to identify the m/z of the desired precursor ion (e.g., [M+NH₄]⁺ at m/z 668.62).

  • MS/MS Scan (Product Ion Scan):

    • Set the mass spectrometer to isolate the precursor ion identified in the previous step.

    • Apply collision-induced dissociation (CID) using a collision gas like argon.

    • Ramp the collision energy (e.g., from 15 to 45 eV) to generate a full fragmentation spectrum.[4]

  • Data Analysis:

    • Identify the product ions in the resulting MS/MS spectrum.

    • Correlate the observed neutral losses with the theoretical losses of the oleic and arachidic acid moieties to confirm the molecule's identity and structure.[4]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prep1 Prepare Stock Solution (1 mg/mL in Chloroform) prep2 Dilute to Working Solution (10 µg/mL) prep1->prep2 prep3 Add Adduct Salt (e.g., 10 mM NH4Ac) prep2->prep3 analysis1 Direct Infusion ESI-MS prep3->analysis1 analysis2 Step 1: Full Scan MS (Identify Precursor Ion) analysis1->analysis2 analysis3 Step 2: MS/MS Scan (Isolate & Fragment Precursor) analysis2->analysis3 data1 Identify Neutral Losses (Fatty Acids) analysis3->data1 data2 Confirm Structure data1->data2

Caption: General experimental workflow for the analysis of this compound by ESI-MS/MS.

troubleshooting_workflow Troubleshooting: Low Signal Intensity start Low or No Signal check_adduct Is an adduct salt (e.g., NH4Ac) present? start->check_adduct add_adduct Action: Add 5-10 mM adduct-forming salt to the solvent. check_adduct->add_adduct No check_concentration Is sample concentration adequate (>1 µg/mL)? check_adduct->check_concentration Yes increase_concentration Action: Increase sample concentration or use a more sensitive instrument. check_concentration->increase_concentration No check_matrix Is the sample a complex mixture? check_concentration->check_matrix Yes use_lc Action: Use LC-MS to separate analyte from interfering matrix components. check_matrix->use_lc Yes optimize_ms Action: Optimize source parameters (temp, gas) and clean the ion source. check_matrix->optimize_ms No

Caption: A decision tree for troubleshooting low signal intensity during MS analysis.

fragmentation_pathway precursor [M+NH₄]⁺ m/z 668.62 protonated [M+H]⁺ m/z 651.59 precursor:ion->protonated:ion - NH₃ fragment1 [M+H - Oleic Acid]⁺ m/z 369.34 protonated:ion->fragment1:ion - C₁₈H₃₄O₂ fragment2 [M+H - Arachidic Acid]⁺ m/z 339.29 protonated:ion->fragment2:ion - C₂₀H₄₀O₂

Caption: Primary fragmentation pathway of the [M+NH₄]⁺ adduct of this compound in MS/MS.

References

preventing degradation of 1-Oleoyl-3-arachidoyl-rac-glycerol during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Oleoyl-3-arachidoyl-rac-glycerol (OAG). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent its degradation during sample preparation.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: This is the cleavage of the fatty acid chains (oleic and arachidonic acid) from the glycerol (B35011) backbone. It can be catalyzed by lipase (B570770) enzymes present in the sample or by acidic or basic conditions. The presence of water accelerates hydrolysis.[1][2][3] The formation of monoacylglycerols, diacylglycerols, and free fatty acids can indicate degradation has occurred before extraction.[4]

  • Oxidation: The unsaturated oleic acid moiety is susceptible to oxidation, primarily at the double bond. This process is accelerated by exposure to oxygen, heat, light, and the presence of metal ions.[1][2]

Q2: How should I store my samples before and after extraction to minimize degradation?

A2: Proper storage is critical. For biological samples, flash-freeze them in liquid nitrogen immediately after collection and store them at -80°C.[1][5] After extraction, lipid extracts should be stored in an organic solvent under an inert atmosphere (nitrogen or argon) at -20°C or lower, protected from light.[2] Avoid repeated freeze-thaw cycles as this can significantly degrade lipid metabolites.[5][6]

Q3: What are the best solvents to use for the extraction of this compound?

A3: A mixture of polar and non-polar solvents is typically used for lipid extraction. Common and effective methods include:

  • Folch or Bligh & Dyer Method: Uses a chloroform (B151607)/methanol mixture.[7][8]

  • Methyl-tert-butyl ether (MTBE) Method: Offers the advantage of having the lipid-rich organic layer on top, simplifying separation.[8]

Always use high-purity, LC/MS-grade solvents to prevent contamination.[7][9]

Q4: Should I use antioxidants during my sample preparation?

A4: Yes, using antioxidants is highly recommended, especially given the unsaturated oleoyl (B10858665) group in OAG. Butylated hydroxytoluene (BHT) is a commonly used antioxidant that can be added to the extraction solvent to protect polyunsaturated fatty acids from degradation.[4][5][6][7][8][10]

II. Troubleshooting Guides

This section addresses specific issues that may arise during your experimental workflow.

Troubleshooting Low Recovery of this compound
Potential Cause Recommended Solution
Degradation during Sample Collection and Storage Immediately flash-freeze fresh tissue samples in liquid nitrogen and store at -80°C until extraction.[1][5] For plant tissues, inactivate endogenous lipases by immersing the sample in hot isopropanol (B130326) (75-80°C) for a few minutes immediately after collection.[4]
Incomplete Extraction Ensure the chosen solvent system is appropriate for diacylglycerols. A common and effective method is a two-step extraction using a mixture of chloroform and methanol.[7][8] Ensure thorough homogenization of the sample to maximize solvent exposure to the lipids.
Emulsion Formation during Liquid-Liquid Extraction Emulsions are common with samples high in lipids.[11] To prevent this, use gentle swirling or rocking for mixing instead of vigorous shaking or vortexing.[11] If an emulsion forms, centrifugation can help to break it. Alternatively, consider using supported liquid extraction (SLE) for problematic samples.[11]
Adsorption to Plasticware Lipids can adsorb to plastic surfaces. Whenever possible, use glass vials, pipettes, and syringes for handling lipid extracts.[7][9]
Troubleshooting High Variability in Quantification
Potential Cause Recommended Solution
Inconsistent Degradation Across Samples Standardize your sample handling and preparation workflow meticulously. Ensure all samples are processed for the same duration and under identical conditions (temperature, light exposure).
Oxidation during Sample Workup Add an antioxidant such as BHT to your extraction solvent at a final concentration of 0.01-0.05%.[8] After extraction, evaporate the solvent under a stream of nitrogen and store the dried lipid film at -80°C under an inert atmosphere until analysis.[2][4]
Enzymatic Activity Perform all extraction steps at low temperatures (on ice or at 4°C) to minimize enzymatic activity.[5] For tissues with high lipase activity, consider a heat inactivation step (e.g., brief immersion in hot isopropanol) before extraction.[4]
Freeze-Thaw Cycles Aliquot samples and extracts to avoid repeated freeze-thaw cycles, which can lead to significant degradation.[5][6]

III. Experimental Protocols

Protocol: Extraction of this compound from Biological Tissue

This protocol is designed to minimize degradation through temperature control, enzyme inactivation, and prevention of oxidation.

Materials:

  • Biological tissue sample

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Chloroform (LC/MS grade)

  • Methanol (LC/MS grade)

  • 0.9% NaCl solution, pre-chilled

  • Butylated hydroxytoluene (BHT)

  • Glass centrifuge tubes

  • Glass Pasteur pipettes

  • Nitrogen gas line

  • Centrifuge capable of 4°C

Procedure:

  • Sample Homogenization:

    • Weigh the frozen tissue sample (e.g., 50 mg).

    • Immediately place the tissue in a pre-chilled mortar containing liquid nitrogen and grind to a fine powder.

  • Solvent Preparation:

    • Prepare a 2:1 (v/v) chloroform:methanol solution.

    • Add BHT to the chloroform:methanol solution to a final concentration of 0.01%.

  • Lipid Extraction:

    • Transfer the powdered tissue to a glass centrifuge tube on ice.

    • Add 3 mL of the chloroform:methanol:BHT solution.

    • Vortex briefly and then agitate on a shaker at 4°C for 30 minutes.

  • Phase Separation:

    • Add 0.6 mL of pre-chilled 0.9% NaCl solution to the tube.

    • Vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Lipid Layer:

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying and Storage:

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Once dried, flush the tube with nitrogen, cap it tightly, and store it at -80°C until analysis.

IV. Data Presentation

Table 1: Impact of Storage Temperature on Diacylglycerol Stability in Human Serum over One Week
Storage TemperaturePercentage of Diacylglycerol Metabolites Affected
4°C0 - 4%
-20°C19%
-80°C0 - 4%

Data adapted from a study on quantitative lipid analysis in human serum.[12] This table highlights the importance of storing samples at -80°C to maintain the integrity of diacylglycerols.

V. Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction (on ice) cluster_storage Final Steps Sample 1. Fresh Tissue Sample FlashFreeze 2. Flash Freeze in Liquid N2 Sample->FlashFreeze Homogenize 3. Homogenize Frozen Sample FlashFreeze->Homogenize AddSolvent 4. Add Chloroform:Methanol with BHT Homogenize->AddSolvent Agitate 5. Agitate at 4°C AddSolvent->Agitate PhaseSeparation 6. Add Saline & Centrifuge Agitate->PhaseSeparation CollectLayer 7. Collect Organic Layer PhaseSeparation->CollectLayer Dry 8. Dry under Nitrogen CollectLayer->Dry Store 9. Store at -80°C Dry->Store Analysis LC-MS/MS Analysis Store->Analysis degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation OAG This compound FFA Free Fatty Acids (Oleic & Arachidic) OAG->FFA Lipases, H2O MAG Monoacylglycerol OAG->MAG Lipases, H2O Oxidized_Products Oxidized Products (Hydroperoxides, Aldehydes) OAG->Oxidized_Products O2, Heat, Light, Metal Ions Glycerol Glycerol MAG->Glycerol Lipases, H2O

References

Technical Support Center: Resolving Co-elution of 1-Oleoyl-3-arachidoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the chromatographic analysis of 1-Oleoyl-3-arachidoyl-rac-glycerol and its co-elution with other lipids.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to co-eluting with other lipids?

A1: this compound is a triacylglycerol (TAG), a class of lipids known for their structural similarity, which often leads to co-elution in chromatographic separations. The primary reasons for this challenge are:

  • Isomeric and Isobaric Overlap: Many lipids, especially other TAGs, can have the same or very similar mass-to-charge ratios (isobaric) or the same chemical formula but different structures (isomeric), making them difficult to separate by mass spectrometry alone.[1][2]

  • Regioisomers: These are isomers with the same fatty acids but attached to different positions on the glycerol (B35011) backbone. For example, this compound could be difficult to separate from its regioisomer, 1-Arachidoyl-3-oleoyl-rac-glycerol.

  • Enantiomers: As a racemic mixture, this compound consists of two enantiomers (mirror-image isomers) that are challenging to separate without specialized chiral chromatography.[3][4]

  • Similar Physicochemical Properties: The overall polarity and hydrophobicity of many TAGs can be very similar, leading to overlapping retention times in reversed-phase chromatography.

Q2: What are the primary chromatographic techniques to resolve the co-elution of this compound?

A2: Several High-Performance Liquid Chromatography (HPLC) techniques can be employed to resolve the co-elution of TAGs:

  • Non-Aqueous Reversed-Phase (NARP) HPLC: This is a common technique that separates TAGs based on their equivalent carbon number (ECN), which is related to the total number of carbons and double bonds in the fatty acid chains.[5] By optimizing the stationary phase (e.g., C18 or C30 columns), mobile phase, and temperature, resolution of regioisomers can be achieved.[5]

  • Silver-Ion HPLC (Ag+-HPLC): This technique provides excellent selectivity for separating TAGs based on the number, position, and geometry of double bonds in their fatty acid chains.[6][7][8][9] It is particularly effective for separating isomers with different degrees of unsaturation.

  • Chiral Chromatography: This specialized technique is necessary for the separation of enantiomers.[3][4][10][11][12] Using a chiral stationary phase can resolve the racemic mixture of this compound into its individual enantiomers.

Q3: How can I confirm if I have co-elution in my chromatogram?

A3: Identifying co-elution can be challenging, but there are several indicators:

  • Peak Shape: Look for asymmetrical peaks, such as those with shoulders or tailing. While tailing can have other causes, a distinct shoulder is a strong indicator of a co-eluting compound.

  • Mass Spectrometry Data: If using a mass spectrometer, examine the mass spectra across the width of the chromatographic peak. If the spectra change from the leading edge to the tailing edge, it is likely that more than one compound is eluting.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can help distinguish between isobaric species (same nominal mass, different elemental composition), which might appear as a single peak at lower resolutions.[13]

Troubleshooting Guides

Issue 1: Poor Peak Resolution and Co-elution

Symptoms:

  • Broad, overlapping peaks for this compound and other lipids.

  • Inability to accurately quantify the target analyte due to overlapping signals.

Troubleshooting Workflow:

G start Poor Peak Resolution/ Co-elution Observed q1 Is the peak shape symmetrical? start->q1 a1_yes Symmetrical Peak (Potential Perfect Co-elution) q1->a1_yes Yes a1_no Asymmetrical Peak (Shoulder or Tailing) q1->a1_no No q2 Optimize Mobile Phase a1_yes->q2 a1_no->q2 solution1 Change organic modifier (e.g., Acetonitrile (B52724) vs. Methanol) q2->solution1 solution2 Adjust gradient slope q2->solution2 q3 Optimize Stationary Phase solution3 Use a different column (e.g., C30, Silver-Ion, Chiral) q3->solution3 q4 Optimize Temperature solution4 Lower temperature for NARP-HPLC Increase temperature for Ag+-HPLC (hexane-based) q4->solution4 q5 Consider Alternative Technique solution5 Employ 2D-LC for complex samples q5->solution5 solution1->q3 solution2->q3 solution3->q4 solution4->q5

Troubleshooting Workflow for Poor Peak Resolution

Detailed Steps:

  • Optimize Mobile Phase Composition: The choice of organic modifier (e.g., acetonitrile, methanol, isopropanol) can significantly alter selectivity.[14][15][16][17][18]

    • Action: Systematically vary the organic modifier and its concentration in the mobile phase.

    • Action: Adjust the gradient elution profile. A shallower gradient can improve the separation of closely eluting compounds.

  • Optimize Stationary Phase: The column chemistry is a critical factor in resolving structurally similar lipids.

    • Action for NARP-HPLC: If using a C18 column, consider a C30 column for increased shape selectivity.

    • Action for Unsaturated Isomers: Employ a silver-ion column to separate lipids based on the degree and position of unsaturation.[6][7][8][9]

    • Action for Enantiomers: Use a chiral column for the separation of racemic mixtures.[3][4][10][11][12]

  • Control Column Temperature: Temperature affects retention times and selectivity.

    • Action for NARP-HPLC: Lowering the column temperature can sometimes enhance the resolution of regioisomers.[5]

    • Action for Ag+-HPLC (with hexane-based mobile phase): Increasing the temperature can paradoxically increase the retention of unsaturated TAGs, potentially improving separation.[8]

Issue 2: Peak Tailing or Fronting

Symptoms:

  • Asymmetrical peaks with a "tail" or "front" extending from the main peak.

Logical Troubleshooting Flow:

G start Peak Tailing or Fronting Observed q1 Check for Column Overload start->q1 a1_yes Reduce Sample Concentration or Injection Volume q1->a1_yes Yes a1_no Investigate Secondary Interactions q1->a1_no No q2 Are all peaks tailing? a1_no->q2 a2_yes Check for System Issues (e.g., blocked frit, dead volume) q2->a2_yes Yes a2_no Address Analyte-Specific Interactions q2->a2_no No solution1 Backflush or replace column frit a2_yes->solution1 solution2 Use mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) a2_no->solution2

Troubleshooting Peak Tailing and Fronting

Detailed Steps:

  • Assess for Column Overload: Injecting too much sample can lead to peak distortion.

    • Action: Reduce the injection volume or dilute the sample.

  • Evaluate for Secondary Interactions: Interactions between the analyte and active sites on the stationary phase can cause tailing.

    • Action: Add a mobile phase modifier, such as a small amount of acid (e.g., 0.1% formic acid) or a buffer (e.g., 10 mM ammonium formate), to improve peak shape.[19]

  • Inspect for System Issues: If all peaks in the chromatogram are tailing, the issue may be systemic.

    • Action: Check for and minimize dead volume in the system (e.g., excessive tubing length).

    • Action: Inspect the column inlet frit for blockage. If blocked, try back-flushing the column or replace the frit.[20]

Issue 3: Peak Splitting

Symptoms:

  • A single peak appears as two or more distinct, closely eluting peaks.

Troubleshooting Steps:

  • Differentiate Co-elution from System Issues:

    • Action: Inject a smaller volume of the sample. If the split peak resolves into two distinct peaks, it is likely two co-eluting compounds. If the splitting pattern remains the same, it may be a system issue.[21]

  • Address System-Related Causes:

    • Action: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.[21]

    • Action: Check for a partially blocked column frit or a void in the column packing.[21]

    • Action: Ensure proper temperature equilibration between the mobile phase and the column.[21]

Experimental Protocols

Protocol 1: NARP-HPLC for Regioisomer Separation

This protocol provides a starting point for the separation of TAG regioisomers. Optimization will be required based on the specific sample matrix and instrumentation.

  • Sample Preparation:

    • Dissolve the lipid extract in the initial mobile phase (e.g., acetonitrile/isopropanol) to a final concentration of 1-5 mg/mL.

    • Filter the sample through a 0.2 µm PTFE syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a column thermostat and a suitable detector (MS or ELSD).

    • Column: C18 or C30 column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A binary gradient of acetonitrile (A) and isopropanol (B130326) (B).

      • Initial conditions may vary, a starting point could be 70% A, 30% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 15-25°C. Lower temperatures can improve regioisomer separation.[5]

    • Injection Volume: 5-20 µL.

  • Detector Settings:

    • ELSD:

      • Drift Tube Temperature: 30-50°C (optimize for analyte volatility).

      • Nebulizer Gas Flow: 1.5-2.0 L/min.

    • APCI-MS (Positive Ion Mode):

      • Ion Source Gas Temperature: 300-400°C.

      • Vaporizer Temperature: 350-450°C.

      • Fragmentor Voltage: Optimize to achieve characteristic diacylglycerol-like fragment ions ([DAG]+), which are crucial for identifying regioisomers.[22][23]

Protocol 2: Silver-Ion HPLC for Unsaturation-Based Separation

This protocol is effective for separating TAGs based on the number and configuration of double bonds.

  • Sample Preparation:

    • Dissolve the lipid sample in a non-polar solvent like hexane (B92381) to a concentration of 1-10 mg/mL.

    • Filter through a 0.2 µm PTFE syringe filter.

  • HPLC System and Conditions:

    • Column: Silver-ion column (e.g., ChromSpher 5 Lipids).

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) with a polar modifier (e.g., acetonitrile).[6][7]

    • Flow Rate: 1.0-1.5 mL/min.

    • Column Temperature: 20-40°C. Note that with hexane-based mobile phases, higher temperatures can increase retention.[8]

Data Presentation

The following table provides a representative example of the elution order and relative retention times for different TAGs in NARP-HPLC and Silver-Ion HPLC, which can be used as a general guide for method development.

Triacylglycerol (TAG)Fatty Acid CompositionECNExpected Elution Order (NARP-HPLC)Expected Elution Order (Ag+-HPLC)
Tristearin18:0/18:0/18:0546 (Latest)1 (Earliest)
1-Stearoyl-2-oleoyl-3-palmitin18:0/18:1/16:05052
This compound 18:1/20:0/18:1 52 4 3
Triolein18:1/18:1/18:14834
1,2-Dioleoyl-3-linolein18:1/18:1/18:24625
Trilnolenin18:3/18:3/18:3361 (Earliest)6 (Latest)

Note: ECN (Equivalent Carbon Number) = Total number of carbons - 2 * (Total number of double bonds). In NARP-HPLC, TAGs with higher ECNs generally have longer retention times. In Silver-Ion HPLC, retention increases with the number of double bonds. The exact retention times will vary depending on the specific chromatographic conditions.

References

Technical Support Center: Enhancing Signal Intensity of 1-Oleoyl-3-arachidoyl-rac-glycerol in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 1-Oleoyl-3-arachidoyl-rac-glycerol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal intensity of this and other diacylglycerols (DAGs) in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity of this compound often low in my MS experiments?

A1: this compound, like other diacylglycerols, is a neutral lipid. Molecules in this class lack a readily ionizable functional group, which leads to poor ionization efficiency in common mass spectrometry sources like electrospray ionization (ESI). This inherently low ionization efficiency is a primary reason for weak signal intensity. Additionally, factors such as ion suppression from other co-eluting lipids, suboptimal source conditions, and the formation of multiple adducts can further diminish the signal.

Q2: What are the main strategies to enhance the MS signal of this compound?

A2: The two primary strategies are:

  • Chemical Derivatization: This involves chemically modifying the hydroxyl group of the glycerol (B35011) backbone to introduce a charged or more easily ionizable moiety. This significantly improves ionization efficiency.

  • Optimization of Analytical Methods: This includes refining sample preparation, liquid chromatography (LC) separation, and mass spectrometry parameters to improve adduct formation, reduce ion suppression, and increase instrument sensitivity.

Q3: Which derivatization reagent is best for my experiments?

A3: The choice of derivatization reagent depends on your specific experimental goals, sample matrix, and available instrumentation. Common and effective reagents include:

  • N,N-Dimethylglycine (DMG): Introduces a tertiary amine, which is readily protonated in positive ion mode, leading to a significant signal enhancement.

  • 3-(Chlorosulfonyl)benzoic Acid: This novel reagent enables a "charge-switch" to negative ion mode, which can offer high stability, increased ionization efficiency, and the formation of diagnostic fragment ions.[1][2]

  • N-chlorobetainyl chloride: Introduces a permanently charged quaternary ammonium (B1175870) group, which eliminates the need for adduct formation and can improve detection limits by up to two orders of magnitude compared to underivatized sodium adducts.

  • 2,4-difluorophenyl isocyanate: This reagent not only enhances signal but also prevents the migration of fatty acyl groups, allowing for the distinction between 1,2- and 1,3-diacylglycerol isomers.[3]

Troubleshooting Guide

Issue 1: Low Signal Intensity in ESI-MS
Possible Cause Recommended Solution
Poor Ionization Efficiency Chemically derivatize the this compound to introduce a charged or easily ionizable group. Methods using N,N-Dimethylglycine (DMG) or 3-(Chlorosulfonyl)benzoic Acid are highly effective.[1][2]
Ion Suppression Improve chromatographic separation to resolve this compound from other highly abundant or easily ionizable lipids. Diluting the sample can also mitigate ion suppression.
Suboptimal Adduct Formation Introduce a mobile phase modifier to promote the formation of a single, stable adduct. For positive ion mode, 5-10 mM ammonium formate (B1220265) is commonly used to favor the formation of [M+NH₄]⁺ adducts.
Inefficient ESI Source Parameters Systematically optimize source parameters, including spray voltage, sheath and auxiliary gas flow rates, and capillary and source temperatures, to maximize the signal for your specific analyte and mobile phase.
Issue 2: Inconsistent Signal and Multiple Adducts
Possible Cause Recommended Solution
Presence of Multiple Cations To favor a single adduct type, add a specific adduct-forming reagent to your mobile phase (e.g., ammonium formate for [M+NH₄]⁺). This will provide a high concentration of a single cation to outcompete others like Na⁺ and K⁺.
In-source Fragmentation Reduce the energy in the ion source by lowering the cone voltage or fragmentor voltage. Chemical derivatization can also create more stable ions that are less prone to in-source fragmentation.

Data Presentation: Signal Enhancement with Derivatization

While specific quantitative data for this compound is not extensively published, the following table provides an illustrative comparison of the expected signal enhancement for diacylglycerols based on published results for similar molecules. The values represent the typical fold-increase in signal intensity or improvement in the limit of detection (LOD).

Method Analyte Form Typical Signal Enhancement (Fold Increase) Improvement in Limit of Detection (LOD)
No Derivatization [M+Na]⁺ or [M+NH₄]⁺1 (Baseline)pmol range
DMG Derivatization [M+H]⁺Significant increaseamol/µl range[1]
3-(CSBA) Derivatization [M-H]⁻Substantial improvementpmol/mL of plasma range[1][2]
N-chlorobetainyl chloride Pre-charged cationUp to 100-foldTwo orders of magnitude improvement

CSBA: 3-(Chlorosulfonyl)benzoic Acid

Experimental Protocols

Protocol 1: Derivatization with N,N-Dimethylglycine (DMG)

This protocol is adapted from established methods for the derivatization of diacylglycerols.

Materials:

  • Dried lipid extract containing this compound

  • N,N-Dimethylglycine (DMG)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane

  • Chloroform/Methanol (1:1, v/v)

  • 25 mM Ammonium hydroxide (B78521) (NH₄OH)

Procedure:

  • To the dried lipid extract, add 0.5 mL of anhydrous dichloromethane.

  • Add 50 µL of 0.5 M DMAP in anhydrous dichloromethane.

  • Add 50 µL of 0.125 M DMG in anhydrous dichloromethane.

  • Initiate the reaction by adding 50 µL of 0.25 M DCC in anhydrous dichloromethane.

  • Vortex the mixture for 30 seconds and incubate at room temperature for 2 hours.

  • Terminate the reaction by adding 3 mL of chloroform/methanol (1:1, v/v) followed by 1.5 mL of 25 mM NH₄OH.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the derivatized diacylglycerol.

  • Dry the organic phase under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.

Protocol 2: Derivatization with 3-(Chlorosulfonyl)benzoic Acid (3-CSBA)

This protocol is based on a novel charge-switch derivatization method.[1][2]

Materials:

  • Dried lipid extract

  • Pyridine (B92270) in acetonitrile (B52724) (392.8 mg/mL)

  • 3-(Chlorosulfonyl)benzoic acid (Cl-SBA) in acetonitrile (50 mg/mL)

  • Chloroform/Methanol (2:1, v/v)

  • Deionized water

Procedure:

  • Redissolve the dried lipid extract in 250 µL of pyridine in acetonitrile.

  • Add 250 µL of Cl-SBA in acetonitrile.

  • Incubate the reaction mixture in a shaking water bath at 60°C for 40 minutes.[1][2]

  • Stop the reaction by adding 3 mL of chloroform/methanol (2:1, v/v) and 0.6 mL of deionized water.

  • Vortex the mixture for 5 minutes at room temperature.

  • Centrifuge to separate the phases and collect the lower organic layer.

  • Dry the organic phase under nitrogen and reconstitute for LC-MS analysis in negative ion mode.

Visualization of Relevant Pathways and Workflows

Diacylglycerol Signaling Pathways

This compound, as a diacylglycerol, is a crucial second messenger in numerous cellular signaling pathways. Upon generation, it recruits and activates a variety of downstream effector proteins, most notably Protein Kinase C (PKC) isoforms. The oleic and arachidonic acid moieties of this specific DAG are known to be involved in PKC activation.[4][5]

DAG_Signaling extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor GPCR / RTK extracellular_signal->receptor plc Phospholipase C (PLC) receptor->plc ip3 IP3 plc->ip3 cleaves dag This compound (DAG) plc->dag pip2 PIP2 pip2->plc pkc Protein Kinase C (PKC) dag->pkc activates downstream Downstream Substrates pkc->downstream phosphorylates cellular_response Cellular Response (e.g., Proliferation, Differentiation) downstream->cellular_response

Caption: General diacylglycerol (DAG) signaling pathway.

Experimental Workflow for Enhancing DAG Signal Intensity

The following workflow outlines the key steps for improving the detection of this compound.

Experimental_Workflow sample_prep Sample Preparation (Lipid Extraction) derivatization Chemical Derivatization (e.g., DMG, 3-CSBA) sample_prep->derivatization lc_separation LC Separation (Reversed-Phase or Normal-Phase) derivatization->lc_separation ms_analysis Mass Spectrometry (Optimized Source Parameters) lc_separation->ms_analysis data_analysis Data Analysis (Quantification) ms_analysis->data_analysis

Caption: Workflow for enhancing diacylglycerol signal intensity.

Logical Relationship of Troubleshooting Low Signal Intensity

This diagram illustrates the decision-making process when troubleshooting low signal intensity for this compound.

Caption: Troubleshooting logic for low diacylglycerol signal.

References

Technical Support Center: 1,3-Diacylglycerol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls in 1,3-diacylglycerol (1,3-DAG) analysis. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is the accurate analysis of 1,3-DAG important?

A1: Diacylglycerols (DAGs) are crucial intermediates in lipid metabolism and cellular signaling.[1] Altered levels of DAGs are associated with various diseases, including diabetes, obesity, and cardiac hypertrophy, making them potential biomarkers for diagnosis and therapeutic intervention.[1] Specifically, 1,3-DAG is metabolized differently from 1,2-DAG and is noted for health benefits such as reducing visceral fat accumulation.[1][2] Therefore, accurate quantification is essential for understanding its physiological and pathological roles.

Q2: What is the most significant challenge in 1,3-DAG analysis?

A2: A primary challenge is the chemical isomerization of the more common 1,2-DAG to the 1,3-DAG form, which can occur during sample preparation and storage.[1][3] This acyl migration can lead to an overestimation of endogenous 1,3-DAG levels. It is highly recommended to process samples and derivatize lipid extracts immediately after preparation to minimize this artifact.[1][3]

Q3: Can I analyze 1,3-DAG without derivatization?

A3: While possible using techniques like electrospray ionization mass spectrometry (ESI-MS), derivatization is generally recommended.[3] Derivatization prevents acyl migration between 1,2- and 1,3-isomers and can significantly enhance detection sensitivity and specificity, especially for low-abundance species in complex biological samples.[1][4]

Q4: How do I separate 1,2-DAG and 1,3-DAG isomers?

A4: Separating these positional isomers is a significant analytical challenge due to their similar physicochemical properties.[5][6] Techniques like normal-phase liquid chromatography (LC) have proven effective.[4] High-performance thin-layer chromatography (HPTLC) can also be used, but care must be taken as isomerization can occur on the plates.[7][8]

Troubleshooting Guides

Guide 1: Poor or Inconsistent Quantification
ProblemPossible CausesRecommended Solutions
Low Signal Intensity 1. Inefficient lipid extraction.2. Low ionization efficiency in MS.3. Analyte loss during sample preparation.1. Optimize the lipid extraction method. Modified Bligh & Dyer or Folch procedures are standard.[1][9] Consider a three-phase liquid extraction for cleaner separation.[10][11]2. Use derivatization (e.g., with N,N-dimethylglycine) to introduce a permanent charge, enhancing ESI-MS sensitivity.[1][12]3. Minimize sample handling steps. Ensure complete solvent evaporation and proper reconstitution in a suitable solvent for injection.
High Variability Between Replicates 1. Inconsistent sample preparation.2. Acyl migration (1,2- to 1,3-DAG).3. Matrix effects in MS analysis.1. Standardize all steps of the protocol, from tissue homogenization to final extraction.2. Derivatize samples immediately after extraction to prevent isomerization.[1]3. Dilute the final extract to minimize matrix suppression.[1] Use appropriate internal standards for each DAG species to correct for variations.[13]
Inaccurate Quantification 1. Lack of appropriate internal standards.2. Non-linear detector response.1. Use a panel of internal standards with varying acyl chain lengths and degrees of saturation to compensate for differences in MS/MS signals.[13] A non-endogenous species like 1,3-di15:0 DAG can be used.[1]2. Generate a calibration curve with a wide dynamic range (e.g., 5 to 1250 fmol/µl) to ensure linearity.[1]
Guide 2: Chromatographic & Mass Spectrometry Issues
ProblemPossible CausesRecommended Solutions
Poor Isomer Separation (1,2- vs. 1,3-DAG) 1. Suboptimal LC mobile phase or column.2. Isomerization on the analytical column.1. Use normal-phase LC, which provides good separation of these isomers.[4] An isocratic mobile phase of hexane/isopropanol or a gradient with isooctane (B107328) and MTBE can be effective.[3][4]2. Ensure the system is free of acidic or basic contaminants that could catalyze acyl migration.
No Peaks or Very Low Signal in MS 1. Instrument leak or clog.2. Improper MS source settings.3. Sample not reaching the detector.1. Check for leaks in the gas supply and connections.[14] Ensure the sample flow path, including the column and emitter, is not clogged.[15]2. Verify ionization spray stability and optimize source parameters (e.g., spray voltage, source temperature).[15][16]3. Confirm that the autosampler is functioning correctly and that the sample is properly prepared and not degraded.[14]
High Background Noise or Contamination 1. Contaminated solvents or reagents.2. Carryover from previous injections.3. Leaks in the MS system.1. Use high-purity, LC-MS grade solvents and reagents.[15]2. Implement rigorous needle washes between samples. Run blank injections to check for carryover.[15]3. Use a leak detector to check for gas leaks, which can introduce atmospheric contaminants.[14]

Experimental Protocols & Workflows

Protocol 1: Lipid Extraction (Modified Bligh & Dyer)

This protocol is adapted for extracting DAGs from tissue samples.

  • Homogenization: Homogenize tissue samples in a suitable buffer. Accurately transfer an aliquot of the homogenate to a glass test tube.

  • Internal Standard: Add an internal standard, such as 1,3-di15:0 DAG, to the homogenate before extraction.[1]

  • Solvent Addition: Add chloroform (B151607) and methanol (B129727) to the sample to achieve a final single-phase solvent ratio of Chloroform:Methanol:Water of approximately 1:2:0.8. Vortex thoroughly.

  • Phase Separation: Add additional chloroform and water to induce phase separation, achieving a final ratio of ~2:2:1.8. Vortex again and centrifuge to separate the layers.

  • Collection: Carefully collect the lower organic (chloroform) layer, which contains the lipids.

  • Drying and Storage: Evaporate the solvent under a stream of nitrogen. Resuspend the lipid extract in a small volume of chloroform/methanol (1:1, v/v), flush with nitrogen, and store at -20°C until analysis.[1]

Protocol 2: Derivatization with N,N-Dimethylglycine (DMG)

This procedure enhances MS detection and prevents acyl migration.[1]

  • Sample Preparation: Transfer the dried lipid extract to a reaction vessel.

  • Reagent Addition: Add solutions of N,N-dimethylglycine (DMG), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and 4-Dimethylaminopyridine (DMAP) in ultra-dry chloroform.

  • Reaction: Vortex the mixture, flush with dry nitrogen, cap the vessel, and incubate at 45°C for 90 minutes.

  • Termination & Extraction: Stop the reaction by adding a chloroform/methanol mixture and aqueous ammonium (B1175870) hydroxide. Perform a Bligh-Dyer extraction to isolate the derivatized DAGs in the chloroform layer.

  • Final Preparation: Evaporate the solvent and re-extract the residue to remove salts. The final dried sample is reconstituted for MS analysis.

Visual Guides

// Workflow Path Sample -> Homogenize [label="Step 1"]; Homogenize -> Add_IS [label="Step 2"]; Add_IS -> Extract [label="Step 3"]; Extract -> Derivatize [label="Step 4a", style=dashed, tooltip="Optional but recommended"]; Derivatize -> Purify_Deriv [label="Step 4b"]; Purify_Deriv -> LC_Separation [label="Step 5"]; Extract -> LC_Separation [label="Step 4b\n(Direct Analysis)"]; LC_Separation -> MS_Detection [label="Step 6"]; MS_Detection -> Quantify [label="Step 7"]; Quantify -> Report [label="Step 8"];

// Node Styling Sample[fillcolor="#FBBC05"]; Report[fillcolor="#34A853", fontcolor="#FFFFFF"]; LC_Separation[fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS_Detection[fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatize[fillcolor="#EA4335", fontcolor="#FFFFFF"]; } endomd Caption: Overview of the experimental workflow for 1,3-DAG analysis.

// Nodes Start [label="Problem:\nInaccurate or Variable\nQuantification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_IS [label="Is an appropriate\ninternal standard (IS)\nbeing used?", shape=diamond, fillcolor="#FBBC05"]; Check_Deriv [label="Are samples derivatized\nimmediately after\nextraction?", shape=diamond, fillcolor="#FBBC05"]; Check_Linearity [label="Is the signal within the\nlinear range of the\ndetector?", shape=diamond, fillcolor="#FBBC05"];

Sol_IS [label="Solution:\nUse a non-endogenous IS\n(e.g., 1,3-di15:0 DAG) to\ncorrect for sample loss\nand matrix effects.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Deriv [label="Solution:\nDerivatize immediately to\nprevent 1,2- to 1,3-DAG\nisomerization, which\nskews results.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Linearity [label="Solution:\nCreate a calibration curve\nwith multiple points.\nDilute sample if signal\nis saturated.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Review_Protocol [label="Review and standardize\nthe entire sample\npreparation protocol.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Check_IS; Check_IS -> Check_Deriv [label="Yes"]; Check_IS -> Sol_IS [label="No"]; Check_Deriv -> Check_Linearity [label="Yes"]; Check_Deriv -> Sol_Deriv [label="No"]; Check_Linearity -> Review_Protocol [label="Yes"]; Check_Linearity -> Sol_Linearity [label="No"]; } endomd Caption: Decision tree for troubleshooting inaccurate 1,3-DAG quantification.

References

Technical Support Center: Analysis of 1-Oleoyl-3-arachidoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression effects during the mass spectrometry (MS) analysis of 1-Oleoyl-3-arachidoyl-rac-glycerol.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

Ion suppression is a matrix effect in liquid chromatography-mass spectrometry (LC-MS) that results in a decreased response for the analyte of interest, in this case, this compound.[1][2][3][4] This phenomenon occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source, leading to reduced sensitivity, poor accuracy, and unreliable quantification.[1][5][6] For complex biological samples, endogenous components like salts, proteins, and other lipids (especially phospholipids) are common causes of ion suppression.[3][6][7]

Q2: How can I detect if ion suppression is affecting my this compound analysis?

A common method to detect ion suppression is the post-column infusion experiment.[7] This involves infusing a constant flow of a standard solution of this compound into the MS while a blank matrix sample (without the analyte) is injected through the LC system. A dip in the baseline signal at the retention time of interfering compounds indicates ion suppression. Another approach is to compare the signal intensity of the analyte in a neat solvent versus the signal in the sample matrix. A lower signal in the matrix suggests the presence of ion suppression.[1]

Q3: What are the primary sources of ion suppression when analyzing triglycerides like this compound?

The primary sources of ion suppression in lipid analysis include:

  • Phospholipids (B1166683): These are major components of biological membranes and are known to cause significant ion suppression, particularly in positive electrospray ionization (+ESI) mode.[6][8]

  • Salts and Buffers: Non-volatile salts from buffers or the sample itself can crystallize on the ESI probe, reducing ionization efficiency.[7]

  • Other Lipids: High concentrations of other triglycerides or lipid classes can compete for ionization, suppressing the signal of the target analyte.[9]

  • Formulation Agents: In drug development, excipients like polysorbates used in formulations can cause strong ion suppression.[10]

Troubleshooting Guides

Issue 1: Low signal intensity and poor sensitivity for this compound.

This is a classic symptom of ion suppression. The following troubleshooting steps can help mitigate this issue.

Troubleshooting Workflow

cluster_sample_prep Sample Preparation Optimization cluster_chromatography Chromatographic Method Optimization cluster_ms Mass Spectrometer Parameter Optimization start Start: Low Signal Intensity protein_precipitation Protein Precipitation start->protein_precipitation lle Liquid-Liquid Extraction (LLE) protein_precipitation->lle If suppression persists spe Solid-Phase Extraction (SPE) lle->spe For cleaner extracts phospholipid_removal Specific Phospholipid Removal spe->phospholipid_removal If phospholipids are the main issue gradient_optimization Optimize Gradient Elution phospholipid_removal->gradient_optimization column_chemistry Change Column Chemistry (e.g., C18, HILIC) gradient_optimization->column_chemistry flow_rate Reduce Flow Rate (Nano-LC) column_chemistry->flow_rate ionization_source Switch Ionization Source (e.g., APCI) flow_rate->ionization_source cone_voltage Optimize Cone Voltage ionization_source->cone_voltage end End: Improved Signal cone_voltage->end

Caption: Troubleshooting workflow for low signal intensity.

Detailed Methodologies:

  • Sample Preparation:

    • Protein Precipitation (PPT): While quick, PPT is often insufficient for removing phospholipids and may still result in significant ion suppression.[11]

      • Protocol: To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724). Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Collect the supernatant for analysis.

    • Liquid-Liquid Extraction (LLE): LLE generally provides cleaner extracts than PPT and is effective at removing polar interferences.[1][3] A method using methanol (B129727), hexane (B92381), and water can effectively remove phospholipids from triglycerides.[8]

      • Protocol for Phospholipid Removal:

        • To your lipid extract, add methanol, hexane, and water in a specific ratio (e.g., 1:2:1 v/v/v).

        • Vortex thoroughly and centrifuge to achieve phase separation.

        • The upper hexane layer containing the triglycerides (including this compound) is collected, while the lower aqueous/methanol layer containing the phospholipids is discarded.

    • Solid-Phase Extraction (SPE): SPE can provide even cleaner samples by selectively binding the analyte or the interferences to a solid support.[2][3] Normal-phase or reversed-phase SPE cartridges can be used.

      • Protocol (Reversed-Phase SPE):

        • Condition a C18 SPE cartridge with methanol followed by water.

        • Load the sample extract.

        • Wash with a low percentage of organic solvent in water to remove polar impurities.

        • Elute this compound with a high percentage of organic solvent (e.g., acetonitrile or isopropanol).

    • Targeted Phospholipid Removal: Commercially available plates and cartridges are designed to specifically remove phospholipids.[12]

  • Chromatographic Separation:

    • Optimize Gradient Elution: A well-optimized gradient can separate this compound from co-eluting matrix components.[3]

    • Change Column Chemistry: If using a standard C18 column, consider switching to a different stationary phase. Hydrophilic Interaction Liquid Chromatography (HILIC) can be used to separate lipids based on polarity, which can be effective in separating different lipid classes.[13]

    • Reduce Flow Rate: Lowering the flow rate to the nano-LC range can reduce ion suppression by improving desolvation efficiency.[2]

  • Mass Spectrometer Settings:

    • Switch Ionization Source: Electrospray ionization (ESI) is commonly used for lipids, but it is susceptible to ion suppression. Atmospheric pressure chemical ionization (APCI) is often less prone to matrix effects for non-polar compounds like triglycerides.[2]

    • Optimize MS Parameters: Fine-tuning parameters such as cone voltage and capillary temperature can help maximize the signal for your specific analyte.[14]

Issue 2: Poor reproducibility and accuracy in quantification.

Inconsistent ion suppression between samples is a major cause of poor reproducibility.

Logical Relationship Diagram

cluster_problem Problem cluster_cause Primary Cause cluster_solution Solutions poor_reproducibility Poor Reproducibility & Accuracy inconsistent_suppression Inconsistent Ion Suppression poor_reproducibility->inconsistent_suppression internal_standard Use a Stable Isotope-Labeled Internal Standard (SIL-IS) inconsistent_suppression->internal_standard matrix_matched Matrix-Matched Calibration inconsistent_suppression->matrix_matched sample_dilution Dilute the Sample inconsistent_suppression->sample_dilution

Caption: Addressing poor reproducibility and accuracy.

Detailed Methodologies:

  • Use of Internal Standards (IS):

    • Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for correcting for ion suppression. A SIL-IS of this compound will behave almost identically to the analyte during sample preparation and ionization, thus experiencing the same degree of ion suppression. The ratio of the analyte to the SIL-IS should remain constant, leading to more accurate quantification.[3]

    • Analog Internal Standard: If a SIL-IS is not available, a structurally similar triglyceride that is not present in the sample can be used.

  • Matrix-Matched Calibration:

    • Prepare calibration standards in a blank matrix that is identical to the sample matrix.[3] This helps to ensure that the standards and the samples experience similar matrix effects.

  • Sample Dilution:

    • Diluting the sample can reduce the concentration of interfering compounds, thereby lessening ion suppression.[2] However, this may also reduce the analyte signal below the limit of detection, so it is a trade-off.

Quantitative Data Summary

Sample Preparation TechniqueGeneral Effectiveness in Reducing Ion SuppressionKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) Low to ModerateFast and simpleDoes not effectively remove phospholipids and other small molecules[6][11]
Liquid-Liquid Extraction (LLE) Moderate to HighGood for removing polar interferences like salts; can be optimized for phospholipid removal[8]Can be labor-intensive; may have lower recovery for some analytes
Solid-Phase Extraction (SPE) HighProvides very clean extracts; high selectivityMore time-consuming and costly; requires method development
Phospholipid Removal Plates High (for phospholipids)Highly specific and efficient for phospholipid removalDoes not remove other sources of ion suppression

This technical support guide provides a starting point for troubleshooting ion suppression issues for this compound. The optimal solution will depend on the specific sample matrix and analytical instrumentation. It is recommended to systematically evaluate different strategies to find the most effective approach for your assay.

References

Technical Support Center: Method Refinement for Baseline Separation of Diacylglycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of diacylglycerol (DAG) isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of diacylglycerol isomers so challenging?

A1: The separation of diacylglycerol (DAG) isomers is inherently difficult due to their structural similarity.[1] Isomers are molecules that have the same molecular formula but different arrangements of atoms. In the case of DAGs, this includes:

  • Regioisomers: These isomers differ in the position of the fatty acyl chains on the glycerol (B35011) backbone (e.g., 1,2-DAG vs. 1,3-DAG).

  • Enantiomers: These are non-superimposable mirror images of each other, such as sn-1,2-DAG and sn-2,3-DAG.

  • Fatty Acid Isomers: The fatty acid chains themselves can have isomers, such as differences in double bond position or cis/trans geometry.

These subtle structural differences result in very similar physicochemical properties, making them difficult to resolve using standard chromatographic techniques.

Q2: Which analytical techniques are most suitable for separating DAG isomers?

A2: Several chromatographic techniques can be employed for the separation of DAG isomers, each with its own advantages:

  • High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique. Different HPLC modes can be utilized:

    • Normal-Phase HPLC (NP-HPLC): Separates based on polarity and can be effective for group separation.

    • Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity and is commonly used for separating DAGs with different fatty acid compositions.[2]

    • Chiral HPLC: Employs a chiral stationary phase to resolve enantiomers (e.g., sn-1,2-DAG and sn-2,3-DAG).

    • Silver-Ion HPLC (Ag-HPLC): This technique is particularly useful for separating isomers based on the number and geometry of double bonds in their fatty acid chains.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For DAG analysis, derivatization to increase volatility is typically required.[3]

  • Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF MS): This high-resolution technique offers enhanced separation efficiency and accurate mass measurement, aiding in the identification and quantification of DAG isomers.[4]

Q3: What is the biological significance of separating DAG isomers?

A3: The different isomers of DAG have distinct biological roles. Notably, sn-1,2-diacylglycerol is a crucial second messenger that activates Protein Kinase C (PKC), a key enzyme in many cellular signaling pathways.[5][6][7] In contrast, 1,3-diacylglycerol does not typically activate PKC and is primarily an intermediate in triacylglycerol metabolism.[8][9] Therefore, accurately separating and quantifying these isomers is essential for understanding their specific roles in health and disease.

Troubleshooting Guides

Issue 1: Poor Peak Resolution or Co-elution of Isomers in HPLC
Possible Cause Troubleshooting Step Rationale
Suboptimal Mobile Phase CompositionAdjust the solvent strength: For reversed-phase HPLC, decrease the proportion of the organic solvent to increase retention and potentially improve separation. For normal-phase HPLC, adjust the polarity of the mobile phase.Changing the mobile phase composition alters the partitioning of the analytes between the stationary and mobile phases, which can significantly impact selectivity and resolution.
Change the organic modifier: If using acetonitrile (B52724), try methanol (B129727) or vice versa. The different solvent properties can alter selectivity.Methanol and acetonitrile have different selectivities for various compounds, and one may provide better resolution for your specific isomers.
Inappropriate Stationary PhaseSelect a different column chemistry: If using a standard C18 column, consider a phenyl-hexyl or a polar-embedded column for alternative selectivity. For enantiomers, a chiral column is necessary.The stationary phase chemistry dictates the primary mode of interaction with the analytes. A different chemistry can provide unique separation mechanisms.
Increase column length or use a column with smaller particles: This increases the column efficiency (plate number), leading to sharper peaks and better resolution.Higher efficiency columns provide more theoretical plates, which enhances the separation of closely eluting compounds.
Suboptimal TemperatureAdjust the column temperature: Lowering the temperature in reversed-phase HPLC generally increases retention and can improve resolution. However, for some isomers, a higher temperature might be beneficial.Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, both of which can influence separation efficiency and selectivity.
Sample OverloadReduce the injection volume or sample concentration: Injecting too much sample can lead to broad, asymmetric peaks.Overloading the column saturates the stationary phase, leading to poor peak shape and reduced resolution.
Issue 2: Peak Tailing
Possible Cause Troubleshooting Step Rationale
Secondary Interactions with the Stationary PhaseUse a mobile phase additive: Adding a small amount of a competing agent, like triethylamine, can mask active sites on the silica (B1680970) support.Active silanol (B1196071) groups on the stationary phase can cause secondary interactions with polar analytes, leading to peak tailing.
Use an end-capped column: End-capped columns have fewer free silanol groups, reducing the potential for secondary interactions.End-capping is a process that chemically bonds a small, inert compound to the free silanol groups on the silica surface.
Column ContaminationWash the column with a strong solvent: Flush the column with a solvent that is stronger than your mobile phase to remove strongly retained contaminants.Contaminants can accumulate on the column, affecting its performance and leading to poor peak shape.
Mismatched Sample and Mobile Phase SolventsDissolve the sample in the initial mobile phase: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.A mismatched injection solvent can cause the sample to precipitate on the column or lead to poor peak focusing at the column head.

Data Presentation

Table 1: HPLC Conditions for Separation of DAG Regioisomers (1,2- vs. 1,3-)
ParameterConditionReference
Column Reversed-phase C18 (250 x 4.6 mm, 5 µm)[2]
Mobile Phase 100% Acetonitrile (Isocratic)[2]
Flow Rate 1.0 mL/min[6]
Column Temperature 30°C[6]
Detection UV at 205 nm[2]
Table 2: GC-MS Conditions for Derivatized DAG Isomers
ParameterConditionReference
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS[3]
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)[3]
Carrier Gas Helium[3]
Oven Program 150°C (1 min), ramp to 340°C at 15°C/min, hold for 10 min[3]
Ionization Mode Electron Ionization (EI)[3]

Experimental Protocols

Protocol 1: Sample Preparation for DAG Analysis from Biological Tissues
  • Homogenization: Homogenize the tissue sample in a cold solvent mixture of chloroform (B151607):methanol (2:1, v/v).

  • Lipid Extraction: Perform a liquid-liquid extraction by adding water to the homogenate to create a biphasic system. The lipids will partition into the lower chloroform phase.

  • Phase Separation: Centrifuge the mixture to achieve clear phase separation.

  • Collection and Drying: Carefully collect the lower organic phase and dry it under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the intended chromatographic analysis (e.g., hexane (B92381) for normal-phase HPLC or mobile phase for reversed-phase HPLC).

Protocol 2: Derivatization of DAGs for GC-MS Analysis
  • Sample Preparation: Place the dried lipid extract in a reaction vial.

  • Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) to the vial.

  • Incubation: Seal the vial and heat at 70°C for 30 minutes.

  • Cooling and Analysis: Allow the vial to cool to room temperature before injecting an aliquot into the GC-MS system.

Mandatory Visualizations

Signaling Pathway of sn-1,2-Diacylglycerol

DAG_Signaling Receptor G-Protein Coupled Receptor (GPCR) G_Protein Gq Protein Receptor->G_Protein Ligand Binding PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG sn-1,2-Diacylglycerol (DAG) PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Co-activates Substrate Downstream Substrates PKC->Substrate Phosphorylates Response Cellular Response Substrate->Response

Caption: Activation of the PLC pathway leading to the generation of sn-1,2-DAG and subsequent PKC activation.

Experimental Workflow for DAG Isomer Analysis

DAG_Workflow Sample Biological Sample (e.g., Tissue, Cells) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Purification Optional: Solid Phase Extraction (SPE) for DAGs Extraction->Purification Derivatization Optional: Derivatization (for GC-MS) Purification->Derivatization Analysis Chromatographic Separation (HPLC, GC) Purification->Analysis Direct Analysis Derivatization->Analysis Detection Detection (UV, MS) Analysis->Detection Data Data Analysis and Quantification Detection->Data

Caption: A general experimental workflow for the extraction, separation, and analysis of DAG isomers.

References

addressing solubility issues of 1-Oleoyl-3-arachidoyl-rac-glycerol in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility and handling issues related to 1-Oleoyl-3-arachidoyl-rac-glycerol in various biological assays. This resource is intended for researchers, scientists, and drug development professionals.

I. Physicochemical Properties and Solubility

This compound is a diacylglycerol containing oleic acid at the sn-1 position and the saturated arachidic acid at the sn-3 position. Its long acyl chains contribute to its low solubility in aqueous solutions.

Table 1: Solubility of this compound in Common Solvents [1]

SolventSolubility
Dimethylformamide (DMF)20 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)7 mg/mL
Ethanol30 mg/mL
PBS (pH 7.2)0.25 mg/mL

II. Troubleshooting Guide: Addressing Solubility Issues in Assays

Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?

A1: Direct dissolution in aqueous buffers is challenging due to the lipophilic nature of this diacylglycerol. Here is a recommended workflow to improve solubility:

G cluster_0 Solubilization Workflow prep Prepare Stock Solution in Organic Solvent detergent Incorporate into Detergent Micelles prep->detergent Co-solvent Evaporation or Direct Dilution sonicate Sonication detergent->sonicate Optional: Further Dispersion assay Add to Assay Medium sonicate->assay G cluster_0 DAG-Mediated Signaling GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG 1-Oleoyl-3-arachidoyl- rac-glycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activation DGK Diacylglycerol Kinase (DGK) DAG->DGK Phosphorylation Downstream Downstream Substrates PKC->Downstream Phosphorylation PA Phosphatidic Acid (PA) DGK->PA

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Method Validation for 1-Oleoyl-3-arachidoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of lipid species like 1-Oleoyl-3-arachidoyl-rac-glycerol is paramount for robust and reliable results. This guide provides a comprehensive comparison of analytical methodologies, supported by representative experimental data, to aid in the selection and validation of an appropriate analytical method for this specific diacylglycerol.

The validation of an analytical method is a critical process to ensure that it is suitable for its intended purpose.[1][2][3] This involves evaluating several key parameters to demonstrate the method's performance. The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures, which is widely adopted in the pharmaceutical industry.[4][5][6]

Comparative Analysis of Analytical Techniques

The two most common and powerful techniques for the analysis of diacylglycerols are High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.[7]

Table 1: Comparison of HPLC-ELSD and LC-MS/MS for Diacylglycerol Analysis

Performance CharacteristicHPLC-ELSDLC-MS/MS
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.02 - 0.2 µg/mL0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.04 - 0.7 µg/mL0.5 - 50 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (RSD%)
- Repeatability< 5%< 10%
- Intermediate Precision< 10%< 15%
Specificity/Selectivity ModerateHigh
Robustness GoodModerate

Note: The data presented in this table is a representative compilation from various studies on diacylglycerol and triglyceride analysis and serves as a strong indication of the expected performance for each method.[7]

In-Depth Look at Validation Parameters

To ensure the reliability of an analytical method, a series of validation parameters must be thoroughly investigated.[3][8]

Table 2: Representative Validation Data for this compound Analysis by LC-MS/MS

Validation ParameterAcceptance CriteriaRepresentative Result
Linearity (R²) ≥ 0.9980.9992
Range 80-120% of test concentration0.5 - 50 ng/mL
Accuracy (% Recovery) 95 - 105%98.7%
Precision (RSD%)
- Repeatability (Intra-day)≤ 10%4.2%
- Intermediate Precision (Inter-day)≤ 15%7.8%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.3 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 101.0 ng/mL
Specificity No interference at the retention time of the analytePeak purity > 99%
Robustness RSD ≤ 15% for small variations in method parameters9.5%

Experimental Protocols

Detailed and standardized experimental protocols are the bedrock of reproducible scientific research.

Sample Preparation

For biological samples such as plasma or cell lysates, a lipid extraction step is necessary to isolate the diacylglycerol fraction.

  • Lipid Extraction: A modified Bligh and Dyer method is commonly employed for lipid extraction.[9]

  • Solvent Evaporation: The organic solvent containing the lipid extract is evaporated under a stream of nitrogen.

  • Reconstitution: The dried lipid residue is reconstituted in a suitable injection solvent (e.g., isopropanol/acetonitrile).

  • Filtration: The reconstituted sample is filtered through a 0.22 µm PTFE syringe filter before injection into the chromatography system.[7]

HPLC-ELSD Method

This method is well-suited for the quantification of this compound in less complex matrices where high sensitivity is not the primary requirement.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 10 µL.

LC-MS/MS Method

For complex biological matrices requiring high sensitivity and selectivity, LC-MS/MS is the method of choice.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizing the Validation Workflow

A clear understanding of the analytical method validation process is crucial for its successful implementation.

G cluster_0 Method Development cluster_1 Method Validation Protocol cluster_2 Validation Experiments cluster_3 Data Analysis & Reporting Method_Development Analytical Method Development Validation_Protocol Define Validation Parameters & Acceptance Criteria Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Data_Analysis Data Analysis & Statistical Evaluation Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Validation_Report Validation Report Data_Analysis->Validation_Report

References

A Comparative Analysis of the Biological Activities of 1-Oleoyl-3-arachidoyl-rac-glycerol and its 1,2-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two diacylglycerol (DAG) isomers: 1-Oleoyl-3-arachidoyl-rac-glycerol and its corresponding 1,2-isomer, 1-Oleoyl-2-arachidonoyl-sn-glycerol. The distinct stereochemistry of these molecules dictates their interaction with cellular machinery, leading to profoundly different biological outcomes. This document summarizes key differences in their primary signaling functions and metabolic fates, supported by experimental data and detailed protocols.

Core Comparison: Signaling vs. Metabolism

The fundamental difference between these two isomers lies in their ability to act as second messengers. 1,2-diacyl-sn-glycerols are well-established signaling molecules, primarily through their activation of Protein Kinase C (PKC). In stark contrast, 1,3-diacylglycerols do not typically engage in this signaling pathway and are instead metabolized differently, leading to distinct physiological effects.

1-Oleoyl-2-arachidonoyl-sn-glycerol , as a canonical sn-1,2-diacylglycerol, is a potent activator of conventional and novel PKC isoforms. This activation triggers a cascade of downstream phosphorylation events that regulate a multitude of cellular processes, including cell growth, differentiation, and apoptosis.

This compound , a 1,3-diacylglycerol, is generally considered biologically inactive as a direct activator of PKC.[1][2] Its metabolic fate differs significantly from the 1,2-isomer, and it has been investigated for its potential health benefits when consumed as part of a dietary supplement, primarily related to lipid metabolism and body weight management.

Quantitative Data Summary

The following tables summarize the key differences in the biological activities of the two isomers based on available experimental evidence.

Parameter1-Oleoyl-2-arachidonoyl-sn-glycerol (1,2-isomer)This compound (1,3-isomer)Reference
Primary Biological Role Second MessengerMetabolic Intermediate[3]
Protein Kinase C (PKC) Activation Potent ActivatorInactive / Poor Activator[1][2]
Primary Signaling Pathway PKC-mediated phosphorylation cascadesDoes not directly activate major signaling cascades[4]
Metabolic Fate Phosphorylation by diacylglycerol kinases to phosphatidic acid or acylation to triacylglycerolsPrimarily hydrolyzed by lipases to monoacylglycerols and free fatty acids[5]
Experimental Observation1-Oleoyl-2-arachidonoyl-sn-glycerol (or similar 1,2-DAGs)This compound (or similar 1,3-DAGs)Reference
PKCα Binding/Activation Promotes significant binding and activationSignificantly less effective in promoting binding and activation[1]
Recruitment of C1 Domains (e.g., in PKC) Induces translocation of C1 domain-containing proteins to membranesDoes not induce translocation of C1 domain-containing proteins
Effect on Insulin (B600854) Signaling Can contribute to insulin resistance via PKC activationMay improve insulin sensitivity through metabolic effects[3]
Dietary Supplement Effects Not typically used as a dietary supplement for metabolic benefitsAssociated with reduced body fat and improved lipid profiles

Signaling Pathways and Metabolic Fates

The differential biological activities of the two isomers can be visualized through their distinct roles in cellular signaling and metabolism.

cluster_12DAG 1-Oleoyl-2-arachidonoyl-sn-glycerol (1,2-isomer) Signaling 1,2-DAG 1,2-DAG PKC Protein Kinase C (conventional & novel) 1,2-DAG->PKC Activates Downstream Downstream Phosphorylation Events PKC->Downstream Phosphorylates Cellular Cellular Responses (Growth, Differentiation, etc.) Downstream->Cellular Regulates

Caption: Signaling pathway of 1-Oleoyl-2-arachidonoyl-sn-glycerol.

cluster_13DAG This compound (1,3-isomer) Metabolism 1,3-DAG 1,3-DAG Hydrolysis Lipase-mediated Hydrolysis 1,3-DAG->Hydrolysis Products Monoacylglycerol + Free Fatty Acids Hydrolysis->Products Metabolic Metabolic Effects (e.g., improved lipid profile) Products->Metabolic

Caption: Metabolic pathway of this compound.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is designed to compare the ability of the two DAG isomers to activate PKC in a cell-free system.

Materials:

  • Purified recombinant human PKC isoform (e.g., PKCα, PKCβII, PKCδ)

  • 1-Oleoyl-2-arachidonoyl-sn-glycerol

  • This compound

  • Phosphatidylserine (PS)

  • Triton X-100

  • PKC substrate peptide (e.g., Myelin Basic Protein fragment 4-14)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mM EGTA)

  • Stop solution (e.g., 75 mM H₃PO₄)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Lipid Micelles:

    • Prepare stock solutions of the DAG isomers and PS in chloroform.

    • In a glass tube, mix the appropriate amounts of the DAG isomer and PS.

    • Evaporate the solvent under a stream of nitrogen.

    • Resuspend the lipid film in assay buffer containing Triton X-100 by sonication to form mixed micelles.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the assay buffer, lipid micelles, and the PKC substrate peptide.

    • Add the purified PKC enzyme to the mixture.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).

  • Stopping the Reaction and Quantitation:

    • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper extensively with the stop solution to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.

  • Data Analysis:

    • Compare the PKC activity (in cpm or pmol/min/mg) in the presence of 1-Oleoyl-2-arachidonoyl-sn-glycerol, this compound, and a no-DAG control.

cluster_workflow In Vitro PKC Activity Assay Workflow start Prepare Lipid Micelles (DAG + PS) reaction Set up Kinase Reaction (PKC enzyme, substrate, [γ-³²P]ATP) start->reaction incubation Incubate at 30°C reaction->incubation stop Stop Reaction (Spot on P81 paper) incubation->stop wash Wash P81 Paper stop->wash quantify Scintillation Counting wash->quantify

Caption: Workflow for the in vitro PKC activity assay.

Cellular Diacylglycerol Analysis

This protocol outlines a method to quantify cellular levels of diacylglycerols, which can be adapted to assess the uptake and metabolism of the two isomers.

Materials:

  • Cell line of interest (e.g., HEK293, 3T3-L1 adipocytes)

  • 1-Oleoyl-2-arachidonoyl-sn-glycerol and this compound for cell treatment

  • Lipid extraction solvents (chloroform, methanol, water)

  • Diacylglycerol kinase (DGK)

  • [γ-³³P]ATP

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Phosphorimager

Procedure:

  • Cell Treatment and Lipid Extraction:

    • Culture cells to the desired confluency.

    • Treat cells with either 1-Oleoyl-2-arachidonoyl-sn-glycerol or this compound for a specified time.

    • Wash the cells with ice-cold PBS and perform a Bligh-Dyer lipid extraction to isolate total cellular lipids.

    • Dry the lipid extract under nitrogen.

  • Diacylglycerol Kinase Assay:

    • Resuspend the dried lipid extract in a reaction buffer containing detergents.

    • Add DGK and [γ-³³P]ATP to the lipid suspension to convert DAG to [³³P]-phosphatidic acid.

    • Incubate the reaction to allow for complete conversion.

  • Separation and Quantification:

    • Stop the reaction and re-extract the lipids.

    • Spot the lipid extract onto a TLC plate and develop the plate using an appropriate solvent system to separate phosphatidic acid from other lipids.

    • Visualize and quantify the [³³P]-phosphatidic acid spot using a phosphorimager.

  • Data Analysis:

    • Compare the amount of [³³P]-phosphatidic acid generated from cells treated with the two DAG isomers to determine their relative cellular uptake and/or conversion to a substrate for DGK.

Conclusion

The biological activities of this compound and its 1,2-isomer are fundamentally distinct due to their stereochemistry. 1-Oleoyl-2-arachidonoyl-sn-glycerol is a potent signaling molecule that directly activates Protein Kinase C, initiating a wide range of cellular responses. In contrast, this compound does not activate PKC and follows a different metabolic pathway, which has been explored for its potential health benefits related to lipid metabolism. This clear divergence in their mechanisms of action is critical for researchers and drug development professionals when considering their use in experimental systems or as therapeutic agents.

References

Distinguishing Diacylglycerol Isomers by Tandem Mass Spectrometry: A Comparative Guide for 1-Oleoyl-3-arachidoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate structural elucidation of diacylglycerol (DAG) isomers is a critical challenge in lipidomics, with significant implications for understanding cellular signaling, disease pathogenesis, and drug development. Distinguishing between closely related isomers, such as 1-Oleoyl-3-arachidoyl-rac-glycerol and its regioisomers, is essential as their biological activities can differ substantially. This guide provides an objective comparison of mass spectrometry-based methods for differentiating DAG isomers, with a focus on tandem mass spectrometry (MS/MS) fragmentation patterns, supported by experimental data and detailed protocols.

The Challenge of Isomerism in Diacylglycerols

Diacylglycerols are key intermediates in lipid metabolism and crucial second messengers in cellular signaling pathways. Their isomeric diversity, arising from the different fatty acyl chains and their positions on the glycerol (B35011) backbone (sn-1, sn-2, or sn-3), presents a significant analytical hurdle. For a DAG containing oleic acid (18:1) and arachidic acid (20:0), such as this compound, several isomers can exist:

  • Regioisomers: 1,2-Oleoyl-arachidoyl-glycerol, 1,3-Oleoyl-arachidoyl-glycerol, and their sn-positional isomers (e.g., 1-Oleoyl-2-arachidoyl-glycerol vs. 1-Arachidoyl-2-oleoyl-glycerol).

  • Acyl Position Isomers: this compound vs. 1-Arachidoyl-3-oleoyl-rac-glycerol.

Tandem mass spectrometry (MS/MS) has emerged as a powerful tool to differentiate these isomers by analyzing their characteristic fragmentation patterns.

Comparative Analysis of MS/MS Fragmentation for DAG Isomer Differentiation

The key to distinguishing DAG isomers by MS/MS lies in the differential fragmentation of the precursor ions, which reveals the positions of the fatty acyl chains. The primary method involves collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺) or its adducts (e.g., [M+NH₄]⁺, [M+Li]⁺).

Key Diagnostic Fragment Ions:

The fragmentation of DAGs typically involves the neutral loss of a fatty acid moiety. The relative abundance of the resulting fragment ions can be used to deduce the original position of the fatty acids. A crucial diagnostic ion for distinguishing between 1,2- and 1,3-DAG isomers is the [M-RCO₂CH₂]⁺ ion.[1]

Precursor IonFragmentation PathwayDiagnostic ForExpected Fragment Ions for this compound (m/z)Notes
[M+H]⁺Neutral loss of fatty acidGeneral DAG identification[M+H - H₂O]⁺Provides molecular weight information.
Neutral loss of RCOOHsn-position[M+H - Oleic Acid]⁺, [M+H - Arachidic Acid]⁺The relative intensity of these losses can indicate the sn-position.
[M+NH₄]⁺Neutral loss of RCOOH + NH₃sn-position[M+NH₄ - Oleic Acid - NH₃]⁺, [M+NH₄ - Arachidic Acid - NH₃]⁺Often provides clearer fragmentation than [M+H]⁺. The loss of the fatty acid from the sn-2 position is typically less favored in 1,2-DAGs.
[M-RCO₂]⁺Acyl chain identificationFatty acid composition[M-Oleoyl]⁺, [M-Arachidoyl]⁺Confirms the fatty acids present.
[M-RCO₂CH₂]⁺Positional Isomerism (1,2- vs. 1,3-)1,3-DAGsPresentThis ion is considered a key diagnostic marker for 1,3-DAGs.[1]
1,2-DAGsAbsent or very low intensityThe absence of this fragment strongly suggests a 1,2-DAG structure.

Note: The exact m/z values will depend on the specific adduct ion being analyzed. For this compound (C₄₁H₇₈O₅, MW: 662.05), the protonated molecule [M+H]⁺ would be at m/z 663.05.

Experimental Protocol for DAG Isomer Analysis by MS/MS

This protocol outlines a general workflow for the differentiation of this compound from its isomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation and Lipid Extraction:

  • Lipids are extracted from the biological matrix using a modified Bligh-Dyer or Folch method.

  • A suitable internal standard, such as a deuterated DAG, should be added before extraction for quantification.

2. Derivatization (Optional but Recommended):

  • To prevent acyl migration and improve ionization efficiency, DAGs can be derivatized.[2][3]

  • A common method is derivatization with reagents like N,N-dimethylglycine to introduce a permanent positive charge.[4]

3. Liquid Chromatography (LC) Separation:

  • Column: A reverse-phase C18 column is typically used for separating DAGs based on their hydrophobicity.

  • Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and water with additives like ammonium (B1175870) acetate (B1210297) or formic acid is employed.

  • The chromatographic separation can often resolve different DAG classes, but co-elution of isomers is common, necessitating MS/MS for definitive identification.

4. Mass Spectrometry (MS) and MS/MS Analysis:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • MS Scan: A full scan MS is performed to identify the precursor ions corresponding to the DAG of interest (e.g., m/z 663.05 for [M+H]⁺ of this compound).

  • MS/MS Scan (Product Ion Scan): The precursor ion of interest is isolated and fragmented using CID. The resulting product ion spectrum is analyzed for the diagnostic fragments listed in the table above.

  • Neutral Loss Scan: A neutral loss scan for specific fatty acids (e.g., neutral loss of 282.26 Da for oleic acid) can be used to selectively detect all DAGs containing that fatty acid.

Visualization of Concepts

Diacylglycerol Signaling Pathway

DAG_Signaling_Pathway cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Cellular_Response Cellular Response IP3->Cellular_Response Ca²⁺ release PKC Protein Kinase C (PKC) DAG->PKC activates PKC->Cellular_Response phosphorylates targets

Caption: A simplified diagram of a diacylglycerol signaling pathway.

Experimental Workflow for DAG Isomer Analysis

DAG_Analysis_Workflow Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_Separation LC Separation Derivatization->LC_Separation MS_Analysis MS Analysis (Full Scan) LC_Separation->MS_Analysis MSMS_Analysis MS/MS Analysis (Product Ion Scan) MS_Analysis->MSMS_Analysis Data_Analysis Data Analysis & Isomer Identification MSMS_Analysis->Data_Analysis

Caption: Experimental workflow for distinguishing DAG isomers.

Conclusion

The differentiation of this compound from its other DAG isomers by MS/MS is achievable through careful analysis of fragmentation patterns. The presence or absence of key diagnostic ions, particularly the [M-RCO₂CH₂]⁺ fragment, serves as a reliable indicator of the 1,3- versus 1,2-regioisomer.[1] Combining high-resolution chromatography with tandem mass spectrometry provides a robust platform for the unambiguous identification and relative quantification of specific DAG isomers, which is invaluable for advancing our understanding of their roles in health and disease.

References

A Comparative Lipidomics Guide: Unraveling the Cellular Impact of 1,3- vs. 1,2-Diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cellular lipidomic landscapes following treatment with 1,3-diacylglycerols (1,3-DAGs) versus 1,2-diacylglycerols (1,2-DAGs). Understanding the distinct metabolic fates and signaling roles of these isomers is crucial for research in metabolic diseases, oncology, and drug development. While direct comparative lipidomics studies are not extensively available, this guide synthesizes current knowledge to highlight the anticipated differences in cellular lipid profiles and signaling events.

Executive Summary

1,2-Diacylglycerols are well-established as critical second messengers, most notably for their role in activating Protein Kinase C (PKC), a key regulator of numerous cellular processes.[1][2] In contrast, 1,3-diacylglycerols are generally considered biologically inactive as signaling molecules and primarily serve as intermediates in the storage and breakdown of triacylglycerols (TAGs).[3] This fundamental difference in their biological roles is expected to manifest in distinct downstream lipidomic signatures upon cellular treatment. Treatment with 1,2-DAGs is anticipated to cause significant shifts in phosphorylated lipid species and downstream signaling lipids, while 1,3-DAGs are expected to be more rapidly incorporated into neutral lipid pools, such as TAGs.

Comparative Lipidomics Data (Hypothetical)

The following tables summarize the expected quantitative changes in the cellular lipidome based on the known metabolic and signaling pathways of 1,2- and 1,3-DAGs. These are projected outcomes for a hypothetical experiment where cells are treated with either 1,2- or 1,3-DAGs, followed by comprehensive lipidomics analysis.

Table 1: Anticipated Changes in Major Lipid Classes Following Treatment with 1,2- vs. 1,3-Diacylglycerols

Lipid ClassExpected Change with 1,2-DAG TreatmentExpected Change with 1,3-DAG TreatmentRationale
Diacylglycerols (DAGs) Transient increase, followed by conversion to other lipids.Significant increase, with slower conversion compared to 1,2-DAG.1,2-DAG is rapidly metabolized or utilized for signaling, while 1,3-DAG is a less direct signaling molecule.
Triacylglycerols (TAGs) Moderate increase.Significant increase.1,3-DAG is a direct precursor for TAG synthesis. 1,2-DAG can also be converted to TAG, but may be preferentially used for signaling.
Phosphatidic Acid (PA) Significant increase.Minimal to no change.1,2-DAG is a substrate for diacylglycerol kinases (DGKs) which produce PA, a key signaling lipid.[2]
Phosphatidylcholines (PCs) Potential decrease due to hydrolysis by PLC, or increase via the Kennedy pathway.Minimal to no change.Agonist-stimulated PLC activation can generate 1,2-DAG from PCs. Exogenous 1,2-DAG can also be a precursor for PC synthesis.
Phosphatidylethanolamines (PEs) Potential changes related to membrane remodeling and signaling.Minimal to no change.Alterations in membrane composition can be a downstream effect of 1,2-DAG signaling.
Lysophospholipids (LPCs, LPEs) Potential increase.Minimal to no change.Increased phospholipase activity downstream of PKC activation can lead to the generation of lysophospholipids.

Table 2: Anticipated Changes in Specific Signaling Lipids Following Treatment with 1,2- vs. 1,3-Diacylglycerols

Signaling LipidExpected Change with 1,2-DAG TreatmentExpected Change with 1,3-DAG TreatmentRationale
Phosphorylated PKC Substrates Significant increase.No change.1,2-DAG is a potent activator of conventional and novel PKC isoforms.
Downstream products of PLA2 activation Increase in arachidonic acid and eicosanoids.No change.PKC can activate phospholipase A2 (PLA2), leading to the release of arachidonic acid.
Ceramides Potential for increase.No change.Crosstalk between DAG signaling and sphingolipid metabolism has been reported.

Experimental Protocols

The following are detailed methodologies for conducting a comparative lipidomics study of cells treated with 1,2- versus 1,3-diacylglycerols.

Cell Culture and Treatment
  • Cell Line: Select a relevant cell line (e.g., HEK293, SW480, or a cell line pertinent to the research area).[4]

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum (FBS) in a humidified incubator at 37°C with 5% CO2.[4]

  • Seeding: Seed cells in 6-well plates at a density that allows for approximately 80% confluency at the time of treatment.

  • Diacylglycerol Preparation: Prepare stock solutions of 1,2- and 1,3-diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol (B52968) and 1,3-dioleoyl-rac-glycerol) in an appropriate solvent such as ethanol (B145695) or DMSO.

  • Treatment: On the day of the experiment, replace the culture medium with fresh, serum-free medium. Add the diacylglycerol solutions to the cells at a final concentration typically ranging from 10 to 100 µM. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 15 min, 1 hour, 4 hours) to capture both early signaling events and later metabolic changes.

Lipid Extraction

A modified Bligh and Dyer or a methyl-tert-butyl ether (MTBE) based extraction method is recommended for comprehensive lipid recovery.[5][6]

  • Cell Lysis: After incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). Add a cold solvent mixture directly to the wells to lyse the cells and solubilize the lipids. For the MTBE method, add 200 µL of cold methanol (B129727) and 800 µL of cold MTBE to each well.[6]

  • Phase Separation: Scrape the cells and transfer the lysate to a clean tube. Add 200 µL of water to induce phase separation.[6]

  • Centrifugation: Vortex the mixture and centrifuge at 10,000 x g for 10 minutes at 4°C.[6]

  • Collection: Carefully collect the upper organic phase containing the lipids.[6]

  • Drying: Dry the lipid extract under a stream of nitrogen or using a vacuum concentrator.

  • Storage: Store the dried lipid extracts at -80°C until analysis.

Lipidomics Analysis by LC-MS/MS
  • Reconstitution: Reconstitute the dried lipid extracts in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS) analysis (e.g., acetonitrile/isopropanol/water 65:30:5 v/v/v).[6]

  • Chromatography: Separate the lipid species using a C18 or C8 reversed-phase column on an ultra-high-performance liquid chromatography (UHPLC) system.[6]

  • Mass Spectrometry: Analyze the eluting lipids using a high-resolution mass spectrometer (e.g., Q-Exactive or Triple TOF) in both positive and negative ionization modes to achieve broad coverage of the lipidome.

  • Data Acquisition: Acquire data using data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect both precursor and fragment ion information for lipid identification.

  • Data Analysis: Process the raw data using specialized lipidomics software (e.g., LipidSearch, MS-DIAL) to identify and quantify the lipid species based on their accurate mass and fragmentation patterns.

Signaling Pathways and Experimental Workflow

Signaling Pathway of 1,2-Diacylglycerol

1,2-DAG_Signaling Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG 1,2-Diacylglycerol (1,2-DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates DGK Diacylglycerol Kinase (DGK) DAG->DGK Substrate Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Substrate Cellular Substrates PKC->Substrate Phosphorylates Response Cellular Response Substrate->Response PA Phosphatidic Acid (PA) DGK->PA Produces

Caption: Signaling cascade initiated by 1,2-diacylglycerol.

Metabolic Fate of 1,3-Diacylglycerol

1,3-DAG_Metabolism cluster_0 Intestinal Lumen cluster_1 Intestinal Cell DAG13 Exogenous 1,3-Diacylglycerol LPL Lipoprotein Lipase (LPL) DAG13->LPL Hydrolysis by MAG Monoacylglycerol (MAG) LPL->MAG FFA Free Fatty Acid (FFA) LPL->FFA Re_esterification Re-esterification MAG->Re_esterification FFA->Re_esterification Enterocyte Enterocyte TAG Triacylglycerol (TAG) Re_esterification->TAG Chylomicron Chylomicron Assembly TAG->Chylomicron Circulation Circulation Chylomicron->Circulation Secretion into Adipose Adipose Tissue/ Other Tissues Circulation->Adipose Delivery to

Caption: Metabolic pathway of dietary 1,3-diacylglycerol.

Experimental Workflow for Comparative Lipidomics

Experimental_Workflow Cell_Culture Cell Culture Treatment Treatment (1,2-DAG, 1,3-DAG, Vehicle) Cell_Culture->Treatment Lipid_Extraction Lipid Extraction (e.g., MTBE method) Treatment->Lipid_Extraction LCMS LC-MS/MS Analysis Lipid_Extraction->LCMS Data_Processing Data Processing & Lipid Identification LCMS->Data_Processing Stat_Analysis Statistical Analysis (e.g., Volcano Plot, PCA) Data_Processing->Stat_Analysis Bio_Interpretation Biological Interpretation (Pathway Analysis) Stat_Analysis->Bio_Interpretation

Caption: Workflow for comparative lipidomics analysis.

References

A Comprehensive Guide to Assessing the Purity of Synthetic 1-Oleoyl-3-arachidoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic lipids such as 1-Oleoyl-3-arachidoyl-rac-glycerol is paramount for the validity and reproducibility of experimental results. This guide provides a comparative overview of analytical techniques used to assess the purity of this specific diacylglycerol (DAG), alongside detailed experimental protocols and a comparison with potential alternatives.

Introduction to this compound and Its Importance

This compound is a specific diacylglycerol containing oleic acid (an 18-carbon monounsaturated fatty acid) at the sn-1 position and arachidic acid (a 20-carbon saturated fatty acid) at the sn-3 position of the glycerol (B35011) backbone[1]. Diacylglycerols are critical signaling molecules involved in a myriad of cellular processes and also serve as key intermediates in lipid metabolism[2][3]. The precise acyl chain composition of a DAG influences its physicochemical properties and biological activity. Therefore, high purity of synthetic DAGs is essential for accurate in vitro and in vivo studies.

Potential impurities in a synthetic preparation of this compound could include:

  • Isomers: 1,2-diacylglycerol and 2,3-diacylglycerol regioisomers, as well as stereoisomers if a stereospecific synthesis is intended. Acyl migration is a common issue in the synthesis and storage of mono- and diacylglycerols[4].

  • Byproducts of synthesis: Unreacted starting materials (e.g., monoacylglycerols, free fatty acids), and byproducts such as triacylglycerols.

  • Contaminants: Other lipid species, residual solvents, or catalysts from the synthetic process.

Comparative Analysis of Purity Assessment Techniques

Several powerful analytical techniques can be employed to determine the purity of synthetic diacylglycerols. The choice of method often depends on the specific information required (e.g., isomeric purity, identification of trace contaminants) and the available instrumentation. The primary methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: Quantitative Purity Analysis

The following table summarizes the expected quantitative data from the analysis of a high-purity sample of this compound using various techniques.

Analytical TechniqueParameter MeasuredExpected Purity of this compoundPotential Impurities Detected
Reverse-Phase HPLC-UV Peak Area Percentage>98%Isomers (1,2- and 2,3-DAGs), monoacylglycerols, triacylglycerols, free fatty acids.[5]
LC-MS (ESI) Relative Ion Abundance>99% (by selected ion monitoring)Byproducts with different molecular weights, isomeric species (with chromatographic separation).[3][6]
¹H NMR Spectroscopy Signal Integration>98% (relative to internal standard)Residual solvents, free fatty acids, other acylglycerols.[7][8]
¹³C NMR Spectroscopy Signal Integration>98%Regioisomers (distinct carbonyl and glycerol carbon signals).[7][8]
Chiral Chromatography/NMR Enantiomeric ExcessFor enantiopure synthesis, >99% eeThe corresponding enantiomer.[9][10]

Experimental Protocols for Purity Assessment

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for diacylglycerol analysis and are adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating and quantifying lipid species. For diacylglycerols, both normal-phase and reversed-phase chromatography are effective.

a) Reversed-Phase HPLC (RP-HPLC) for Isomer Separation and Quantification

  • Principle: RP-HPLC separates molecules based on their hydrophobicity. For DAGs, this allows for the separation of different molecular species and positional isomers.[5]

  • Instrumentation:

    • HPLC system with a binary or quaternary pump.

    • Autosampler.

    • UV detector (set at 205 nm) or an Evaporative Light Scattering Detector (ELSD).

    • C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 100% acetonitrile (B52724) is often used for separating DAG isomers[5]. A gradient of acetonitrile and a solvent like isopropanol (B130326) or acetone (B3395972) may also be employed for broader lipid profiles.

  • Sample Preparation: Dissolve a known amount of the synthetic DAG in the mobile phase or a compatible solvent like chloroform (B151607) or hexane. The injection solvent should ideally be the mobile phase to avoid peak distortion[11].

  • Procedure:

    • Equilibrate the column with the mobile phase at a flow rate of 1 ml/min until a stable baseline is achieved.

    • Inject 10-20 µL of the sample solution.

    • Monitor the elution profile at 205 nm or with an ELSD.

    • Identify peaks based on the retention times of known standards if available. The elution order on a C18 column is typically influenced by the equivalent carbon number (ECN), where ECN = number of carbons - 2 * number of double bonds.

    • Calculate the purity based on the relative peak areas.

b) Normal-Phase HPLC (NP-HPLC) for Class Separation

  • Principle: NP-HPLC separates molecules based on their polarity, effectively separating lipid classes such as mono-, di-, and triacylglycerols.

  • Instrumentation: Similar to RP-HPLC, but with a silica (B1680970) or diol column.

  • Mobile Phase: A non-polar mobile phase with a small amount of a polar modifier, such as a gradient of hexane/isopropanol[12].

  • Procedure: Similar to RP-HPLC, this method is excellent for quantifying the presence of other glyceride classes in the sample.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific method for identifying and quantifying lipids.[6]

  • Principle: ESI-MS ionizes the DAG molecules, and the mass-to-charge ratio (m/z) of the ions is measured. Tandem MS (MS/MS) can be used to fragment the parent ions to elucidate the fatty acid composition.

  • Instrumentation:

    • An LC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole).

    • Electrospray ionization (ESI) source.

  • Procedure:

    • The sample is introduced into the mass spectrometer via direct infusion or after separation by LC.

    • For positive mode ESI, spectra are acquired to detect protonated molecules [M+H]⁺ or adducts like [M+Na]⁺ or [M+NH₄]⁺[13]. For this compound (C41H78O5, MW: 651.07), the expected ions would be around m/z 651.6 (protonated) or 673.6 (sodiated).

    • MS/MS analysis is performed by selecting the parent ion and subjecting it to collision-induced dissociation. The resulting fragment ions correspond to the neutral loss of the fatty acid chains, allowing for their identification.[13][14]

    • Quantification can be achieved by using appropriate internal standards (e.g., a deuterated DAG).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is a powerful tool for both qualitative and quantitative analysis of lipids without the need for standards for quantification.[8]

  • Principle: ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively. The integration of NMR signals is directly proportional to the number of nuclei, allowing for quantitative analysis.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

  • Procedure:

    • ¹H NMR: Acquire the proton NMR spectrum. Key signals for DAGs include those from the glycerol backbone protons, olefinic protons of the oleoyl (B10858665) chain, and the terminal methyl groups of the acyl chains. The ratio of the integrals of these signals can confirm the identity and purity of the compound.

    • ¹³C NMR: Acquire the carbon NMR spectrum. This is particularly useful for distinguishing between 1,2- and 1,3-diacylglycerol isomers due to the different chemical shifts of the glycerol backbone and carbonyl carbons.[7]

    • Quantitative NMR (qNMR): By adding a known amount of an internal standard with a distinct NMR signal, the absolute purity of the sample can be determined.

Visualization of Experimental Workflows and Comparisons

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of synthetic this compound.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis and Purity Assessment Sample Synthetic This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis (RP and NP) Dissolution->HPLC MS LC-MS/MS Analysis Dissolution->MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR Purity Chemical Purity (%) HPLC->Purity Isomeric Isomeric Purity (Regioisomers) HPLC->Isomeric Identity Structural Confirmation MS->Identity NMR->Isomeric NMR->Identity Final Final Purity Report Purity->Final Isomeric->Final Identity->Final

Caption: Workflow for purity assessment of synthetic diacylglycerols.

Comparison of Analytical Techniques

This diagram provides a logical comparison of the primary analytical techniques based on the type of information they provide.

G cluster_main Purity Assessment of this compound cluster_quant Quantitative Analysis cluster_struct Structural Confirmation cluster_iso Isomeric Purity HPLC HPLC RP_HPLC RP-HPLC HPLC->RP_HPLC qNMR qNMR MS Mass Spectrometry NMR NMR Spectroscopy NMR->qNMR C13_NMR ¹³C NMR NMR->C13_NMR

Caption: Comparison of analytical techniques for DAG purity.

Alternative Synthetic Lipids for Comparison

When selecting a diacylglycerol for research, it is often useful to compare its properties to other structurally related lipids. The choice of an alternative will depend on the specific application, such as mimicking a biological membrane, activating a specific enzyme, or serving as a building block for more complex lipids.

Lipid NameAcyl Chain CompositionKey Differences and Applications
1,2-Dioleoyl-sn-glycerol (DOG) sn-1: Oleic (18:1), sn-2: Oleic (18:1)A common signaling molecule used to activate Protein Kinase C (PKC). The two unsaturated chains may confer different physical properties (e.g., lower melting point) compared to the mixed saturated/unsaturated target compound.
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) sn-1: Stearic (18:0), sn-2: Arachidonic (20:4)Contains the polyunsaturated arachidonic acid, a precursor for eicosanoids. This makes it biologically distinct and more susceptible to oxidation.
1-Palmitoyl-3-arachidoyl-rac-glycerol sn-1: Palmitic (16:0), sn-3: Arachidic (20:0)Both acyl chains are saturated, leading to a higher melting point and more ordered packing in lipid bilayers compared to the monounsaturated this compound.[15]
1,3-Dipalmitoylglycerol sn-1: Palmitic (16:0), sn-3: Palmitic (16:0)A symmetric saturated diacylglycerol, useful in studies where a defined, high-melting point lipid is required.[16]

The analytical techniques described in this guide are broadly applicable to these and other synthetic lipids, allowing for a robust comparative analysis of their purity and properties. By employing a multi-technique approach, researchers can be confident in the quality of their synthetic lipid reagents, leading to more reliable and impactful scientific outcomes.

References

Confirming the Structure of 1-Oleoyl-3-arachidoyl-rac-glycerol via Nuclear Magnetic Resonance (NMR) Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of complex lipids such as 1-Oleoyl-3-arachidoyl-rac-glycerol is paramount for understanding their biological function and for ensuring quality in pharmaceutical and nutraceutical applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the unambiguous determination of molecular structure, including the specific positioning of fatty acyl chains on the glycerol (B35011) backbone. This guide provides a comparative analysis of the expected NMR spectral data for this compound against related lipid structures and outlines the experimental protocols for data acquisition.

Comparative Analysis of NMR Data

The confirmation of the this compound structure relies on the detailed analysis of its ¹H and ¹³C NMR spectra and comparison with the spectra of structurally analogous compounds. The key differentiators in the spectra will arise from the distinct chemical environments of the protons and carbons in the oleoyl (B10858665) and arachidoyl chains and their specific esterification positions on the glycerol moiety.

Table 1: Comparative ¹H NMR Chemical Shifts (δ) for this compound and Related Compounds in CDCl₃

Proton This compound (Predicted) 1,3-Dioleoyl-glycerol 1-Oleoyl-rac-glycerol Glycerol
Glycerol CH₂ (sn-1, sn-3) ~4.15-4.30 (dd)~4.15 (dd)~4.20 (dd), ~3.70 (dd)~3.59-3.77 (m)[1]
Glycerol CH (sn-2) ~5.25 (m)~5.26 (m)~3.95 (m)~3.77 (m)[1]
Oleoyl =CH ~5.34 (m)~5.34 (m)~5.34 (m)-
Oleoyl α-CH₂ ~2.31 (t)~2.32 (t)~2.35 (t)-
Arachidoyl α-CH₂ ~2.31 (t)---
Oleoyl Allylic CH₂ ~2.01 (m)~2.01 (m)~2.01 (m)-
Acyl Chain (CH₂)n ~1.25 (br s)~1.28 (br s)~1.28 (br s)-
Terminal CH₃ ~0.88 (t)~0.88 (t)~0.88 (t)-

Predicted values are based on established chemical shift ranges for similar lipid structures.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ) for this compound and Related Compounds in CDCl₃

Carbon This compound (Predicted) 1,3-Dioleoyl-glycerol 1-Oleoyl-rac-glycerol Glycerol
Glycerol C=O (sn-1, sn-3) ~173.2~173.3[2]~174.4-
Glycerol CH₂ (sn-1, sn-3) ~62.1~62.1[3]~65.2, ~62.3~65.19[1]
Glycerol CH (sn-2) ~68.9~68.9[3]~70.3~74.77[1]
Oleoyl =CH ~129.7, ~130.0~129.7, ~130.0[4]~129.8, ~130.0-
Oleoyl α-CH₂ ~34.1~34.1[4]~34.2-
Arachidoyl α-CH₂ ~34.2---
Oleoyl Allylic CH₂ ~27.2~27.2[4]~27.2-
Acyl Chain (CH₂)n ~22.7-31.9~22.7-31.9[4]~22.7-31.9-
Terminal CH₃ ~14.1~14.1[4]~14.1-

Predicted values are based on established chemical shift ranges for similar lipid structures. Positional isomers can be distinguished by subtle differences in the glycerol carbon signals.[2][5]

Experimental Protocols

A standardized protocol for the NMR analysis of lipids is crucial for obtaining high-quality, reproducible data.

Sample Preparation
  • Dissolution: Accurately weigh 10-50 mg of the lipid sample and dissolve it in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is the solvent of choice for most neutral lipids due to its excellent solubilizing properties and the presence of a residual solvent peak that can be used for chemical shift referencing (δH = 7.26 ppm, δC = 77.16 ppm).

  • Internal Standard: For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added. However, for routine structural confirmation, referencing to the solvent peak is sufficient.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

High-resolution NMR spectrometers (e.g., 400 MHz or higher) are recommended for resolving the complex spectra of lipids.[6]

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration in quantitative studies.

    • Number of Scans: 8-16 scans are usually adequate for achieving a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled pulse sequence with a sufficient relaxation delay is used to obtain a spectrum where each unique carbon appears as a single line. Inverse-gated decoupling can be used for more accurate quantification.[5]

    • Spectral Width: 200-220 ppm. .

    • Relaxation Delay: 2-10 seconds. The carbonyl carbons and quaternary carbons of lipids have longer relaxation times.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • 2D NMR Spectroscopy (for unambiguous assignments):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which is useful for tracing the connectivity of protons along the fatty acyl chains and the glycerol backbone.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals based on their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for confirming the ester linkages by observing correlations from the glycerol protons to the carbonyl carbons of the fatty acyl chains.

Visualizing the Confirmation Workflow and Molecular Structure

The following diagrams illustrate the logical workflow for structure confirmation and the key structural features of this compound.

cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis Sample Sample Dissolution\n(CDCl3) Dissolution (CDCl3) Sample->Dissolution\n(CDCl3) NMR Tube NMR Tube Dissolution\n(CDCl3)->NMR Tube 1H NMR 1H NMR NMR Tube->1H NMR 13C NMR 13C NMR NMR Tube->13C NMR 2D NMR\n(COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) NMR Tube->2D NMR\n(COSY, HSQC, HMBC) Spectral Processing Spectral Processing 1H NMR->Spectral Processing 13C NMR->Spectral Processing 2D NMR\n(COSY, HSQC, HMBC)->Spectral Processing Chemical Shift\nAssignment Chemical Shift Assignment Spectral Processing->Chemical Shift\nAssignment Comparative\nAnalysis Comparative Analysis Chemical Shift\nAssignment->Comparative\nAnalysis Structure\nConfirmation Structure Confirmation Comparative\nAnalysis->Structure\nConfirmation

Caption: Workflow for NMR-based structural confirmation.

References

A Comparative Guide to the Inter-Laboratory Measurement of 1-Oleoyl-3-arachidoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative overview of analytical methodologies for the quantification of 1-Oleoyl-3-arachidoyl-rac-glycerol, a specific diacylglycerol (DAG). While no formal inter-laboratory comparison studies have been published specifically for this compound, this document outlines the common analytical approaches used for diacylglycerol analysis and presents expected performance characteristics based on data from similar analytes. The aim is to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical methods, and to provide a framework for potential future inter-laboratory comparison studies.

Hypothetical Inter-Laboratory Study Design

To frame the comparison of analytical methods, we propose a hypothetical inter-laboratory study. In this imagined study, participating laboratories would be provided with a set of samples containing known concentrations of this compound in a common matrix, such as a biological sample extract or a standardized oil. Each laboratory would analyze the samples using their in-house analytical method. The results would then be collated and statistically analyzed to assess the accuracy, precision, and comparability of the different methods.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the expected performance characteristics of common analytical methods suitable for the analysis of this compound. The data is extrapolated from published studies on similar diacylglycerol species.

Analytical MethodPrincipleTypical Linearity RangeEstimated Limit of Detection (LOD)Estimated Limit of Quantification (LOQ)Expected Precision (RSD%)
RP-HPLC-UV Separation by reverse-phase chromatography, detection by UV absorbance.0.1 - 100 µg/mL0.1 - 0.5 µg/mL0.3 - 1.5 µg/mL< 10%
LC-MS/MS Separation by liquid chromatography, detection by mass spectrometry.0.01 - 10 µg/mL0.001 - 0.05 µg/mL0.003 - 0.15 µg/mL< 5%
GC-MS Separation by gas chromatography, detection by mass spectrometry (requires derivatization).0.05 - 50 µg/mL0.01 - 0.1 µg/mL0.03 - 0.3 µg/mL< 8%

Experimental Protocols

A detailed experimental protocol for a common analytical method, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), is provided below. This method is widely used for the analysis of diacylglycerols.

Protocol: Quantification of this compound using RP-HPLC-UV

1. Scope: This protocol describes the quantification of this compound in a lipid extract.

2. Materials and Reagents:

  • This compound standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • Water (HPLC grade)

  • Chloroform (analytical grade)

  • Methanol (analytical grade)

  • Nitrogen gas, high purity

3. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Sample vials with inserts

4. Sample Preparation (Lipid Extraction): a. To 100 µL of sample (e.g., plasma, cell lysate), add 400 µL of a 2:1 (v/v) mixture of chloroform:methanol. b. Vortex vigorously for 2 minutes. c. Centrifuge at 10,000 x g for 10 minutes to separate the phases. d. Carefully collect the lower organic phase containing the lipids. e. Evaporate the solvent to dryness under a gentle stream of nitrogen. f. Reconstitute the lipid extract in 100 µL of the mobile phase.

5. HPLC Conditions:

  • Mobile Phase: Acetonitrile:Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 205 nm

6. Calibration Curve Preparation: a. Prepare a stock solution of this compound at 1 mg/mL in the mobile phase. b. Perform serial dilutions to prepare calibration standards ranging from 0.1 to 100 µg/mL. c. Inject each standard in triplicate to generate a calibration curve.

7. Data Analysis: a. Integrate the peak area corresponding to this compound in the chromatograms of the samples and standards. b. Construct a calibration curve by plotting the peak area versus the concentration of the standards. c. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and a decision-making process for method selection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing start Sample Collection extraction Lipid Extraction start->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc RP-HPLC Separation reconstitution->hplc detection UV or MS Detection hplc->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound analysis.

method_selection start Start: Define Analytical Needs sensitivity High Sensitivity Required? start->sensitivity throughput High Throughput Needed? sensitivity->throughput No lcms Use LC-MS/MS sensitivity->lcms Yes derivatization Is Derivatization Feasible? throughput->derivatization No hplcuv Use RP-HPLC-UV throughput->hplcuv Yes gcms Use GC-MS derivatization->gcms Yes reconsider Re-evaluate Method Choice derivatization->reconsider No

Caption: Decision tree for selecting an analytical method.

A Comparative Guide to HPLC Columns for the Separation of 1,3-Diacylglycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of 1,3-diacylglycerol (1,3-DAG), a key intermediate in lipid metabolism and a significant component in the food and pharmaceutical industries, is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, with column selection being a critical determinant of separation efficiency. This guide provides an objective comparison of the performance of various HPLC columns for 1,3-DAG separation, supported by experimental data from peer-reviewed studies.

Performance Comparison of HPLC Columns

The choice of HPLC column and method—primarily Reversed-Phase (RP-HPLC), Normal-Phase (NP-HPLC), and Silver Ion HPLC—greatly influences the resolution of 1,3-diacylglycerol from its isomers (1,2- and 2,3-diacylglycerols) and other lipid species.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the separation of diacylglycerol isomers. Separation is primarily based on the hydrophobicity of the analytes.

Key Performance Characteristics:

  • Elution Order: In RP-HPLC, 1,3-diacylglycerols consistently elute earlier than their corresponding 1,2-diacylglycerol isomers when they share the same fatty acid composition.[1][2] The elution order for various diacylglycerol molecular species has been identified as follows: 1,3-dilinolein (B586039) < 1,2-dilinolein < 1,3-dimyristin < 1-oleoyl-3-linoleoyl-glycerol < 1,2-dimyristoyl-rac-glycerol, and so on.[3][4][5]

  • Resolution: Baseline separation of 1,3-DAG and 1,2-DAG isomers can be achieved, particularly for those with different fatty acid chains.[6]

  • Sensitivity: The method demonstrates good sensitivity with limits of detection (LOD) and quantitation (LOQ) in the microgram per milliliter range. For instance, for 1,3-dilinolein, the LOD and LOQ are reported to be 0.2 µg/mL and 0.7 µg/mL, respectively.[3][4][5]

Quantitative Data Summary for RP-HPLC Columns

Column TypeMobile PhaseDetectorAnalyteLOD (µg/mL)LOQ (µg/mL)Reference
C18100% Acetonitrile (B52724) (isocratic)UV (205 nm)1,3-dilinolein0.20.7[3][4][5]
C18100% Acetonitrile (isocratic)UV (205 nm)1,2-dioleoyl-sn-glycerol0.61.9[3][4][5]
Shim-Pack XR-ODS II (C18)Acetone (B3395972)/Acetonitrile (gradient)CADPalm Oil & Palm Kernel Oil DAGsNot ReportedNot Reported[2]
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)

NP-HPLC separates compounds based on their polarity, offering an alternative approach for lipid analysis.

Key Performance Characteristics:

  • Application: This method is effective for the separation of lipid classes.[7][8] It has been successfully used to analyze lipid profiles, including 1,3-diacylglycerols, in various samples.[7]

  • Column: Silica (B1680970) columns are commonly employed for NP-HPLC separation of lipids.[7]

Quantitative Data Summary for NP-HPLC Columns

Column TypeMobile PhaseDetectorKey FindingReference
Phenomenex Luna Silican-hexane–2-propanol (15:1)RISuccessful analysis of lipid profiles including 1,3-DAG.[7]
Silver Ion High-Performance Liquid Chromatography (Ag-HPLC)

Silver ion chromatography is a powerful technique for separating lipids based on the number, configuration (cis/trans), and position of double bonds in their fatty acid chains.

Key Performance Characteristics:

  • Principle: The separation relies on the formation of reversible polar complexes between silver ions on the stationary phase and the π electrons of the double bonds in the unsaturated fatty acyl chains.[9]

  • Application: It is highly effective for the separation of geometric and positional isomers of fatty acid methyl esters and triacylglycerols, a principle that extends to diacylglycerols.[10] Silver-ion HPLC can achieve baseline separation of triacylglycerol regioisomers containing up to three double bonds.[11]

  • Column Types: Columns can be prepared by impregnating a support like silica gel with a silver salt or by using an ion-exchange medium to bind silver ions.[12]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the HPLC analysis of 1,3-diacylglycerol.

Protocol 1: Reversed-Phase HPLC for Vegetable Oil Diacylglycerols[3][4][5]
  • Sample Preparation: Diacylglycerol samples are prepared in chloroform (B151607) at a final concentration of 5% (w/w).[5]

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic elution with 100% acetonitrile.

  • Flow Rate: 1.1 mL/min.

  • Detection: UV detection at 205 nm.

Protocol 2: Reversed-Phase HPLC with Charged Aerosol Detection (CAD) for Palm-Based Diacylglycerols[2]
  • Sample Preparation: Diacylglycerol samples are dissolved in acetone at a concentration of 5% (v/v) and filtered through a 0.2 µm nylon membrane filter.[2]

  • HPLC System: A Shimadzu ultra-fast liquid chromatography system with an auto-injector and a Corona Plus detector.[2]

  • Column: Shim-Pack XR-ODS II (150 mm × 2.0 mm, 2.2 µm particle size).[2]

  • Column Temperature: 35°C.[2]

  • Mobile Phase: A step-wise gradient of acetone (A) and acetonitrile (B). The gradient program is as follows: 0 min - 10% A + 90% B, 15 min - 15% A + 85% B, 21 min - 93% A + 7% B, 25 min - 86% A + 14% B, 26 min - 10% A + 90% B, 28 min - 10% A + 90% B.[2]

  • Flow Rate: 0.5 mL/min.[2]

  • Detection: Charged Aerosol Detector (CAD) with a gas pressure of 35 psi.[2]

Protocol 3: Normal-Phase HPLC for Lipid Profiling[7]
  • Sample Preparation: Samples are dissolved in the mobile phase (5 mg/mL).[7]

  • HPLC System: A Waters 515 HPLC pump with a Waters 2410 differential refractive index detector.[7]

  • Column: Phenomenex normal phase Luna silica column (250 × 4.6 mm i.d., 5 µm particle size).[7]

  • Column Temperature: 35°C.[7]

  • Mobile Phase: n-hexane–2-propanol (15:1).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 20 µL.[7]

Visualizing the Experimental Workflow

To provide a clear overview of the analytical process, the following diagram illustrates a typical experimental workflow for the HPLC analysis of 1,3-diacylglycerol.

HPLC_Workflow cluster_hplc Sample Sample Collection (e.g., Vegetable Oil, Biological Matrix) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (Optional) (e.g., for UV/Fluorescence Detection) Extraction->Derivatization HPLC HPLC System Derivatization->HPLC Injection Column HPLC Column (e.g., C18, Silica, Silver Ion) Detector Detection (UV, ELSD, CAD, MS) HPLC->Detector Elution Data Data Acquisition & Analysis Detector->Data Signal Result Quantification of 1,3-Diacylglycerol Data->Result

References

Unraveling the Role of 1-Oleoyl-3-arachidoyl-rac-glycerol in Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diacylglycerols (DAGs) are critical lipid second messengers implicated in a multitude of cellular processes, from proliferation and differentiation to apoptosis. The specific composition of acyl chains in DAG molecules can significantly influence their signaling properties and metabolic fate. This guide provides a comparative analysis of 1-Oleoyl-3-arachidoyl-rac-glycerol and related diacylglycerol species, summarizing available quantitative data in healthy versus diseased tissues, detailing experimental methodologies for their quantification, and visualizing their central role in cellular signaling pathways. While specific quantitative data for this compound is limited, this guide presents a broader comparative view of diacylglycerol profiles in various disease states, offering valuable insights for researchers in lipidomics and drug development.

Quantitative Comparison of Diacylglycerol Species in Healthy vs. Diseased Tissues

Significant alterations in the levels of various diacylglycerol species have been observed in several disease states, including cancer, neurodegenerative diseases, and cardiovascular conditions. The following tables summarize key findings from lipidomic studies, providing a quantitative snapshot of these changes.

Table 1: Diacylglycerol (DAG) Species in Breast Cancer

Diacylglycerol SpeciesTissue/Sample TypeConditionFold Change/ObservationReference
DG 32:0Breast Cancer Cell LinesTriple Negative Breast Cancer (TNBC)Significantly more abundant than reference cell line[1]
DG 34:0Breast Cancer Cell LinesTriple Negative Breast Cancer (TNBC)Significantly more abundant than reference cell line[1]
Plasma DGs (C32-C38)PlasmaBreast Cancer PatientsIncreased levels reported[1]

Table 2: Diacylglycerol (DAG) Species in Neurodegenerative Diseases

Diacylglycerol SpeciesBrain Region/SampleConditionFold Change/ObservationReference
Diacylglycerol (DAG) (14:0/14:0)NeocortexAlzheimer's Disease (AD)Most notably altered lipid compared to controls[2]
Polyunsaturated DAG 38:4Prefrontal CortexAlzheimer's Disease (AD)Specific accumulation observed[3]
Total DiacylglycerolsFrontal Cortex and PlasmaMild Cognitive Impairment (MCI)Elevated levels[4]

Table 3: Diacylglycerol (DAG) Species in Cardiovascular and Metabolic Diseases

Diacylglycerol SpeciesSample TypeConditionObservationReference
Plasma DAGsPlasmaMetabolic SyndromeComposition is a biomarker for onset[5][6]
Various DAG concentrationsPlasmaCoronary Artery DiseaseAssociated with improved metabolic response to metformin[7]

Experimental Protocols for Diacylglycerol Quantification

The accurate quantification of diacylglycerol species from complex biological matrices is crucial for understanding their roles in health and disease. Mass spectrometry-based lipidomics is the predominant methodology employed for this purpose.

Lipid Extraction

A common and robust method for extracting lipids from tissues and biofluids is the Bligh and Dyer method or a modification thereof.

  • Procedure:

    • Homogenize the tissue sample in a mixture of chloroform (B151607) and methanol.

    • Add water to induce phase separation, resulting in an upper aqueous phase and a lower organic phase containing the lipids.

    • Collect the lower organic phase.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate solvent for subsequent analysis.[8][9]

Separation and Quantification by Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for separating and quantifying individual DAG species.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

  • Chromatography: Reversed-phase or normal-phase chromatography can be used to separate different lipid classes and individual molecular species.

  • Ionization: Electrospray ionization (ESI) is commonly used to generate ions from the lipid molecules.

  • Quantification: Quantification is typically achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard (a non-endogenous lipid species with similar chemical properties).[10][11] Tandem mass spectrometry (MS/MS) is used to fragment the lipid ions, providing structural information and enhancing specificity.

Derivatization for Enhanced Sensitivity

To improve the ionization efficiency and sensitivity of DAG analysis, a derivatization step can be employed. This involves chemically modifying the hydroxyl group of the DAG molecule.[8]

Signaling Pathways of Diacylglycerol

Diacylglycerols are key players in signal transduction, primarily through the activation of Protein Kinase C (PKC) isoforms and other effector proteins. The generation of DAG at the plasma membrane initiates a cascade of downstream signaling events that regulate a wide array of cellular functions.

Diacylglycerol-PKC Signaling Pathway

Upon stimulation of cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), phospholipase C (PLC) is activated. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and the combined action of DAG and calcium recruits and activates conventional and novel PKC isoforms at the cell membrane. Activated PKC then phosphorylates a wide range of substrate proteins, leading to diverse cellular responses.

DAG_PKC_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor, Hormone) receptor Receptor (GPCR/RTK) extracellular_signal->receptor g_protein G-Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Recruits & Activates er Endoplasmic Reticulum ip3->er Binds to receptor ca2 Ca2+ er->ca2 Releases ca2->pkc Co-activates cellular_response Cellular Response (Proliferation, Differentiation, etc.) pkc->cellular_response Phosphorylates substrates

Caption: The Diacylglycerol-PKC signaling pathway.

Diacylglycerol-RasGRP Signaling Pathway

In addition to PKC, diacylglycerol also activates Ras guanyl nucleotide-releasing proteins (RasGRPs), which are crucial for the activation of the small GTPase Ras. RasGRPs possess a DAG-binding C1 domain that facilitates their recruitment to the cell membrane. At the membrane, RasGRP promotes the exchange of GDP for GTP on Ras, thereby activating it. Activated Ras then initiates downstream signaling cascades, such as the MAPK/ERK pathway, which are critical for cell growth and proliferation.[12][13][14][15]

DAG_RasGRP_Pathway dag Diacylglycerol (DAG) rasgrp RasGRP dag->rasgrp Recruits to membrane ras_gdp Ras-GDP (Inactive) rasgrp->ras_gdp Promotes GDP/GTP exchange ras_gtp Ras-GTP (Active) ras_gdp->ras_gtp raf Raf ras_gtp->raf Activates mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors Phosphorylates gene_expression Gene Expression (Cell Growth, Proliferation) transcription_factors->gene_expression

Caption: The Diacylglycerol-RasGRP signaling pathway.

Experimental Workflow for Diacylglycerol Analysis

The following diagram outlines a typical workflow for the quantitative analysis of diacylglycerols from biological samples.

DAG_Analysis_Workflow sample Biological Sample (Tissue, Plasma, etc.) extraction Lipid Extraction (e.g., Bligh & Dyer) sample->extraction derivatization Derivatization (Optional) extraction->derivatization lc_separation Liquid Chromatography (LC Separation) extraction->lc_separation derivatization->lc_separation ms_detection Mass Spectrometry (MS/MS Detection) lc_separation->ms_detection data_analysis Data Analysis (Quantification & Identification) ms_detection->data_analysis results Quantitative Results (DAG Profile) data_analysis->results

References

A Comparative Guide to Derivatization Agents for the Analysis of 1-Oleoyl-3-arachidoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of diacylglycerols (DAGs) such as 1-Oleoyl-3-arachidoyl-rac-glycerol is crucial for research in lipid metabolism and cellular signaling.[1] Due to their molecular structure, DAGs present analytical challenges, including low volatility for gas chromatography (GC) and poor ionization efficiency for electrospray ionization mass spectrometry (ESI-MS).[1][2][3] Chemical derivatization is a key strategy to overcome these limitations by modifying the free hydroxyl group of the glycerol (B35011) backbone.[4][5]

This guide provides an objective comparison of two primary derivatization strategies for the analysis of this compound: silylation for GC-MS analysis and charge-tagging for LC-MS/MS analysis. We will focus on N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N,N-dimethylglycine (DMG) as representative agents for each technique.

Overall Analytical Workflow

The analysis of diacylglycerols begins with lipid extraction from the biological matrix. Following extraction, the sample is derivatized to enhance its analytical properties for either GC-MS or LC-MS analysis. The choice of derivatization agent is fundamentally tied to the selected analytical platform.

Caption: General workflow for diacylglycerol analysis.

Comparison of Derivatization Agents

Silylation for GC-MS Analysis: BSTFA with TMCS

Silylation is the most widely used derivatization method for GC analysis.[6] It involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[5] This process reduces the polarity and increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.[6] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), is a highly effective reagent for this purpose.[5]

Principle: BSTFA reacts with the hydroxyl group of the diacylglycerol to form a TMS ether. The addition of 1% TMCS acts as a catalyst, increasing the reactivity of the BSTFA, especially for hindered hydroxyl groups.[3]

This protocol is a generalized procedure based on common silylation methods.[3][4]

  • Sample Preparation: Place the dried lipid extract (containing the diacylglycerol) into a 1 mL reaction vial.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., acetonitrile (B52724), chloroform) to dissolve the residue. Add 50 µL of BSTFA containing 1% TMCS.

  • Reaction: Cap the vial tightly, vortex for 10-20 seconds, and heat at 60-80°C for 30-60 minutes.

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system. If necessary, the solution can be evaporated to dryness and reconstituted in a solvent like hexane (B92381) or chloroform.[4]

Performance and Characteristics:

  • Volatility: Significantly increases the volatility of diacylglycerols, enabling their elution from a GC column.[4]

  • Peak Shape: Reduces peak tailing caused by the interaction of the free hydroxyl group with the stationary phase.[3]

  • Mass Spectra: TMS derivatives often produce characteristic fragmentation patterns in mass spectrometry, with fragments such as [M]+, [M-15]+ (loss of a methyl group), and [M-89]+ (loss of O-Si(CH3)3).[7][8]

  • Stability: TMS derivatives have limited stability and are sensitive to moisture; it is recommended to analyze them within a week of preparation.[3][6]

Charge-Tagging for LC-MS/MS Analysis: N,N-dimethylglycine (DMG)

For LC-MS analysis, particularly with electrospray ionization (ESI), derivatization aims to improve ionization efficiency.[1] Diacylglycerols lack a fixed charge and exhibit low ionization efficiency.[1][2] By introducing a permanent positive charge or an easily ionizable group (a "charge tag"), the sensitivity of detection can be dramatically increased.[2][9] N,N-dimethylglycine (DMG) is an effective reagent that introduces a tertiary amine group, which is readily protonated in the ESI source.[1][9]

Principle: DMG is coupled to the free hydroxyl group of the diacylglycerol via an esterification reaction. This is typically facilitated by a carbodiimide (B86325) activator like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[1][9] The resulting DMG-derivatized DAG has a tertiary amine that significantly enhances ionization in positive-ion ESI-MS.[1]

This protocol is based on the method described by Wang et al. and others.[1][2][9]

  • Sample Preparation: Place the dried lipid extract into a glass reaction tube.

  • Reagent Addition: Dissolve reagents in an ultra-dry solvent like a 1:1 mixture of acetonitrile and dichloromethane.[9] Add the following to the sample tube:

    • DMG solution (e.g., 0.125 M)

    • DMAP solution (e.g., 0.5 M)

    • EDC solution (e.g., 0.25 M)

  • Reaction: Vortex the mixture for 20-60 seconds. Flush the tube with dry nitrogen, cap tightly, and incubate at 45°C for 60-90 minutes.[1][9]

  • Quenching and Extraction: Terminate the reaction by adding a chloroform/methanol mixture (e.g., 1:1, v/v) and an ammonium (B1175870) hydroxide (B78521) solution (e.g., 25 mM).[1][9] Extract the derivatized lipids using a modified Bligh-Dyer procedure.

  • Analysis: After extraction and drying, reconstitute the sample in a suitable solvent for direct infusion or LC-MS/MS analysis.

Performance and Characteristics:

  • Sensitivity: This method provides substantial sensitivity, with a reported limit of detection at 16 amol/µL and a limit of quantification at 62.5 amol/µL for DAGs in serum.[10]

  • Linearity: The derivatization demonstrates a broad linear dynamic range, reported to be up to 2,500-fold.[1]

  • Specificity: The DMG tag provides a specific neutral loss diagnostic ion (103 Da) during collision-induced dissociation, which is highly useful for developing selective and sensitive multiple reaction monitoring (MRM) methods.[10]

  • Isomer Separation: When coupled with reverse-phase chromatography, this method can successfully separate 1,2- and 1,3-DAG sn-isomers.[2][9]

Quantitative Data Summary

The following table summarizes the performance characteristics of the two derivatization agents.

FeatureSilylation (BSTFA + TMCS) for GC-MSCharge-Tagging (DMG) for LC-MS/MS
Analytical Platform Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Increases volatility and thermal stability.[6]Introduces a charged tag to enhance ionization efficiency.[1][9]
Reaction Conditions 60-80°C for 30-60 min.[3][4]45°C for 60-90 min.[1][9]
Limit of Detection (LOD) Method-dependent, generally in the low ng to pg range.16 amol/µL reported for DAGs in serum.[10]
Limit of Quantification (LOQ) Method-dependent.62.5 amol/µL reported for DAGs in serum.[10]
Linear Dynamic Range Analyte and system-dependent.Broad, up to 2,500-fold reported.[1]
Derivative Stability Low, sensitive to moisture.[3]High stability.
MS/MS Specificity General fragmentation (e.g., [M-15]+).[7]Highly specific neutral loss of the DMG tag (103 Da).[10]

Visualization of Derivatization Reactions

The diagrams below illustrate the chemical modification of a diacylglycerol's hydroxyl group by BSTFA and DMG.

Caption: Chemical modification of a diacylglycerol.

Conclusion

The choice between BSTFA and DMG for the derivatization of this compound is primarily dictated by the available analytical instrumentation.

  • BSTFA silylation is a well-established and effective method for preparing diacylglycerols for GC-MS analysis . It reliably increases volatility and improves chromatographic performance. However, practitioners should be mindful of the moisture sensitivity and limited stability of the resulting TMS derivatives.

  • DMG charge-tagging is a superior choice for LC-MS/MS analysis , offering outstanding sensitivity and specificity.[1][10] The ability to use specific neutral loss scans in MS/MS experiments allows for highly selective quantification, even in complex biological matrices.[10] This method has been shown to be robust, with high sensitivity and a wide linear range, making it ideal for quantitative lipidomics.[1]

For researchers requiring ultra-sensitive quantification and the ability to distinguish between DAG isomers, the DMG derivatization coupled with LC-MS/MS is the recommended approach. For laboratories equipped primarily for GC-MS, BSTFA remains a viable and effective option.

References

Safety Operating Guide

Proper Disposal of 1-Oleoyl-3-arachidoyl-rac-glycerol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory management. This guide provides essential, step-by-step procedures for the proper disposal of 1-Oleoyl-3-arachidoyl-rac-glycerol, a diacylglycerol, emphasizing safety and regulatory adherence.

Safety and Hazard Assessment

According to its Safety Data Sheet (SDS), this compound is classified as a non-hazardous substance. It has been assigned a health, fire, and reactivity hazard rating of 0, indicating a very low risk profile. The substance is a solid and is not known to cause skin irritation. No special first-aid measures are typically required in case of exposure, and standard fire-fighting measures are considered adequate.

Despite its non-hazardous classification, it is imperative to handle all chemical waste in accordance with local, state, and federal regulations. A general hierarchy of waste management—Reduce, Reuse, Recycle, and Dispose—should be applied.

Detailed Disposal Protocol

As a non-hazardous solid, the disposal of this compound does not necessitate specialized hazardous waste procedures. The following steps outline the recommended disposal process:

  • Waste Collection:

    • Collect waste this compound in a designated, non-leaking, and sealable container.

    • Ensure the container is compatible with the chemical; a standard plastic or glass container is suitable.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound".

    • Mark the label as "Non-Hazardous Waste". This prevents confusion and ensures it is not mistaken for hazardous material.

  • Storage:

    • Store the sealed and labeled waste container in a designated area within the laboratory, away from incompatible materials.

  • Final Disposal:

    • For final disposal, place the sealed container directly into the regular solid waste stream, such as a dumpster.

    • It is advisable to avoid placing chemical waste containers in common laboratory trash cans that are handled by custodial staff.[1]

    • Alternatively, the waste can be collected by the institution's environmental health and safety (EH&S) department for proper disposal.[2]

  • Empty Container Disposal:

    • For empty containers that previously held this compound, ensure they are completely empty.

    • Deface or remove the original product label to prevent misuse.

    • These empty containers can then be disposed of in the regular trash.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_start cluster_collection Step 1: Collection cluster_labeling Step 2: Labeling cluster_storage Step 3: Interim Storage cluster_disposal Step 4: Final Disposal cluster_end start Start: Have this compound Waste collect_waste Collect in a designated, non-leaking, sealable container. start->collect_waste label_waste Label with full chemical name and mark as 'Non-Hazardous Waste'. collect_waste->label_waste store_waste Store sealed container in a designated laboratory area. label_waste->store_waste dispose_dumpster Place sealed container directly in dumpster. store_waste->dispose_dumpster Local regulations permit solid waste disposal dispose_ehs Arrange for pickup by Environmental Health & Safety (EH&S). store_waste->dispose_ehs Institutional policy or if preferred end_disposal End: Waste Disposed dispose_dumpster->end_disposal dispose_ehs->end_disposal

Disposal Workflow for this compound.

Quantitative Data

No specific quantitative limits for the disposal of this compound are specified in its Safety Data Sheet or general non-hazardous waste guidelines. Adherence to local and institutional policies regarding the volume of chemical waste in the regular trash is recommended.

ParameterValue
Hazard Classification Non-Hazardous
HMIS Health Rating 0
HMIS Flammability Rating 0
HMIS Reactivity Rating 0

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific guidelines and local regulations for chemical waste disposal.

References

Essential Safety and Logistical Information for Handling 1-Oleoyl-3-arachidoyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for 1-Oleoyl-3-arachidoyl-rac-glycerol, a diacylglycerol used in various research applications.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact with the chemical.
Body Protection Laboratory coat or coverallsProtects skin and clothing from spills.
Respiratory Protection Dust respiratorRecommended if handling the compound in powdered form to avoid inhalation of particles.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan ensures consistent and safe handling of this compound in a laboratory setting.

1. Preparation:

  • Ensure the work area is clean and well-ventilated.
  • Confirm that an eyewash station and safety shower are readily accessible.
  • Assemble all necessary equipment and reagents before starting.
  • Put on all required personal protective equipment as detailed in the table above.

2. Handling:

  • Avoid direct contact with the skin and eyes.[2]
  • If the compound is in solid form, handle it carefully to avoid generating dust.[2]
  • Use a properly calibrated balance for weighing, preferably within a ventilated enclosure if dealing with a powder.
  • When dissolving the compound, add it slowly to the solvent to prevent splashing.
  • Keep containers securely sealed when not in use.[2]

3. Post-Handling:

  • Thoroughly wash hands with soap and water after handling is complete.[2]
  • Clean all equipment and the work area.
  • Properly label and store the compound according to manufacturer recommendations, typically at -20°C.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing impervious gloves and safety glasses, clean up the spill immediately.[2]

    • If it is a solid, sweep or vacuum the material, avoiding dust generation.[2]

    • Place the spilled material into a clean, dry, and properly labeled container for disposal.[2]

    • Clean the spill area with an appropriate solvent and then with soap and water.

  • Major Spills:

    • Evacuate the area and restrict access.

    • Alert emergency responders and inform them of the location and nature of the hazard.[2]

    • Move upwind from the spill.[2]

    • Only trained personnel with appropriate respiratory and body protection should attempt to clean up a major spill.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • Waste Collection:

    • Collect all waste material, including unused product and contaminated disposables (e.g., gloves, wipes), in a designated, labeled, and sealed container.

  • Disposal Regulations:

    • All waste disposal must be conducted in accordance with local, state, and federal regulations.[2]

    • Contact your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal procedures.

  • Recycling and Reuse:

    • If the material is unused and uncontaminated, consider recycling if this option is available and appropriate.[2]

Workflow for Handling and Disposal

Workflow for Handling and Disposal of this compound cluster_handling Handling Procedure cluster_spill Spill Management cluster_disposal Disposal Plan Preparation Preparation Don_PPE Don PPE Preparation->Don_PPE Handling_Chemical Handle Chemical Don_PPE->Handling_Chemical Post_Handling_Cleanup Post-Handling Cleanup Handling_Chemical->Post_Handling_Cleanup Spill_Occurs Spill Occurs Handling_Chemical->Spill_Occurs Collect_Waste Collect Waste Post_Handling_Cleanup->Collect_Waste Minor_Spill Minor Spill Cleanup Spill_Occurs->Minor_Spill Minor Major_Spill Major Spill Response Spill_Occurs->Major_Spill Major Minor_Spill->Collect_Waste Dispose_Waste Dispose of Waste per Regulations Major_Spill->Dispose_Waste Emergency Disposal Consult_EHS Consult EHS for Disposal Collect_Waste->Consult_EHS Consult_EHS->Dispose_Waste

Caption: This diagram outlines the procedural workflow for safely handling, managing spills, and disposing of this compound in a laboratory setting.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.